molecular formula C11H10O5 B1238783 Sphagnum acid CAS No. 57100-28-4

Sphagnum acid

货号: B1238783
CAS 编号: 57100-28-4
分子量: 222.19 g/mol
InChI 键: VOWYJJSQRYBVGK-VMPITWQZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Sphagnum acid (also known as trans-sphagnum acid or (E)-3-(4-hydroxyphenyl)pent-2-enedioic acid) is a characteristic phenolic metabolite produced specifically by mosses of the genus Sphagnum . This compound is a key subject of research due to its significant role in ecological processes and its potential biotechnological applications. A primary area of investigation is this compound's role in stabilizing soil organic carbon in peatlands, a critical carbon sink. Research indicates it exerts a "triple lock" mechanism on carbon by: 1) facilitating the formation of amorphous iron(III) (hydr)oxides, thereby increasing metal-organic complexation and Fe-bound organic carbon ; 2) quenching hydroxyl radicals, which are potent oxidants that stimulate organic matter decomposition ; and 3) indirectly suppressing microbial and extracellular enzyme activity . Furthermore, this compound exhibits strong photoprotective properties. Ultrafast spectroscopic studies show it efficiently dissipates UV-B radiation through rapid non-radiative decay, generating a cis-isomer photoproduct . This mechanism, similar to that of synthetic cinnamate-based sunscreens, makes it a molecule of interest for developing natural supports in cosmetic UV filters . Metabolomic profiling of Sphagnum species also suggests the presence of antimicrobial compounds, including acid-like and flavonoid glycoside compounds, which contribute to the moss's ability to inhibit microbial decomposition of organic matter . The antioxidant capacity of Sphagnum moss extracts, to which this compound likely contributes, has been experimentally demonstrated to be higher than that of peat . This product is intended for research use only and is not for human, therapeutic, or diagnostic use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(E)-3-(4-hydroxyphenyl)pent-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-5,12H,6H2,(H,13,14)(H,15,16)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWYJJSQRYBVGK-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC(=O)O)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C/C(=O)O)/CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301255609
Record name (2E)-3-(4-Hydroxyphenyl)-2-pentenedioic acid
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Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57100-28-4
Record name (2E)-3-(4-Hydroxyphenyl)-2-pentenedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57100-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sphagnum acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3-(4-Hydroxyphenyl)-2-pentenedioic acid
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Foundational & Exploratory

The Discovery and Isolation of Sphagnum Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphagnum acid, a unique phenolic compound found exclusively in Sphagnum mosses, has garnered significant interest for its potential biological activities and its role in the unique chemistry of peat bog ecosystems. This technical guide provides an in-depth exploration of the discovery, history, and evolving methodologies for the isolation of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the chemistry and potential applications of this fascinating natural product. This document details the historical timeline of its discovery, presents quantitative data on its prevalence, outlines detailed experimental protocols for its extraction and purification, and illustrates key processes through diagrams.

Introduction

Sphagnum mosses are the principal component of peatlands, ecosystems that play a crucial role in global carbon sequestration. The unique preservative properties of Sphagnum bogs have been known for centuries, leading to early investigations into their chemical constituents. Among the myriad of secondary metabolites produced by Sphagnum, this compound (p-hydroxy-β-[carboxymethyl]-cinnamic acid) stands out as a genus-specific biomarker.[1] Its presence is linked to the antimicrobial and decay-resistant properties of Sphagnum moss.[2] This guide delves into the scientific journey of isolating and understanding this key compound.

A Historical Perspective: The Unraveling of "Sphagnol"

The story of this compound's discovery is intertwined with the earlier investigation of a substance termed "sphagnol."

  • 1899: The Enigma of Sphagnol: The term "sphagnol" was first coined by the German botanist and chemist Rudolph H. A. Czapek. He isolated a crystalline substance from the cell walls of Sphagnum mosses which he believed to be a single, active antiseptic compound.[3] This discovery was a pivotal moment, marking the first documented attempt to chemically investigate the bioactive principles of Sphagnum.

  • Mid-20th Century: Deconstructing Sphagnol: For decades, sphagnol was considered a singular entity. However, post-1950 research began to reveal its true nature. It was discovered that Czapek's sphagnol was not a pure compound but rather a mixture of various phenolic substances.[4]

  • 1971-1973: The Birth of this compound: The definitive identification of the main component of "sphagnol" came in the early 1970s. A team of German researchers, including Tutschek and Rudolph, successfully isolated and characterized the primary phenolic compound from the cell walls of Sphagnum magellanicum.[5][6] They identified it as p-hydroxy-β-[carboxymethyl]-cinnamic acid and, in 1972, Rudolph proposed the name "this compound" to distinguish it from the crude mixture of sphagnol.[3]

  • 1984: Synthesis and Confirmation: The structure of this compound was further confirmed through its chemical synthesis by Wächter and Rudolph, solidifying the understanding of this unique natural product.[7]

Quantitative Analysis of Phenolic Content in Sphagnum

Sphagnum SpeciesExtraction MethodTotal Phenolic Content (mg GAE/g DW)Reference
Sphagnum moss (from Tierra del Fuego)Methanol Extraction0.020 ± 0.007[8][9]
Peat (from Tierra del Fuego)Methanol Extraction0.018 ± 0.011[8][9]
Sphagnum warnstorfiiMethanolic ExtractionHighest among 5 tested species[10]
Sphagnum balticumMethanolic ExtractionLowest among 5 tested species[10]
Sphagnum palustreDeep Eutectic Solvent (1,2-propanediol and choline chloride)39.02 ± 7.08[11]

Note: GAE = Gallic Acid Equivalent; DW = Dry Weight. The total phenolic content can vary significantly depending on the Sphagnum species, environmental conditions, and the extraction method employed.[10]

Experimental Protocols for the Isolation and Characterization of this compound

The following protocols are representative of modern techniques for the extraction, purification, and characterization of this compound from Sphagnum moss.

Extraction of Crude Phenolic Fraction

This protocol describes a general method for obtaining a crude extract rich in phenolic compounds, including this compound, from Sphagnum biomass.

Materials and Reagents:

  • Fresh or air-dried Sphagnum moss

  • Liquid nitrogen

  • Lyophilizer (freeze-dryer)

  • Grinder or mill

  • Methanol (analytical grade)

  • Ethanol (analytical grade)

  • Acetone (analytical grade)

  • Deionized water

  • Rotary evaporator

  • Centrifuge

  • Filter paper

Procedure:

  • Sample Preparation: Fresh Sphagnum moss is thoroughly cleaned to remove any debris or other plant material. The cleaned moss is flash-frozen in liquid nitrogen and then lyophilized to complete dryness. The dried moss is then ground into a fine powder.

  • Solvent Extraction: The powdered Sphagnum biomass is subjected to solvent extraction. A common solvent system is an aqueous mixture of methanol, ethanol, or acetone (e.g., 80% methanol in water).

  • The powdered moss is suspended in the solvent at a ratio of approximately 1:10 (w/v).

  • The suspension is stirred or sonicated for a designated period (e.g., 2 hours) at room temperature to facilitate the extraction of metabolites.

  • Separation: The mixture is then centrifuged to pellet the solid plant material. The supernatant, containing the crude extract, is carefully decanted.

  • The extraction process can be repeated on the pellet to maximize the yield.

  • Concentration: The collected supernatants are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude phenolic extract.

Purification of this compound

The crude extract obtained is a complex mixture of compounds. Further purification is necessary to isolate this compound.

Materials and Reagents:

  • Crude phenolic extract

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., a gradient of hexane, ethyl acetate, and methanol)

  • Thin-layer chromatography (TLC) plates

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • HPLC column (e.g., C18)

  • Mobile phase for HPLC (e.g., a gradient of acetonitrile and water with a small amount of formic acid)

Procedure:

  • Column Chromatography: The crude extract is redissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. This is then loaded onto a silica gel column.

  • The column is eluted with a solvent gradient of increasing polarity. Fractions are collected and monitored by TLC to identify those containing this compound.

  • Preparative HPLC: Fractions enriched with this compound are pooled, concentrated, and further purified using preparative HPLC.

  • The sample is injected onto a C18 column and eluted with a suitable mobile phase gradient.

  • Fractions corresponding to the peak of this compound are collected, and the solvent is removed to yield the purified compound.

Structure Elucidation and Characterization

The identity and purity of the isolated this compound are confirmed using various spectroscopic techniques.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure of the isolated compound. The resulting spectra are compared with published data for this compound.[7][12]

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[4][13]

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the isolated this compound. A single, sharp peak at the expected retention time indicates a high degree of purity.[14]

Visualizing the Process

Historical Timeline of Discovery

Discovery_Timeline node_1899 1899 Czapek isolates 'Sphagnol' node_1950s Post-1950s 'Sphagnol' identified as a mixture node_1899->node_1950s Further Research node_1973 1973 Tutschek et al. identify p-hydroxy-β-[carboxymethyl]-cinnamic acid node_1950s->node_1973 Isolation & Characterization node_1972 1972 Rudolph proposes the name 'this compound' node_1984 1984 Wächter & Rudolph synthesize this compound node_1972->node_1984 Structural Confirmation node_1973->node_1972 Naming Isolation_Workflow start Sphagnum Biomass prep Sample Preparation (Cleaning, Freezing, Grinding) start->prep extraction Solvent Extraction (e.g., 80% Methanol) prep->extraction separation Centrifugation / Filtration extraction->separation concentration Rotary Evaporation separation->concentration crude_extract Crude Phenolic Extract concentration->crude_extract purification1 Column Chromatography (Silica Gel) crude_extract->purification1 purification2 Preparative HPLC (C18 Column) purification1->purification2 pure_compound Pure this compound purification2->pure_compound characterization Structural Characterization (NMR, MS, HPLC) pure_compound->characterization final_product Confirmed this compound characterization->final_product

References

The Biosynthesis of p-Hydroxy-beta-(carboxymethyl)-cinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Hydroxy-beta-(carboxymethyl)-cinnamic acid, also known as Sphagnum acid, is a specialized phenolic compound found in Sphagnum mosses. Its unique structure, featuring a dicarboxylic acid moiety, suggests potential applications in drug development and biotechnology. This technical guide provides a comprehensive overview of its biosynthetic pathway. The initial, well-characterized steps involve the conversion of L-tyrosine to p-hydroxycinnamic acid (p-coumaric acid) via the phenylpropanoid pathway. The final, key step—the addition of a carboxymethyl group to the beta-position of p-coumaric acid—is not yet elucidated experimentally. This guide presents a hypothetical enzymatic mechanism for this transformation based on established biochemical principles. Detailed experimental protocols for the analysis of precursor molecules and relevant enzyme assays are also provided, alongside quantitative data to support further research into this intriguing natural product.

Introduction

Hydroxycinnamic acids are a major class of plant secondary metabolites with diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. p-Hydroxy-beta-(carboxymethyl)-cinnamic acid (this compound) is a derivative of p-hydroxycinnamic acid distinguished by a carboxymethyl substituent at the beta-carbon of the propenoic acid side chain. This modification results in a pent-2-enedioic acid structure, which may confer unique chemical and biological properties. Understanding its biosynthesis is crucial for harnessing its potential through synthetic biology or for discovering novel enzymatic tools for specialty chemical production.

This guide delineates the known upstream pathway and proposes a plausible, though currently hypothetical, final step in the biosynthesis of p-hydroxy-beta-(carboxymethyl)-cinnamic acid.

The Established Biosynthetic Pathway to p-Hydroxycinnamic Acid

The biosynthesis of p-hydroxy-beta-(carboxymethyl)-cinnamic acid begins with the common phenylpropanoid pathway, which is one of the most extensively studied metabolic routes in plants. The initial steps leading to the precursor, p-hydroxycinnamic acid (p-coumaric acid), are well-documented.

The primary route to p-hydroxycinnamic acid starts from the aromatic amino acid L-tyrosine. In a single enzymatic step, L-tyrosine is converted directly to p-hydroxycinnamic acid. An alternative, two-step pathway proceeds from L-phenylalanine.

The Tyrosine Ammonia-Lyase (TAL) Pathway

The most direct route to p-hydroxycinnamic acid is catalyzed by the enzyme Tyrosine Ammonia-Lyase (TAL).

  • Reaction: L-Tyrosine → p-Hydroxycinnamic acid + Ammonia

  • Enzyme: Tyrosine Ammonia-Lyase (TAL; EC 4.3.1.23)

  • Description: TAL catalyzes the non-oxidative deamination of L-tyrosine to form trans-p-hydroxycinnamic acid. This is a key step in the biosynthesis of various phenylpropanoids.

The Phenylalanine Ammonia-Lyase (PAL) and Cinnamate-4-Hydroxylase (C4H) Pathway

In many organisms, p-hydroxycinnamic acid is synthesized from L-phenylalanine in a two-step process.

  • Deamination of L-Phenylalanine:

    • Reaction: L-Phenylalanine → trans-Cinnamic acid + Ammonia

    • Enzyme: Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24)

    • Description: PAL is a crucial enzyme that channels primary metabolism into the phenylpropanoid pathway by deaminating L-phenylalanine.[1]

  • Hydroxylation of trans-Cinnamic Acid:

    • Reaction: trans-Cinnamic acid + NADPH + H⁺ + O₂ → p-Hydroxycinnamic acid + NADP⁺ + H₂O

    • Enzyme: Cinnamate-4-Hydroxylase (C4H; EC 1.14.14.91)

    • Description: C4H, a cytochrome P450-dependent monooxygenase, catalyzes the hydroxylation of cinnamic acid at the para position of the phenyl ring to produce p-hydroxycinnamic acid.[2][3]

The following diagram illustrates these initial, established pathways.

p-Hydroxycinnamic Acid Biosynthesis L_Tyr L-Tyrosine p_HCA p-Hydroxycinnamic Acid (p-Coumaric Acid) L_Tyr->p_HCA TAL TAL L_Tyr->TAL L_Phe L-Phenylalanine Cinnamic_Acid trans-Cinnamic Acid L_Phe->Cinnamic_Acid PAL PAL L_Phe->PAL Cinnamic_Acid->p_HCA C4H C4H Cinnamic_Acid->C4H NH3 NH₃ NH3_2 NH₃ NADPH NADPH + H⁺ + O₂ NADP NADP⁺ + H₂O TAL->p_HCA TAL->NH3_2 PAL->Cinnamic_Acid PAL->NH3 C4H->p_HCA C4H->NADPH C4H->NADP

Established pathways to p-hydroxycinnamic acid.

Hypothetical Final Step: Beta-Carboxymethylation of p-Hydroxycinnamic Acid

The conversion of p-hydroxycinnamic acid to p-hydroxy-beta-(carboxymethyl)-cinnamic acid involves the addition of a carboxymethyl group (-CH₂-COOH) to the beta-carbon of the propenoic acid side chain. The exact enzymatic mechanism for this transformation has not been reported. Here, we propose a plausible hypothetical pathway involving the activation of p-hydroxycinnamic acid and a subsequent carboxylation/condensation step.

Proposed Mechanism:

  • Activation of p-Hydroxycinnamic Acid: It is common in secondary metabolism for carboxylic acids to be activated as coenzyme A (CoA) thioesters.

    • Hypothetical Reaction: p-Hydroxycinnamic acid + CoA + ATP → p-Hydroxycinnamoyl-CoA + AMP + PPi

    • Hypothetical Enzyme: A 4-Coumarate:CoA ligase (4CL)-like enzyme (EC 6.2.1.12).

  • Beta-Carboxylation/Condensation: The activated p-hydroxycinnamoyl-CoA could then undergo a carboxylation reaction at the beta-position. This could potentially proceed through a Michael addition-like mechanism where a carboxylating agent adds to the beta-carbon of the α,β-unsaturated thioester. The donor of the two-carbon unit could be malonyl-CoA or acetyl-CoA followed by carboxylation. A plausible mechanism involves the condensation with malonyl-CoA followed by decarboxylation of the malonyl moiety, leaving a carboxymethyl group. However, a more direct carboxylation is also conceivable.

    • Hypothetical Reaction: p-Hydroxycinnamoyl-CoA + CO₂ + NADPH + H⁺ → p-Hydroxy-beta-(carboxymethyl)-cinnamoyl-CoA + NADP⁺

    • Hypothetical Enzyme: A novel carboxylase or synthase.

  • Hydrolysis: The final step would be the hydrolysis of the CoA thioester to yield the free acid.

    • Hypothetical Reaction: p-Hydroxy-beta-(carboxymethyl)-cinnamoyl-CoA + H₂O → p-Hydroxy-beta-(carboxymethyl)-cinnamic acid + CoA

    • Hypothetical Enzyme: A thioesterase.

The following diagram illustrates this hypothetical final stage of the biosynthesis.

Hypothetical Final Step p_HCA p-Hydroxycinnamic Acid p_HCA_CoA p-Hydroxycinnamoyl-CoA p_HCA->p_HCA_CoA FourCL 4CL-like (Hypothetical) p_HCA->FourCL Target_CoA p-Hydroxy-beta-(carboxymethyl)- cinnamoyl-CoA p_HCA_CoA->Target_CoA Carboxylase Beta-Carboxylase (Hypothetical) p_HCA_CoA->Carboxylase Target_Acid p-Hydroxy-beta-(carboxymethyl)- cinnamic Acid Target_CoA->Target_Acid Thioesterase Thioesterase (Hypothetical) Target_CoA->Thioesterase ATP ATP + CoA AMP_PPi AMP + PPi CO2_NADPH CO₂ + NADPH NADP NADP⁺ H2O H₂O CoA CoA FourCL->p_HCA_CoA FourCL->ATP FourCL->AMP_PPi Carboxylase->Target_CoA Carboxylase->CO2_NADPH Carboxylase->NADP Thioesterase->Target_Acid Thioesterase->H2O Thioesterase->CoA

Hypothetical final steps in the biosynthesis.

Quantitative Data

Quantitative data for the biosynthesis of p-hydroxy-beta-(carboxymethyl)-cinnamic acid is not available. However, data for the upstream enzymes and the concentration of precursor hydroxycinnamic acids in various plant species have been reported.

Table 1: Michaelis-Menten Constants (Kₘ) for Phenylalanine Ammonia-Lyase (PAL) from various sources.

Organism SourceSubstrateKₘ (µM)Reference
Petroselinum crispum (Parsley)L-Phenylalanine35(Hahlbrock & Scheel, 1989)
Rhodosporidium toruloidesL-Phenylalanine260(Hanson & Havir, 1972)
Phaseolus vulgaris (Bean)L-Phenylalanine170(Dixon & Lamb, 1990)

Table 2: Concentration of p-Coumaric Acid in selected plant materials.

Plant MaterialConcentration (mg/100g dry weight)Reference
Maize (Zea mays) grain50 - 200[4]
Spinach (Spinacia oleracea) leaves~30(Herrmann, 1989)
Tomato (Solanum lycopersicum) fruit1 - 5(Herrmann, 1989)

Experimental Protocols

Extraction and Quantification of Hydroxycinnamic Acids by HPLC

This protocol is adapted for the analysis of p-hydroxycinnamic acid and can be modified for the target compound.

Objective: To extract and quantify p-hydroxycinnamic acid from plant tissue.

Materials:

  • Plant tissue (lyophilized)

  • 80% Methanol

  • 2 M NaOH

  • Concentrated HCl

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • HPLC system with a C18 column and DAD or UV detector

  • Mobile phase A: 0.1% Acetic acid in water

  • Mobile phase B: Methanol

  • p-Hydroxycinnamic acid standard

Procedure:

  • Extraction:

    • Homogenize 100 mg of lyophilized plant tissue with 5 mL of 80% methanol.

    • Sonicate for 15 minutes and then centrifuge at 4000 x g for 10 minutes.

    • Collect the supernatant. Repeat the extraction twice more and pool the supernatants.

  • Alkaline Hydrolysis (to release ester-bound acids):

    • Evaporate the pooled supernatant to dryness under vacuum.

    • Resuspend the residue in 10 mL of 2 M NaOH.

    • Incubate at room temperature for 4 hours in the dark, under a nitrogen atmosphere.

  • Acidification and Liquid-Liquid Extraction:

    • Acidify the hydrolysate to pH 2 with concentrated HCl.

    • Extract the hydroxycinnamic acids three times with 10 mL of ethyl acetate.

    • Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.

  • Sample Preparation for HPLC:

    • Evaporate the ethyl acetate to dryness.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of 50% methanol.

    • Filter through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase Gradient: A typical gradient could be: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-35 min, 50-10% B; 35-40 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: 310 nm.

    • Quantification: Create a standard curve using authentic p-hydroxycinnamic acid standard.[5]

HPLC Analysis Workflow Start Plant Tissue Extraction Extraction with 80% Methanol Start->Extraction Hydrolysis Alkaline Hydrolysis (2M NaOH) Extraction->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidification->LLE Drying Evaporation and Reconstitution LLE->Drying HPLC HPLC-DAD Analysis Drying->HPLC

Workflow for HPLC analysis of hydroxycinnamic acids.
Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the rate of conversion of L-phenylalanine to trans-cinnamic acid.[1]

Objective: To determine the enzymatic activity of PAL in a crude protein extract.

Materials:

  • Plant tissue

  • Extraction Buffer: 0.1 M Tris-HCl (pH 8.8) with 14 mM 2-mercaptoethanol.

  • Substrate Solution: 50 mM L-phenylalanine in extraction buffer.

  • Spectrophotometer capable of reading at 290 nm.

Procedure:

  • Enzyme Extraction:

    • Homogenize 1 g of fresh plant tissue in 5 mL of ice-cold extraction buffer.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • The supernatant is the crude enzyme extract.

  • Enzymatic Reaction:

    • In a quartz cuvette, mix 800 µL of extraction buffer and 100 µL of substrate solution.

    • Equilibrate to 37°C for 5 minutes.

    • Initiate the reaction by adding 100 µL of the crude enzyme extract.

    • Immediately start monitoring the increase in absorbance at 290 nm for 10-15 minutes.

  • Calculation:

    • Calculate the rate of change in absorbance per minute (ΔA₂₉₀/min).

    • PAL activity can be calculated using the molar extinction coefficient of trans-cinnamic acid at 290 nm (ε = 9630 M⁻¹cm⁻¹).

    • Activity (U/mL) = (ΔA₂₉₀/min * reaction volume (mL)) / (ε * enzyme volume (mL) * path length (cm)). One unit (U) is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute.

Cinnamate-4-Hydroxylase (C4H) Activity Assay

This assay typically requires microsomal preparations and measures the formation of p-hydroxycinnamic acid from cinnamic acid.[6]

Objective: To determine the enzymatic activity of C4H from a microsomal fraction.

Materials:

  • Plant tissue

  • Homogenization Buffer: e.g., 0.1 M potassium phosphate (pH 7.5) with sucrose, ascorbate, and DTT.

  • Microsomal Resuspension Buffer: 50 mM potassium phosphate (pH 7.5).

  • Assay Buffer: 50 mM potassium phosphate (pH 7.5).

  • Substrate: trans-Cinnamic acid solution.

  • Cofactor: NADPH solution.

  • HPLC system for product quantification.

Procedure:

  • Microsome Isolation:

    • Homogenize plant tissue in ice-cold homogenization buffer.

    • Filter and centrifuge at low speed (e.g., 10,000 x g) to remove cell debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Wash and resuspend the microsomal pellet in resuspension buffer.

  • Enzymatic Reaction:

    • In a microfuge tube, combine assay buffer, microsomal protein, and cinnamic acid substrate.

    • Pre-incubate at 30°C for 5 minutes.

    • Start the reaction by adding NADPH.

    • Incubate at 30°C for 30-60 minutes with shaking.

    • Stop the reaction by adding acid (e.g., HCl) and extracting with ethyl acetate.

  • Quantification:

    • Evaporate the ethyl acetate extract and reconstitute in mobile phase.

    • Analyze by HPLC as described in section 5.1 to quantify the p-hydroxycinnamic acid produced.

Conclusion

The biosynthesis of p-hydroxy-beta-(carboxymethyl)-cinnamic acid originates from the well-established phenylpropanoid pathway, leading to the formation of p-hydroxycinnamic acid. While the subsequent beta-carboxymethylation step is crucial for the formation of the final product, the specific enzyme and mechanism remain to be elucidated. The hypothetical pathway presented in this guide provides a logical framework for future research. The detailed protocols for precursor analysis and enzyme assays offer practical tools for researchers aiming to isolate and characterize the novel enzyme(s) involved in this pathway. Further investigation into the biochemistry of Sphagnum mosses is warranted to uncover the complete biosynthesis of this unique natural product, which may open new avenues in drug discovery and biotechnology.

References

The Ecological Cornerstone: A Technical Guide to the Role of Sphagnum Acid in Peat Bog Ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peat bog ecosystems, critical reservoirs of global carbon, are profoundly shaped by the unique biochemical arsenal of their keystone species, Sphagnum moss. Central to this ecological engineering is sphagnum acid (p-hydroxy-β-(carboxymethyl)-cinnamic acid), a phenolic compound exclusive to the Sphagnum genus. This technical guide provides an in-depth examination of the multifaceted ecological roles of this compound. It details the compound's contribution to the acidic, nutrient-poor, and anoxic conditions that characterize peatlands, its function as a potent microbial inhibitor, and its overarching impact on decomposition processes and long-term carbon sequestration. This document synthesizes quantitative data, presents detailed experimental protocols for the study of this compound, and visualizes the complex biochemical pathways and workflows in which it is involved.

Introduction: The Chemical Architect of Peatlands

Sphagnum mosses are the primary architects of peat bog ecosystems. Their remarkable ability to modify their environment—creating acidic, waterlogged, and nutrient-poor conditions—is largely attributable to a suite of organic compounds they produce. Among these, this compound stands out as a key secondary metabolite. This cinnamic acid derivative is found throughout the Sphagnum genus and is implicated in a wide range of ecological functions, from direct antimicrobial action to the complex modulation of biogeochemical cycles. Understanding the precise roles and mechanisms of this compound is crucial for comprehending peatland ecology, predicting the fate of these vital carbon sinks in a changing climate, and exploring their potential for novel biotechnological and pharmaceutical applications.

Physicochemical Properties and Environmental Impact

This compound is a water-soluble, monomeric phenolic compound. Its chemical structure, p-hydroxy-β-(carboxymethyl)-cinnamic acid, imparts acidic properties that contribute to the low pH characteristic of peat bogs, which typically ranges from 3.0 to 4.5. While cation exchange by Sphagnum cell walls is a primary driver of acidification, the release of this compound and other organic acids into the bog water further lowers the pH. This acidic environment is a fundamental stressor that limits the establishment of competing vascular plants and inhibits a wide range of microbial metabolic processes.

Antimicrobial and Antienzymatic Activity

This compound is a key component of the antimicrobial properties attributed to Sphagnum moss. It contributes to the preservation of organic matter, including the remarkable preservation of archaeological remains known as "bog bodies," by creating an environment hostile to decomposer microorganisms.

Direct Antimicrobial Effects

While some research suggests that this compound in isolation may not be a potent antibacterial agent at naturally occurring concentrations, its synergistic effects with the low pH environment and other Sphagnum-derived compounds are significant. The primary antimicrobial role of this compound is likely through the inhibition of microbial growth and metabolism.

Inhibition of Extracellular Enzymes

A more profound ecological impact of this compound is its ability to inhibit the activity of extracellular enzymes, which are critical for the decomposition of organic matter. Phenolic compounds, in general, are known to suppress the activity of various hydrolytic enzymes. Low concentrations of phenolics in peat have been shown to inhibit the activity of β-glucosidase, phosphatase, and other enzymes responsible for breaking down complex organic molecules. This enzymatic inhibition is a cornerstone of the slow decomposition rates observed in peatlands.

Quantitative Data

The concentration of this compound and other phenolic compounds in Sphagnum tissue and peat is a critical determinant of their ecological impact. This data is essential for modeling biogeochemical cycles and for designing relevant toxicological and inhibitory assays.

ParameterSpecies/MatrixValueReference(s)
Total Phenolic Content Sphagnum warnstorfii5.61 mg/g DW
Sphagnum papillosum0.49 mg/g DW
Sphagnum moss (general)0.020 ± 0.007 mg GAE/g
Peat0.018 ± 0.011 mg GAE/g
Minimal Inhibitory Concentration (MIC) This compound vs. Staphylococcus aureus>5 mg/mL
Enzyme Inhibition Phenolics vs. β-glucosidase in peat21% inhibition at low concentrations
Phenol solution vs. β-glucosidaseInhibition observed at >12 mg/L

Note: Data on the specific concentration of purified this compound in Sphagnum tissues is limited. The values for total phenolic content are presented as a proxy. GAE = Gallic Acid Equivalents; DW = Dry Weight.

Key Mechanisms of Carbon Sequestration

This compound is central to two key conceptual frameworks that explain the remarkable preservation of organic carbon in peatlands: the "Enzymic Latch" hypothesis and the "Triple Locks" mechanism involving iron biogeochemistry.

The "Enzymic Latch" Hypothesis

The "Enzymic Latch" hypothesis posits that the anoxic conditions of waterlogged peat inhibit the activity of phenol oxidases. These enzymes are responsible for breaking down phenolic compounds. Their inactivation leads to the accumulation of phenolics, including this compound, which in turn "latch" or inhibit the hydrolytic enzymes that decompose the bulk of the peat's polysaccharide-rich organic matter. While some studies have questioned the universal applicability of this model, it remains a valuable framework for understanding the role of phenolics in decomposition.

Enzymic_Latch cluster_conditions Environmental Conditions cluster_outcome Ecosystem Outcome Anoxia Anoxia in Waterlogged Peat Phenol_Oxidase Phenol Oxidase Activity Anoxia->Phenol_Oxidase Inhibits Sphagnum_Acid Accumulation of This compound & other Phenolics Phenol_Oxidase->Sphagnum_Acid Hydrolytic_Enzymes Hydrolytic Enzyme Activity (e.g., β-glucosidase) Organic_Matter Polysaccharide-rich Organic Matter Hydrolytic_Enzymes->Organic_Matter Decomposition Decomposition Inhibited Sphagnum_Acid->Hydrolytic_Enzymes Organic_Matter->Decomposition Leads to

The "Enzymic Latch" hypothesis in peatlands.
The "Triple Locks" on Soil Organic Carbon

Recent research has highlighted the critical role of this compound in mediating iron (Fe) biogeochemistry, creating what has been termed "triple locks" on soil organic carbon (SOC). This mechanism provides a more nuanced view of carbon preservation that integrates the unique chemical properties of this compound with mineral interactions.

  • Fe Protection of Organic Matter: this compound enhances the reductive dissolution of crystalline Fe(III) (hydr)oxides. The subsequent re-oxidation of the released Fe(II) forms amorphous Fe(III) phases that readily bind with organic matter, physically protecting it from enzymatic attack.

  • Radical Quenching: Redox cycling of iron can produce highly reactive hydroxyl radicals (•OH) via Fenton reactions, which can degrade organic matter. This compound, as a phenolic compound, is an effective quencher of these radicals, thus preventing this pathway of oxidative decomposition.

  • Microbial Suppression: This encompasses the direct antimicrobial and antienzymatic effects of this compound, as well as indirect suppression through acidification and the sorption of enzymes onto the newly formed amorphous Fe(III) minerals.

Triple_Locks cluster_lock1 Lock 1: Fe Protection cluster_lock2 Lock 2: Radical Quenching cluster_lock3 Lock 3: Microbial Suppression Sphagnum_Acid This compound FeIII_crystal Crystalline Fe(III) (hydr)oxides Sphagnum_Acid->FeIII_crystal Reductively Dissolves OH_radical Hydroxyl Radicals (•OH) Sphagnum_Acid->OH_radical Quenches Microbial_Activity Microbial & Enzyme Activity Sphagnum_Acid->Microbial_Activity Direct Inhibition & Acidification FeII_dissolved Dissolved Fe(II) FeIII_crystal->FeII_dissolved FeIII_amorphous Amorphous Fe(III) (hydr)oxides FeII_dissolved->FeIII_amorphous Re-oxidation Fenton Fenton Reaction (Fe(II) + H2O2) FeII_dissolved->Fenton Fe_OM_complex Fe-Organic Matter Complexes FeIII_amorphous->Fe_OM_complex Binds Organic Matter Enzyme_Sorption Enzyme Sorption FeIII_amorphous->Enzyme_Sorption SOC_Preservation Soil Organic Carbon Preservation Fe_OM_complex->SOC_Preservation Fenton->OH_radical OM_degradation Oxidative OM Degradation OH_radical->OM_degradation Enzyme_Sorption->Microbial_Activity Inhibits

The "Triple Locks" on soil organic carbon by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, quantification, and bioactivity assessment of this compound.

Extraction and Quantification of Phenolic Compounds

This protocol describes a general method for the extraction of phenolic compounds from Sphagnum tissue, followed by quantification using HPLC.

6.1.1. Extraction

  • Sample Preparation: Freeze-dry fresh Sphagnum samples and grind them into a fine powder. Store at -20°C until extraction.

  • Solvent Extraction:

    • Weigh approximately 25 mg of lyophilized moss powder into a microcentrifuge tube.

    • Add 1 mL of 50% methanol (v/v) as the extraction solvent.

    • Homogenize the sample using a high-speed benchtop homogenizer.

    • Centrifuge at 4500 rpm for 5 minutes at 4°C.

    • Carefully collect the supernatant for analysis.

6.1.2. HPLC Quantification of Phenolic Acids (General Method)

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution (Example):

    • 0-5 min: 5% B

    • 5-35 min: Linear gradient to 40% B

    • 35-40 min: Linear gradient to 95% B

    • 40-45 min: Hold at 95% B

    • 45-50 min: Return to 5% B

    • 50-60 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at 280 nm for general phenolic compounds. Specific wavelengths for this compound should be determined using a purified standard (typically around 310-330 nm for cinnamic acids).

  • Quantification: Prepare a calibration curve using a purified standard of p-hydroxy-β-(carboxymethyl)-cinnamic acid. Express results as mg/g dry weight of the original sample.

Broth Microdilution Assay for Minimal Inhibitory Concentration (MIC)

This protocol is adapted from standard CLSI and EUCAST guidelines for determining the MIC of a compound against bacteria.

  • Materials:

    • 96-well sterile flat-bottom microtiter plates.

    • Test microorganism (e.g., a peat-isolated bacterial strain).

    • Appropriate growth medium (e.g., Mueller-Hinton Broth or a soil-extract medium).

    • This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in broth).

    • Resazurin solution (0.01%) as a viability indicator.

  • Inoculum Preparation:

    • Culture the test bacterium overnight in the chosen broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Plate Setup:

    • Add 100 µL of sterile broth to all wells of the microtiter plate.

    • Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 serves as the positive control (broth + inoculum, no compound).

    • Column 12 serves as the negative control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11.

    • Incubate the plate at an appropriate temperature (e.g., 25-30°C for environmental isolates) for 24-48 hours.

  • Reading Results:

    • After incubation, add 10 µL of resazurin solution to each well and incubate for a further 4 hours.

    • The MIC is the lowest concentration of this compound that prevents a color change from blue (no growth) to pink (growth).

Enzyme Inhibition Assay: Phenol Oxidase

This protocol describes a method to assess the inhibitory effect of this compound on phenol oxidase activity.

  • Enzyme Source: A crude enzyme extract from soil, peat, or a fungal culture, or a commercially available purified laccase or tyrosinase.

  • Reagents:

    • Assay Buffer: 0.1 M Sodium phosphate buffer, pH 6.5.

    • Substrate: 0.175 M Catechol solution in assay buffer.

    • Inhibitor: this compound solutions at various concentrations in assay buffer.

  • Procedure:

    • In a 96-well microplate or spectrophotometer cuvette, combine:

      • 20 µL of this compound solution (or buffer for the uninhibited control).

      • 100 µL of Assay Buffer.

      • 50 µL of the enzyme extract.

    • Pre-incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding 100 µL of the catechol substrate.

    • Immediately measure the increase in absorbance at 420 nm kinetically for 5-10 minutes using a plate reader or spectrophotometer.

  • Calculation:

    • Determine the rate of reaction (ΔAbs/min) from the linear portion of the curve.

    • Calculate the percentage inhibition for each this compound concentration: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

    • If desired, calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting % inhibition against the logarithm of the inhibitor concentration.

Enzyme Inhibition Assay: β-Glucosidase

This protocol assesses the inhibitory effect of this compound on β-glucosidase activity.

  • Enzyme Source: Soil or peat extract, or a commercial β-glucosidase.

  • Reagents:

    • Assay Buffer: 50 mM Sodium acetate buffer, pH 4.8.

    • Substrate: p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (e.g., 5 mM) in assay buffer.

    • Inhibitor: this compound solutions at various concentrations.

    • Stop Solution: 1 M Sodium carbonate (Na₂CO₃).

  • Procedure:

    • In microcentrifuge tubes, combine:

      • 100 µL of Assay Buffer.

      • 50 µL of this compound solution (or buffer for control).

      • 100 µL of enzyme extract.

    • Pre-incubate at 37°C for 10 minutes.

    • Add 250 µL of pre-warmed pNPG substrate to start the reaction.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 500 µL of Stop Solution. This will also develop the yellow color of the product, p-nitrophenol.

    • Centrifuge the tubes to pellet any soil/debris.

  • Measurement and Calculation:

    • Transfer the supernatant to a 96-well plate.

    • Measure the absorbance at 400-410 nm.

    • Calculate the percentage inhibition as described for the phenol oxidase assay.

Experimental and Analytical Workflows

Visualizing the logical flow of research is crucial for experimental design and reproducibility. The following diagram outlines a comprehensive workflow for investigating the bioactive properties of this compound.

Bioactivity_Workflow cluster_collection 1. Sample Collection & Preparation cluster_extraction 2. Extraction & Fractionation cluster_screening 3. Bioactivity Screening cluster_analysis 4. Chemical Analysis & Identification cluster_conclusion 5. Data Interpretation Collect Collect Sphagnum (e.g., S. fuscum) Prepare Freeze-dry & Grind to Powder Collect->Prepare Extract Solvent Extraction (e.g., 50% MeOH) Prepare->Extract Crude_Extract Crude Extract Extract->Crude_Extract Fractionate Fractionation (Optional) (e.g., Column Chromatography) Fractions Fractions Fractionate->Fractions Crude_Extract->Fractionate MIC_Assay Antimicrobial Assay (MIC Determination) Crude_Extract->MIC_Assay Enzyme_Assay Enzyme Inhibition (e.g., POX, BG) Crude_Extract->Enzyme_Assay Fractions->MIC_Assay Fractions->Enzyme_Assay Active_Fraction Identify Active Fraction/Compound MIC_Assay->Active_Fraction Enzyme_Assay->Active_Fraction HPLC HPLC-PDA/UV (Quantification) LCMS LC-MS/MS (Identification of This compound) Correlate Correlate Chemical Profile with Bioactivity LCMS->Correlate Active_Fraction->HPLC Active_Fraction->LCMS Elucidate Elucidate Ecological Role & Mechanism Correlate->Elucidate

Workflow for natural product bioactivity screening.

Conclusion and Future Directions

This compound is a pivotal molecule in the ecological functioning of peat bog ecosystems. Its roles in acidification, microbial inhibition, and the complex modulation of decomposition pathways underscore its importance in facilitating long-term carbon storage. The "Enzymic Latch" and "Triple Locks" hypotheses provide powerful frameworks for understanding these processes at a molecular level.

For researchers in drug development, the antimicrobial and antienzymatic properties of this compound and other Sphagnum metabolites present an intriguing, underexplored source of novel bioactive compounds. The protocols detailed in this guide provide a foundation for the systematic investigation of these properties.

Future research should focus on:

  • Quantitative Profiling: Accurately quantifying this compound concentrations across a wider range of Sphagnum species and environmental gradients.

  • Mechanism of Action: Elucidating the precise molecular targets of this compound in microbial cells and its specific interactions with key decomposer enzymes.

  • Synergistic Effects: Investigating the combined effects of this compound with other Sphagnum compounds, such as sphagnan, to understand the full scope of their ecological impact.

  • Climate Change Impacts: Determining how changing temperature and hydrological regimes will affect the production of this compound and the stability of the carbon sequestration mechanisms it governs.

By continuing to unravel the complex roles of this unique natural product, we can gain deeper insights into the resilience of peatland ecosystems and unlock their potential for novel scientific and therapeutic applications.

Sphagnum Acid Concentration in Sphagnum Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphagnum mosses, the primary constituents of peatlands, are recognized for their unique biochemical composition that contributes to their ecological success and potential pharmacological applications. Among the myriad of secondary metabolites produced by Sphagnum, sphagnum acid (p-hydroxy-β-[carboxymethyl]-cinnamic acid) has garnered significant interest. This technical guide provides an in-depth overview of this compound concentration in different Sphagnum species, details experimental protocols for its quantification, and illustrates its biosynthetic pathway.

Quantitative Data on this compound Concentration

The concentration of this compound can vary among different Sphagnum species, likely influenced by genetic and environmental factors. However, comprehensive comparative studies detailing these concentrations are limited in publicly available scientific literature. One study has reported the concentration of this compound in Sphagnum papillosum.

Table 1: Concentration of this compound in a Sphagnum Species

Sphagnum SpeciesConcentration (% of Dry Weight)Reference
Sphagnum papillosum0.006% (equivalent to 100 µg per 100 mg dry weight)[1]

Experimental Protocols

The following sections detail the methodologies for the extraction and quantification of this compound from Sphagnum moss samples. These protocols are based on established methods for the analysis of phenolic compounds in plant tissues.[2][3]

Sample Preparation
  • Collection: Collect fresh Sphagnum moss samples, focusing on the capitula (the top 3 cm), which are the most metabolically active parts.

  • Cleaning: Carefully clean the samples to remove any debris or other plant material.

  • Freeze-Drying: Immediately freeze the cleaned samples in liquid nitrogen and lyophilize (freeze-dry) them to preserve the chemical integrity of the metabolites.

  • Grinding: Grind the lyophilized moss tissue into a fine powder using a mortar and pestle or a cryogenic grinder.

  • Storage: Store the powdered samples at -80°C in airtight containers to prevent degradation.

Extraction of this compound

This protocol describes a solid-liquid extraction method suitable for phenolic compounds like this compound.

  • Solvent Preparation: Prepare an 80% aqueous methanol (MeOH) solution.

  • Extraction:

    • Weigh approximately 100 mg of the powdered Sphagnum sample into a centrifuge tube.

    • Add 10 mL of 80% MeOH.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Sonciate the mixture in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the mixture at 10,000 x g for 15 minutes.

    • Carefully collect the supernatant.

  • Repeated Extraction: Repeat the extraction process on the pellet two more times with fresh solvent to ensure complete extraction of the target compound.

  • Pooling and Filtration: Pool the supernatants from all three extractions and filter through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Concentration: Evaporate the solvent from the pooled extract under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., 1 mL of 50% MeOH) for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation, identification, and quantification of phenolic compounds.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.

    • Mobile Phase: A gradient elution is often employed using:

      • Solvent A: Water with 0.1% formic acid (to improve peak shape and resolution).

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds. An example gradient is as follows:

      • 0-5 min: 5% B

      • 5-30 min: 5-40% B

      • 30-35 min: 40-100% B

      • 35-40 min: 100% B (column wash)

      • 40-45 min: 100-5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: Monitor at a wavelength where this compound exhibits maximum absorbance (this would need to be determined experimentally, but a starting point could be around 310-330 nm, typical for cinnamic acid derivatives).

  • Standard Curve:

    • Prepare a series of standard solutions of pure this compound (if available) at known concentrations.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard.

  • Quantification:

    • Inject the reconstituted Sphagnum extract into the HPLC system.

    • Identify the peak corresponding to this compound based on its retention time compared to the standard.

    • Determine the peak area of this compound in the sample.

    • Calculate the concentration of this compound in the sample using the equation of the line from the standard curve.

    • Express the final concentration as mg/g of the dry weight of the moss.

Visualizations

Proposed Biosynthetic Pathway of this compound

This compound, being a hydroxycinnamic acid derivative, is likely synthesized via the shikimate and phenylpropanoid pathways. The following diagram illustrates a plausible biosynthetic route.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for this compound Quantification

The following diagram outlines the key steps in the experimental workflow for the quantification of this compound.

Experimental_Workflow Start Sample Collection (Sphagnum moss) Preparation Sample Preparation (Cleaning, Freeze-drying, Grinding) Start->Preparation Extraction Solid-Liquid Extraction (80% Methanol) Preparation->Extraction Filtration Filtration & Concentration Extraction->Filtration Analysis HPLC-DAD Analysis Filtration->Analysis Quantification Quantification (Standard Curve) Analysis->Quantification Result Data Reporting (mg/g dry weight) Quantification->Result

Caption: Experimental workflow for this compound quantification.

Conclusion

This compound is a characteristic secondary metabolite of Sphagnum mosses with potential biological activities. This guide provides the currently available data on its concentration in Sphagnum papillosum and outlines a detailed experimental protocol for its extraction and quantification. The proposed biosynthetic pathway and experimental workflow diagrams serve as valuable visual aids for researchers. Further comparative studies across a wider range of Sphagnum species are necessary to fully understand the distribution and ecological significance of this unique compound.

References

The Preservative Power of Peat: A Technical Guide to the Role of Sphagnum Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of sphagnum acid and other biochemical constituents of Sphagnum moss in the remarkable preservative properties of peat bogs. For centuries, these unique ecosystems have been known for their ability to preserve organic matter, including human remains, for millennia. This document delves into the chemical and biological mechanisms underpinning this phenomenon, with a focus on the contributions of this compound. It provides a comprehensive overview of the current scientific understanding, supported by quantitative data, detailed experimental protocols, and visual representations of key processes to aid in research and development.

Introduction: The Chemistry of Preservation

Peat bogs, dominated by various species of Sphagnum moss, create a unique and hostile environment for microbial life. The preservative qualities of these environments are not attributable to a single compound but rather to a synergistic combination of factors, including:

  • Low pH: Sphagnum mosses actively acidify their surroundings, creating a highly acidic environment with a pH often ranging from 3.0 to 4.5.[1][2] This acidity is a primary contributor to the inhibition of microbial growth and enzymatic activity.

  • Anoxia: The waterlogged conditions of peat bogs lead to extremely low oxygen levels (anoxia), which prevents the proliferation of aerobic microorganisms responsible for decomposition.

  • Low Temperatures: Many peat bogs are located in cooler climates, and the water within them maintains a low temperature, further slowing down chemical and biological reactions.

  • Antimicrobial Compounds: Sphagnum mosses produce a variety of organic compounds, including phenolic acids, that have been suggested to possess antimicrobial properties.

At the heart of the chemical preservative puzzle lies This compound , a phenolic compound unique to the Sphagnum genus. Its precise role, however, is a subject of ongoing research, with evidence suggesting it is a key player in a complex web of preservative actions rather than a standalone potent antibiotic.

This compound and Other Phenolic Compounds

This compound, chemically known as p-hydroxy-β-(carboxymethyl)-cinnamic acid, is a secondary metabolite found in the cell walls and fluids of Sphagnum mosses.[3] It is part of a broader class of phenolic compounds that contribute to the overall preservative effect of peat.

Quantitative Data on Phenolic Content and Environmental Conditions

The concentration of phenolic compounds and the resulting environmental conditions can vary between different Sphagnum species and the peat they form. The following tables summarize key quantitative data from various studies.

ParameterValueSphagnum Species / Peat TypeReference
Total Phenolic Content 0.020 ± 0.007 mg GAE/g (dry sample)Sphagnum moss[4][5]
0.018 ± 0.011 mg GAE/g (dry sample)Peat[4][5]
pH 3.0 - 4.5Sphagnum peat moss[1]
3.5 - 4.5Peat moss[6]
Cation Exchange Capacity (CEC) 108 - 162 meq/100gAlberta Moss Peats[7][8]
155 - 185 µeq/g (dry mass)Sphagnum species[9]
11.7 meq/100g (for Na+, K+)Sphagnum[10]
23.3 meq/100g (for Ca++, Mg++)Sphagnum[10]

GAE: Gallic Acid Equivalents

Antimicrobial and Anti-enzymatic Activity

While this compound has been investigated for its antimicrobial properties, studies suggest that in isolation, it is not a potent antibacterial agent at the concentrations typically found in peat. The minimum inhibitory concentration (MIC) for this compound against food-borne bacteria has been reported to be greater than 5 mg/ml.[8][9][11] This suggests that its direct antibiotic effect may be limited.

Instead, the primary preservative role of this compound and other phenolic compounds is likely linked to their contribution to the overall acidic environment and their ability to inhibit extracellular enzymes released by microorganisms. Monomeric phenolic acids have been described as weak enzyme inhibitors, while other Sphagnum-derived compounds like sphagnan, a pectin-like polysaccharide, have shown strong inhibition of enzymes such as acid phosphatase.[12][13]

Key Preservative Mechanisms

The preservation of organic matter in peat bogs is a result of several interconnected mechanisms.

Acidification through Cation Exchange

Sphagnum mosses play a crucial role in creating and maintaining the low pH of peat bogs through a process of cation exchange. The cell walls of Sphagnum are rich in polyuronic acids, which provide a high cation exchange capacity (CEC).[14] The moss takes up mineral cations (like Ca²⁺ and Mg²⁺) from the surrounding water and in exchange, releases hydrogen ions (H⁺), thereby acidifying the environment.

Cation_Exchange cluster_sphagnum Sphagnum Cell Wall cluster_environment Bog Water Sphagnum_Cell Polyuronic Acid (Fixed Anions R-COO⁻) H_ions H⁺ Ions Cations Mineral Cations (e.g., Ca²⁺, Mg²⁺) H_ions->Cations Release Cations->Sphagnum_Cell Uptake

Cation exchange mechanism in Sphagnum moss.
Inhibition of Microbial and Enzymatic Activity

The combination of low pH, anoxia, and the presence of phenolic compounds creates an environment where microbial decomposition is severely limited. The acidic conditions directly inhibit the growth of many bacteria and fungi. Furthermore, the activity of extracellular enzymes, which are essential for breaking down complex organic polymers, is significantly reduced in the acidic and chemically complex peat water.

Preservation_Workflow cluster_conditions Peat Bog Environment cluster_inhibition Inhibitory Effects Sphagnum Sphagnum Moss Growth and Decomposition Low_pH Low pH (Acidification) Sphagnum->Low_pH Cation Exchange & Organic Acid Release Anoxia Anoxic Conditions (Waterlogging) Sphagnum->Anoxia Phenolics Release of Phenolic Compounds (including this compound) Sphagnum->Phenolics Microbial_Inhibition Inhibition of Microbial Growth Low_pH->Microbial_Inhibition Anoxia->Microbial_Inhibition Low_Temp Low Temperature Low_Temp->Microbial_Inhibition Enzyme_Inhibition Inhibition of Extracellular Enzyme Activity Low_Temp->Enzyme_Inhibition Phenolics->Enzyme_Inhibition Preservation Preservation of Organic Matter Microbial_Inhibition->Preservation Enzyme_Inhibition->Preservation

Logical workflow of peat preservation by Sphagnum.

Experimental Protocols

This section provides an overview of key experimental methodologies for investigating the preservative properties of peat and its constituents.

Measurement of Peat pH (Adapted from ASTM D2976)

This protocol covers the electrometric measurement of the pH of peat materials in both water and a calcium chloride solution.

Materials:

  • pH meter with a glass-calomel electrode system

  • Standard buffer solutions (pH 4.0, 7.0, 10.0)

  • Distilled or deionized water

  • 0.01 M Calcium Chloride (CaCl₂) solution

  • Beakers (50 mL)

  • Stirring rod

  • Balance

Procedure:

  • Calibration: Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.

  • Sample Preparation: Air-dry the peat sample and remove any large woody material.

  • Measurement in Water: a. Weigh 20.0 g of the air-dried peat and place it in a 50 mL beaker. b. Add 20.0 mL of distilled water. c. Stir thoroughly and let the mixture stand for 30 minutes. d. Immerse the electrode into the supernatant liquid and record the pH reading.

  • Measurement in CaCl₂: a. Weigh 20.0 g of the air-dried peat and place it in a 50 mL beaker. b. Add 20.0 mL of the 0.01 M CaCl₂ solution. c. Stir thoroughly and let the mixture stand for 30 minutes. d. Immerse the electrode into the supernatant liquid and record the pH reading.

pH_Measurement_Workflow start Start prep Prepare Peat Sample (Air-dry, sieve) start->prep cal Calibrate pH Meter prep->cal weigh_water Weigh 20g Peat cal->weigh_water weigh_cacl2 Weigh 20g Peat cal->weigh_cacl2 add_water Add 20mL Distilled Water weigh_water->add_water mix_water Stir and Let Stand (30 mins) add_water->mix_water read_water Measure pH in Water mix_water->read_water end End read_water->end add_cacl2 Add 20mL 0.01M CaCl₂ weigh_cacl2->add_cacl2 mix_cacl2 Stir and Let Stand (30 mins) add_cacl2->mix_cacl2 read_cacl2 Measure pH in CaCl₂ mix_cacl2->read_cacl2 read_cacl2->end

Experimental workflow for peat pH measurement.
Determination of Total Phenolic Content (Folin-Ciocalteu Method)

This colorimetric assay is used to determine the total phenolic content in an extract, expressed as gallic acid equivalents (GAE).

Materials:

  • Spectrophotometer

  • Folin-Ciocalteu reagent

  • Gallic acid standard

  • Sodium carbonate (Na₂CO₃) solution (7.5% w/v)

  • Methanol (for extraction)

  • Volumetric flasks and pipettes

  • Test tubes

Procedure:

  • Extraction: Extract phenolic compounds from the peat or Sphagnum sample using methanol.

  • Standard Curve Preparation: Prepare a series of gallic acid standard solutions of known concentrations.

  • Reaction: a. To a test tube, add a known volume of the sample extract or standard solution. b. Add Folin-Ciocalteu reagent (diluted 1:10 with distilled water) and mix. c. After a few minutes, add the sodium carbonate solution to make the mixture alkaline. d. Incubate the mixture at room temperature in the dark for a specified time (e.g., 2 hours).

  • Measurement: Measure the absorbance of the resulting blue-colored solution at a specific wavelength (e.g., 765 nm) using the spectrophotometer.

  • Calculation: Plot a standard curve of absorbance versus gallic acid concentration. Use the absorbance of the sample to determine its total phenolic content from the standard curve.

TPC_Assay_Workflow start Start extract Extract Phenols from Sample (e.g., with Methanol) start->extract prep_standards Prepare Gallic Acid Standards start->prep_standards reaction_mix Prepare Reaction Mix: - Sample/Standard - Folin-Ciocalteu Reagent - Na₂CO₃ Solution extract->reaction_mix prep_standards->reaction_mix plot_curve Plot Standard Curve (Absorbance vs. Concentration) prep_standards->plot_curve incubate Incubate in Dark (e.g., 2 hours) reaction_mix->incubate measure Measure Absorbance (e.g., at 765 nm) incubate->measure calculate Calculate Total Phenolic Content of Sample measure->calculate plot_curve->calculate end End calculate->end

Experimental workflow for Total Phenolic Content assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in appropriate broth medium

  • Test compound (e.g., this compound) dissolved in a suitable solvent

  • Sterile broth medium

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare Inoculum: Grow the test microorganism in broth to a standardized concentration.

  • Serial Dilutions: Prepare serial twofold dilutions of the test compound in the microtiter plate wells using sterile broth.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density with a microplate reader.

Conclusion and Future Directions

The preservative properties of peat are a result of a complex interplay of physical and chemical factors, with the acidic environment created by Sphagnum mosses being a cornerstone. While this compound is a characteristic compound of these mosses, its primary role in preservation appears to be as a contributor to the overall low pH and as a potential enzyme inhibitor, rather than as a potent antibiotic in its own right. The combined effects of acidity, anoxia, low temperature, and a suite of organic compounds, including phenolics and polysaccharides, create a powerful antimicrobial and anti-enzymatic barrier.

Further research is needed to precisely quantify the in-situ concentrations of this compound and other phenolic compounds in different peatland environments and to elucidate their specific inhibitory mechanisms on a wider range of microbial enzymes. A deeper understanding of these processes could have significant implications for drug development, particularly in the search for novel antimicrobial agents and enzyme inhibitors. The unique biochemical landscape of Sphagnum peatlands remains a promising frontier for scientific discovery.

References

The Enigmatic Molecule: A Technical Guide to the Natural Sources and Distribution of Sphagnum Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphagnum acid, chemically known as p-hydroxy-β-(carboxymethyl)-cinnamic acid, is a phenolic compound uniquely characteristic of the moss genus Sphagnum. This technical guide delves into the natural origins, distribution, and analytical methodologies pertaining to this intriguing molecule. Given the significant ecological role of Sphagnum in peatland ecosystems and the antimicrobial properties associated with its chemical constituents, a thorough understanding of this compound is of paramount importance for researchers in natural product chemistry, ecology, and drug discovery.

Natural Sources and Distribution

This compound is exclusively found in mosses belonging to the genus Sphagnum, which encompasses approximately 380 accepted species. These mosses are the primary components of peatlands, particularly in the Northern Hemisphere, covering vast areas in boreal forests and tundra.[1] The acid is a key secondary metabolite present in the cell walls and fluids of these mosses.[2] Its presence contributes to the remarkable resistance of Sphagnum to decay, a crucial factor in the formation of peat, a major global carbon sink.

The distribution of this compound is directly tied to the global distribution of Sphagnum mosses. These mosses thrive in wet, acidic, and nutrient-poor environments. Different Sphagnum species exhibit preferences for specific microhabitats within peatlands, from hummocks to hollows, which may influence the concentration of this compound. While this compound has been identified in all studied Sphagnum species, its precise concentration can vary between species and is influenced by environmental conditions.

Below is a conceptual diagram illustrating the distribution of Sphagnum and, by extension, this compound.

Sphagnum_Distribution Global Distribution of Sphagnum Genus World World Northern Hemisphere Northern Hemisphere World->Northern Hemisphere Southern Hemisphere Southern Hemisphere World->Southern Hemisphere Peat Bogs Peat Bogs Northern Hemisphere->Peat Bogs Conifer Forests Conifer Forests Northern Hemisphere->Conifer Forests Moist Tundra Moist Tundra Northern Hemisphere->Moist Tundra Sphagnum Species Sphagnum Species Peat Bogs->Sphagnum Species Conifer Forests->Sphagnum Species Moist Tundra->Sphagnum Species

Caption: Global distribution of the Sphagnum genus.

Quantitative Data on Phenolic Content in Sphagnum

Direct quantitative data for this compound across a wide range of Sphagnum species is limited in the current literature. However, studies on the total phenolic content of various species provide a valuable proxy for the abundance of these compounds, including this compound. The following table summarizes the total polyphenol, flavonoid, and tannin content in several Sphagnum species. It is important to note that these values represent the combined total of all phenolic compounds and not solely this compound.

Sphagnum SpeciesTotal Polyphenols (mg/g DW)Total Flavonoids (mg/g DW)Total Tannins (mg/g DW)Reference
S. warnstorfiiHighestHighest-[3]
S. papillosum0.49--[3]
S. balticumLowestLowest-[3]
S. magellanicum-Lowest-[3]
S. rubellum-Lowest-[3]

*DW = Dry Weight. A study reported that the concentration of this compound can be up to 100 µg per 100 mg dry weight in Sphagna.

Experimental Protocols

General Extraction of Phenolic Compounds from Sphagnum

This protocol is adapted from methodologies used for the analysis of total phenolics in Sphagnum and can be optimized for the specific quantification of this compound.

3.1.1. Sample Preparation

  • Collect fresh Sphagnum moss samples.

  • Clean the samples to remove any debris or other plant material.

  • Freeze the samples immediately in liquid nitrogen and then lyophilize (freeze-dry) to a constant weight.

  • Grind the dried moss into a fine powder using a mortar and pestle or a cryogenic grinder.

  • Store the powdered material at -20°C in an airtight container until extraction.

3.1.2. Solvent Extraction

  • Weigh approximately 100 mg of the dried, powdered Sphagnum sample into a centrifuge tube.

  • Add 10 mL of 80% aqueous methanol (v/v).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-6) on the pellet twice more to ensure complete extraction of phenolic compounds.

  • Pool the supernatants from the three extractions.

  • Filter the pooled supernatant through a 0.45 µm syringe filter into a clean vial for analysis.

Quantification of Total Phenolic Content (Folin-Ciocalteu Method)

This spectrophotometric method provides an estimation of the total phenolic compounds in the extract.

  • Dilute the methanolic extract (from section 3.1.2) with distilled water.

  • To 100 µL of the diluted extract, add 500 µL of Folin-Ciocalteu reagent (diluted 1:10 with distilled water).

  • After 5 minutes, add 400 µL of a 7.5% (w/v) sodium carbonate solution.

  • Incubate the mixture in the dark at room temperature for 60 minutes.

  • Measure the absorbance of the solution at 765 nm using a spectrophotometer.

  • Prepare a standard curve using known concentrations of gallic acid.

  • Calculate the total phenolic content of the sample and express it as gallic acid equivalents (GAE) per gram of dry weight.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

For the specific quantification of this compound, a reverse-phase HPLC method is recommended.

  • HPLC System: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Mobile Phase: A gradient elution is typically used. For example:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: 0.1% formic acid in acetonitrile

    • A linear gradient from 10% B to 90% B over 30 minutes can be a starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (to be determined by UV-Vis scan of a pure standard, typically around 310-330 nm for cinnamic acid derivatives).

  • Quantification: Prepare a calibration curve using a pure standard of this compound. Inject the filtered Sphagnum extract and quantify the this compound peak based on its retention time and peak area relative to the standard curve.

The following diagram illustrates the general workflow for the extraction and analysis of this compound.

Experimental_Workflow Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Collection Collection Cleaning Cleaning Collection->Cleaning Freeze-drying Freeze-drying Cleaning->Freeze-drying Grinding Grinding Freeze-drying->Grinding Solvent_Extraction Solvent Extraction (80% Methanol) Grinding->Solvent_Extraction Sonication Sonication Solvent_Extraction->Sonication Centrifugation Centrifugation Sonication->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Filtration Filtration Supernatant_Collection->Filtration HPLC_Analysis HPLC Analysis Filtration->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification Phenylpropanoid_Pathway Simplified Phenylpropanoid Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p-Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p-Coumaric_Acid C4H Other_Phenolics Other Phenolics (e.g., Lignin, Flavonoids) p-Coumaric_Acid->Other_Phenolics Sphagnum_Acid This compound (p-hydroxy-β-(carboxymethyl)-cinnamic acid) p-Coumaric_Acid->Sphagnum_Acid Further Enzymatic Steps

References

The Biological Frontier of Sphagnum Acid: A Technical Guide to its Bioactivities and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphagnum acid, a unique p-hydroxy-β-(carboxymethyl)-cinnamic acid, stands as a characteristic secondary metabolite of Sphagnum mosses. Historically, these mosses have been recognized for their preservative and medicinal properties, attributed in part to their chemical constituents. This technical guide delves into the current scientific understanding of the biological activities of this compound and its derivatives, offering a consolidated resource for researchers in pharmacology, natural product chemistry, and drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing biological activity, and visualizes implicated signaling pathways to facilitate further investigation into the therapeutic potential of these compounds.

Biological Activities of this compound and Related Compounds

The biological activities of this compound and extracts from Sphagnum species have been investigated across several domains, including antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting activities. While data on purified this compound is limited, studies on Sphagnum extracts provide valuable insights into its potential therapeutic applications.

Antimicrobial Activity

This compound has been investigated for its antibacterial properties, although it appears to be a weak antimicrobial agent in its isolated form. The acidic nature of Sphagnum moss, in general, contributes to an environment that is inhospitable to many microorganisms.

Anticancer Activity

Research into the anticancer properties of Sphagnum species has focused on crude extracts. These studies indicate a potential for cytotoxic effects against various cancer cell lines.

Anti-inflammatory Activity

Extracts from Sphagnum have demonstrated anti-inflammatory effects, notably through the inhibition of key signaling pathways involved in the inflammatory response.

Enzyme Inhibition

Phenolic compounds found in Sphagnum, including this compound, are thought to contribute to the preservation of organic matter in peat bogs through the inhibition of microbial enzymes.[1]

Quantitative Data Summary

The following tables present a summary of the available quantitative data on the biological activities of this compound and Sphagnum extracts. It is crucial to note the distinction between data derived from isolated this compound and that from complex extracts.

Table 1: Antimicrobial Activity of this compound

Compound/ExtractTest OrganismMethodActivity MetricValueReference
This compoundStaphylococcus aureusBroth microdilutionMIC>5 mg/mL[2]

Table 2: Anticancer Activity of Sphagnum Extracts

Extract SourceCell LineAssayActivity MetricValueReference
Sphagnum sericeum Methanolic ExtractJurkat (T-ALL)Trypan Blue ExclusionIC50 (24h)8.83 ± 0.50 µg/mL
IC50 (48h)7.94 ± 0.42 µg/mL
IC50 (72h)6.00 ± 0.38 µg/mL
Sphagnum sericeum Methanolic ExtractCCL-119 (T-ALL)Trypan Blue ExclusionIC50 (24h)10.17 ± 0.44 µg/mL
IC50 (48h)8.83 ± 0.33 µg/mL
IC50 (72h)7.00 ± 0.29 µg/mL

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for assessing the biological activity of this compound and its derivatives. These should be adapted and optimized based on specific experimental conditions.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Materials:

  • Test compound (this compound or derivative)

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the culture to achieve a standardized inoculum of approximately 5 x 105 CFU/mL.

  • Preparation of Test Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a positive control (inoculum without test compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing cell viability.

Materials:

  • Test compound (this compound or derivative)

  • Cancer cell line (e.g., Jurkat)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium and add to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of Sphagnum extracts have been linked to the modulation of key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the expression of pro-inflammatory genes.

NF-κB Signaling Pathway in Inflammation

An ethanol extract of Sphagnum palustre has been shown to significantly decrease the protein expression of nuclear factor (NF)-κB in lipopolysaccharide-induced inflammation in macrophage RAW264.7 cells.[1][3] This suggests that compounds within the extract, potentially including this compound, may exert their anti-inflammatory effects by inhibiting this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB IκB DNA DNA ProInflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-1, IL-6) DNA->ProInflammatory_Genes Transcription Sphagnum_Extract Sphagnum Extract (contains this compound) Sphagnum_Extract->IKK Inhibits Sphagnum_Extract->NFkB Inhibits Translocation

Figure 1. Inhibition of the NF-κB signaling pathway by Sphagnum extract.

This compound Derivatives

While the synthesis of various hydroxycinnamic acid derivatives is well-documented in the chemical literature, specific research on the synthesis and biological evaluation of derivatives of this compound is currently limited. The presence of multiple functional groups, including a carboxylic acid, a phenolic hydroxyl group, and an acrylic acid moiety, offers numerous possibilities for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Future research in this area is warranted to explore the structure-activity relationships of this unique natural product.

Conclusion and Future Directions

This compound and related compounds from Sphagnum mosses present an intriguing area for natural product research and drug discovery. The available data, primarily from extracts, suggest potential antimicrobial, anticancer, and anti-inflammatory activities. However, a significant gap exists in the understanding of the biological activities of isolated this compound and its derivatives.

Future research should focus on:

  • Isolation and Purification: Development of efficient methods for the isolation of pure this compound to enable more precise biological evaluation.

  • Synthesis of Derivatives: A systematic approach to the synthesis and screening of this compound derivatives to establish structure-activity relationships.

  • Mechanism of Action Studies: In-depth investigation into the molecular targets and signaling pathways modulated by this compound and its active derivatives.

  • In Vivo Studies: Evaluation of the efficacy and safety of promising compounds in preclinical animal models.

A more thorough exploration of this compound and its chemical space holds the potential to uncover novel therapeutic agents for a range of diseases.

References

The Allelopathic Edge: A Technical Guide to Sphagnum Acid and Its Influence on Bog Flora

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dominance of Sphagnum mosses in bog ecosystems is not solely a consequence of their remarkable water-holding capacity and ability to acidify their environment. A significant factor in their ecological success is their production of secondary metabolites with allelopathic properties. Among these, sphagnum acid (p-hydroxy-β-[carboxymethyl]-cinnamic acid), a phenolic compound unique to the genus, plays a crucial role. This technical guide provides an in-depth examination of the allelopathic effects of this compound on bog flora. It synthesizes quantitative data on the production of phenolic compounds by Sphagnum and their inhibitory effects, details the experimental protocols used to investigate these interactions, and elucidates the proposed cellular mechanisms and signaling pathways through which this compound exerts its influence on susceptible plant species.

Introduction: The Chemical Warfare of Bog Moss

Bog ecosystems are characterized by low nutrient availability, high acidity, and waterlogged, anoxic conditions. In this challenging environment, Sphagnum species thrive, often forming vast carpets that exclude many vascular plants. This competitive advantage is partly attributed to allelopathy—the chemical inhibition of one plant by another. Sphagnum mosses release a variety of organic compounds, with phenolic acids being a major group implicated in this phenomenon.[1][2]

This compound is a defining secondary metabolite of this genus.[3] It is released into the bog water and peat, where it can interact with the seeds and roots of neighboring plants, influencing community structure by inhibiting germination and suppressing growth.[4] Understanding the quantitative aspects of its production, its specific effects on bog flora, and the underlying molecular mechanisms is critical for a complete picture of bog ecology and for potential applications in drug development and agriculture.

Quantitative Data on Phenolic Compounds and Allelopathic Effects

The concentration of this compound and other phenolic compounds in Sphagnum tissue and their subsequent effects on other plants can be highly variable, depending on the Sphagnum species, environmental conditions, and the target species.[5]

Phenolic Content in Sphagnum Species

Quantitative analysis reveals the presence of several key phenolic compounds in Sphagnum extracts. While this compound is a characteristic component, other phenolics like p-coumaric acid, rutin, quercetin, and apigenin are also present in significant quantities.[6][7]

Plant MaterialTotal Phenolic Content (mg GAE/g dry sample)Reference
Sphagnum moss0.020 ± 0.007[8][9]
Peat0.018 ± 0.011[8][9]
GAE: Gallic Acid Equivalent

Table 1: Total Phenolic Content in Sphagnum Moss and Peat. This table shows a comparison of the total phenolic content, indicating that living Sphagnum moss has a slightly higher concentration of these compounds compared to decomposed peat material.

Sphagnum Speciesp-Coumaric Acid (mg/g dry extract)Rutin (mg/g dry extract)Quercetin (mg/g dry extract)Apigenin (mg/g dry extract)Reference
S. magellanicumPresentPresentDetectedNot Detected[6]
S. squarrosumPresentPresentNot DetectedDetected[6]
Other Sphagnum spp.PresentPresentNot DetectedNot Detected[6]

Table 2: Presence of Specific Phenolic Compounds in Sphagnum Extracts. This table summarizes findings from HPLC analysis of various Sphagnum extracts, highlighting species-specific differences in their phenolic profiles.

Inhibitory and Stimulatory Effects on Seed Germination

The allelopathic impact of Sphagnum is most readily observed during the critical stages of seed germination and seedling development. Aqueous extracts from Sphagnum can have markedly different effects depending on the target species.

Target SpeciesTreatmentGermination (%)Effect vs. ControlReference
Pinus banksiana (Jack Pine)Control (Water)25.8%-[10]
Low Conc. Peat-moss Steep32.6%+6.8%[10]
High Conc. Peat-moss Steep47.8%+22.0%[10]
Lactuca sativa (Lettuce)Control (Water)85.5%-[10]
Low Conc. Peat-moss Steep90.9%No significant difference[10]
High Conc. Peat-moss Steep86.3%No significant difference[10]
Lolium perenneS. magellanicum extract-Inhibitory[4]
Pinus uncinataS. magellanicum extract-Inhibitory[4]
Raphanus sativusS. magellanicum extract-No effect[4]

Table 3: Effects of Sphagnum/Peat Extracts on Seed Germination. This table presents quantitative and qualitative data from bioassays, demonstrating that Sphagnum leachates can be stimulatory (e.g., for Pinus banksiana) or inhibitory, with effects varying by target species.

Experimental Protocols

Investigating allelopathy requires carefully designed experiments to isolate chemical effects from other forms of plant competition, such as for light and nutrients.

Protocol for Aqueous Leachate Bioassay

This method is commonly used to assess the allelopathic potential of plant tissues on seed germination and early growth.[11][12]

  • Leachate Preparation:

    • Collect fresh Sphagnum moss material.

    • Dry the plant material in an area with good air circulation for approximately 96 hours.

    • Create different concentrations of leachate. For a 5% solution, soak 5 g of dry Sphagnum material in 100 mL of distilled water for 2-24 hours at room temperature.

    • Filter the mixture under a vacuum to remove solid plant material. The resulting solution is the 5% leachate.

    • A control solution of distilled water must be used in parallel.

  • Bioassay Chamber Setup:

    • Place sterile filter paper in sterile petri dishes.

    • Moisten the filter paper with a standard volume (e.g., 5-10 mL) of the prepared Sphagnum leachate or the distilled water control.

    • Place a predetermined number of seeds of the target bog species (e.g., 20 seeds of Eriophorum vaginatum) onto the moistened filter paper.

  • Incubation and Data Collection:

    • Seal the petri dishes with parafilm to maintain humidity.

    • Incubate the dishes under controlled conditions (e.g., 22°C with a 16:8 light:dark cycle).

    • After a set period (e.g., 7 days), record the number of germinated seeds.

    • Measure radicle (root) and hypocotyl (shoot) length of the seedlings.

    • Calculate germination percentage and mean lengths for each treatment and the control.

Protocol for Separating Allelopathy from Competition using Activated Carbon

Activated carbon (AC) is a porous material that readily adsorbs large organic molecules, such as phenolic allelochemicals, from the environment, without significantly altering the availability of inorganic nutrients.[13][14][15] This property allows for experimental designs that can distinguish between resource competition and allelopathy.[16][17]

  • Experimental Treatments:

    • Monoculture (Control): Grow the target plant species alone in a pot with a standard growth medium.

    • Mixed Culture (Competition + Allelopathy): Grow the target plant species and Sphagnum (the donor species) together in the same pot.

    • Mixed Culture with Activated Carbon (Competition Only): Grow the target plant and Sphagnum together, but with a layer of activated carbon added to the growth medium to adsorb allelochemicals released by the Sphagnum.

  • Experimental Setup:

    • Use pots filled with a suitable substrate (e.g., a mix of peat and sand).

    • For the AC treatment, mix a standardized amount of granular activated carbon (e.g., 10 g/L) into the substrate.

    • Plant seedlings or seeds of the target and donor species according to the treatment design.

    • Grow the plants under controlled greenhouse conditions for a period of several weeks.

  • Data Analysis:

    • Harvest the above-ground and below-ground biomass of the target species for each treatment.

    • The effect of total interaction (Competition + Allelopathy) is determined by comparing the biomass of the target plant in the Mixed Culture vs. the Monoculture.

    • The effect of resource competition is determined by comparing the biomass of the target plant in the Mixed Culture with AC vs. the Monoculture.

    • The effect of allelopathy is inferred by comparing the biomass of the target plant in the Mixed Culture vs. the Mixed Culture with AC. A significant reduction in biomass in the absence of AC indicates a negative allelopathic effect.

Protocol for Extraction and Quantification of Phenolic Compounds

This protocol outlines the general steps for extracting and quantifying total phenolics from Sphagnum tissue.

  • Sample Preparation: [18][19]

    • Freeze-dry fresh Sphagnum samples and grind them into a fine powder.

    • Store the powdered material at -20°C until analysis.

  • Methanol Extraction: [19]

    • Mix a known weight of the dried powder (e.g., 5 mg) with 1 mL of methanol.

    • Shake the mixture by rotating agitation for 30 minutes.

    • Filter the solution through a 0.45 μm syringe filter to obtain the methanolic extract.

  • Quantification of Total Phenolics (Folin-Ciocalteu Method): [8][19]

    • Mix 250 µL of the methanolic extract with 2.5 mL of deionized water and 250 µL of Folin-Ciocalteu's phenol reagent.

    • After 2 minutes of vigorous stirring, add 1 mL of 5% sodium carbonate solution.

    • Allow the reaction to proceed for 1 hour in the dark.

    • Measure the absorbance of the solution at 765 nm using a UV-Vis spectrophotometer.

    • Quantify the total phenolic concentration by comparing the absorbance to a standard curve prepared with gallic acid. Results are typically expressed as mg of gallic acid equivalents (GAE) per gram of dry sample.

  • Identification of Specific Phenols:

    • High-Performance Liquid Chromatography (HPLC) can be used to separate and identify specific phenolic compounds, including this compound, within the extract by comparing retention times and spectral data to known standards.[6]

Cellular Mechanisms and Signaling Pathways

While the precise signaling cascade initiated by this compound in target plants is an area of ongoing research, the primary mechanism of action for phenolic acids involves the disruption of the plasma membrane.[20][21]

Primary Mode of Action: Membrane Depolarization

Phenolic acids, including cinnamic acid derivatives like this compound, are lipophilic and can directly interact with the lipid bilayer of plant cell membranes.[20][21]

  • Entry into the Cell: In the acidic environment of a bog (low pH), this compound is protonated. This neutral, uncharged form is more lipid-soluble and can pass freely across the plasma membrane into the cell's cytoplasm.[22]

  • Dissipation of Proton Gradient: The cytoplasm has a higher pH than the apoplast. Upon entering the cell, the this compound molecule dissociates, releasing a proton (H+). This action dissipates the essential transmembrane proton gradient that powers secondary active transport of ions and nutrients into the cell.[22]

  • Membrane Depolarization: The influx of H+ and generalized increase in membrane permeability to other ions (e.g., K+ leakage) leads to a rapid depolarization of the membrane potential.[20][23] This electrical change disrupts normal cellular function.

  • Inhibition of Ion Uptake: The loss of the proton motive force and membrane integrity directly inhibits the activity of membrane-bound transporters, severely impairing the uptake of essential mineral ions from the soil solution.[20][21]

ExperimentalWorkflow cluster_Donor Donor Plant (Sphagnum) cluster_Process Experimental Process cluster_Target Target Plant (Bog Flora) cluster_Analysis Data Analysis D1 Sphagnum Moss P1 Aqueous Leachate Extraction D1->P1 Source of Allelochemicals P2 Bioassay with Target Seeds P1->P2 Apply Leachate T1 Seed Germination P2->T1 T2 Seedling Growth (Radicle/Shoot Length) P2->T2 A1 Measure Inhibition/ Stimulation T1->A1 Collect Data T2->A1 Collect Data

Caption: Workflow for a standard allelopathy bioassay.

Downstream Cellular Effects

The initial membrane damage triggers a cascade of secondary effects that contribute to the overall inhibition of growth.

  • Oxidative Stress: Disruption of membrane-bound electron transport chains can lead to the production of reactive oxygen species (ROS), causing oxidative damage to cellular components.[22]

  • Hormonal Imbalance: Phenolic allelochemicals can interfere with the synthesis and activity of endogenous plant hormones, such as auxins and gibberellins, which are crucial regulators of cell division and elongation.[2]

  • Inhibition of Protein Synthesis: By affecting nutrient uptake and causing general cellular stress, allelochemicals can indirectly inhibit the synthesis of proteins and nucleic acids, ultimately halting growth.[24]

SignalingPathway cluster_Apoplast Cell Exterior (Apoplast - Low pH) cluster_Membrane Plasma Membrane cluster_Cytoplasm Cell Interior (Cytoplasm - Higher pH) SA_H This compound (Protonated) SA_ion This compound (Dissociated) SA_H->SA_ion Passive Diffusion Membrane Lipid Bilayer ProtonPump H+ Pump H_ion H+ SA_ion->H_ion Dissociates Depolarization Membrane Depolarization & Increased Permeability H_ion->Depolarization Dissipates H+ Gradient IonUptake Inhibition of Ion & Nutrient Uptake Depolarization->IonUptake Causes Growth Inhibition of Germination & Seedling Growth IonUptake->Growth Leads to

Caption: Proposed mechanism of this compound action.

Conclusion and Future Directions

The allelopathic activity of this compound is a significant factor contributing to the ecological dominance of Sphagnum mosses in bog ecosystems. The primary mechanism of action appears to be a direct assault on the integrity of the plant cell membrane, leading to depolarization, disruption of ion transport, and ultimately, the inhibition of germination and growth. The quantitative data, while variable, clearly demonstrates the potent biological activity of Sphagnum leachates.

For researchers in drug development and agriculture, the diverse phenolic compounds found in Sphagnum represent a potential source of novel bioactive molecules.[1] The structures and modes of action of these allelochemicals could provide templates for the development of new herbicides or other pharmaceuticals.[2][25]

Future research should focus on:

  • Isolating and testing this compound in its pure form to determine its precise dose-response effects on a wider range of bog flora.

  • Elucidating the downstream signaling cascade within target cells following membrane depolarization to identify specific molecular targets.

  • Investigating the synergistic effects of this compound with other phenolic compounds present in Sphagnum exudates.

By continuing to unravel the complexities of this chemical interplay, we can gain a deeper appreciation for the functioning of bog ecosystems and unlock the potential of their unique biochemistry.

References

The Contribution of Sphagnum Acid to Peatland Acidity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Peatlands, critical carbon sinks and unique ecosystems, are characterized by their high acidity, a feature largely engineered by the dominant Sphagnum mosses. While the cation exchange capacity of Sphagnum has been historically cited as the primary driver of acidification, the role of specific organic compounds is of paramount importance. This technical guide provides an in-depth examination of sphagnum acid, a phenolic compound unique to the Sphagnum genus, and its significant contribution to the acidic milieu of peatlands. This document details the chemical nature of this compound, its biosynthetic pathway, and its mechanism of action in lowering the pH of its environment. Furthermore, it presents quantitative data on its properties and occurrence, alongside detailed experimental protocols for its extraction and analysis, to facilitate further research in this field.

Introduction: The Acidification of Peatlands

Sphagnum-dominated peatlands are characterized by their low pH, typically ranging from 3.3 to 5.5.[1] This acidity is a key factor that slows down decomposition rates, leading to the accumulation of peat and the sequestration of vast amounts of carbon.[1][2][3][4] The acidification process is a complex interplay of several mechanisms, including:

  • Cation Exchange: Living Sphagnum moss and peat possess a high cation exchange capacity (CEC), primarily due to unesterified polyuronic acids in their cell walls.[5] They take up mineral cations (like Ca²⁺ and Mg²⁺) from the surrounding water and release hydrogen ions (H⁺), thereby acidifying the environment.[1][2][3][4]

  • Production of Organic Acids: Sphagnum mosses produce and release a variety of organic acids, with this compound being a key contributor.[5]

  • Atmospheric Deposition: Acid rain can contribute to the acidity of peatlands.[1]

  • Sulfate Reduction: In anaerobic peat layers, the reduction of sulfate can influence the overall acidity.[1]

While cation exchange is a significant factor, the direct contribution of soluble organic acids, particularly this compound, is crucial for a comprehensive understanding of peatland chemistry.

This compound: The Core Acidifying Compound

This compound is a phenolic compound that is specific to the Sphagnum genus and is considered a key biomarker for these mosses.[5][6]

Chemical Structure and Properties

The chemical structure of this compound has been identified as (E)-3-(4-hydroxyphenyl)pent-2-enedioic acid , also known by the semi-systematic name p-hydroxy-β-[carboxymethyl]-cinnamic acid .[6] It is a derivative of cinnamic acid, a product of the phenylpropanoid pathway in plants.

The key properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name (E)-3-(4-hydroxyphenyl)pent-2-enedioic acid[6]
Common Name p-hydroxy-β-[carboxymethyl]-cinnamic acid[5]
CAS Number 57100-28-4
Molecular Formula C₁₁H₁₀O₅
Molecular Weight 222.19 g/mol
Predicted pKa 4.14 ± 0.10

The acidic nature of this compound is due to its two carboxylic acid functional groups. With a predicted pKa of 4.14, it acts as a weak acid, readily donating protons (H⁺) in the typically pH 3.3-5.5 environment of peatlands, thus contributing to the overall acidity.

Biosynthesis of this compound

This compound is a secondary metabolite synthesized via the shikimate and phenylpropanoid pathways , which are fundamental for the production of aromatic compounds in plants. The general pathway is illustrated below.

Sphagnum_Acid_Biosynthesis PEP Phosphoenolpyruvate (from Glycolysis) Shikimate Shikimate Pathway PEP->Shikimate E4P Erythrose-4-phosphate (from Pentose Phosphate Pathway) E4P->Shikimate Chorismate Chorismate Shikimate->Chorismate Phenylalanine L-Phenylalanine Chorismate->Phenylalanine Phenylpropanoid Phenylpropanoid Pathway Phenylalanine->Phenylpropanoid Cinnamic_Acid Cinnamic Acid Phenylpropanoid->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Further_steps Further enzymatic steps (Elaboration of the side chain) p_Coumaric_Acid->Further_steps Sphagnum_Acid This compound (p-hydroxy-β-[carboxymethyl]-cinnamic acid) Further_steps->Sphagnum_Acid

Biosynthesis of this compound.

The pathway begins with precursors from primary metabolism, leading to the aromatic amino acid L-phenylalanine via the shikimate pathway. Phenylalanine then enters the phenylpropanoid pathway, where it is converted to cinnamic acid and subsequently to p-coumaric acid. A series of further enzymatic reactions, which are not yet fully elucidated, modify the side chain to produce the final this compound structure.

Quantitative Data

The concentration of this compound and other related compounds can vary between Sphagnum species and with environmental conditions. The following tables summarize available quantitative data.

Table 1: Physicochemical and Concentration Data for this compound and Related Compounds.

Parameter Value Species/Environment Source
Predicted pKa of this compound 4.14 ± 0.10 -
Concentration of this compound in Bog Water Up to 1 µmol/L Bog water
Total Phenolic Content 0.020 ± 0.007 mg GAE/g dry weight Sphagnum moss [5][7]
Total Phenolic Content in Peat 0.018 ± 0.011 mg GAE/g dry sample Peat [5][7]

| Total Phenolic Content | 71.7 ± 7.0 mg GAE/g | Sphagnum junghuhnianum (leaves, 80% methanol extract) |[8] |

GAE: Gallic Acid Equivalents

Table 2: Relative Abundance of this compound Isomers in Different Species.

Compound Sphagnum magellanicum (Relative Area mg⁻¹DW) Sphagnum fallax (Relative Area mg⁻¹DW) Source
cis-sphagnum acid ~12 ~15 [6]

| trans-sphagnum acid | ~25 | ~18 |[6] |

Mechanism of Acidification

The contribution of this compound to peatland acidity is a direct consequence of its chemical properties and its interaction with the surrounding environment.

Acidification_Mechanism Sphagnum_moss Sphagnum Moss Biosynthesis Biosynthesis of this compound Sphagnum_moss->Biosynthesis Release Release into Peatland Water (Leaching, decomposition) Biosynthesis->Release Sphagnum_Acid_aq This compound (aq) Release->Sphagnum_Acid_aq Dissociation Dissociation (pKa ≈ 4.14) Sphagnum_Acid_aq->Dissociation H_ions Increased [H⁺] Dissociation->H_ions Lower_pH Lowering of Peatland pH H_ions->Lower_pH

Mechanism of Acidification by this compound.

Sphagnum moss synthesizes this compound, which is then released into the surrounding water through leaching from living tissues and decomposition of dead plant material. In the aqueous environment of the peatland, the carboxylic acid groups of this compound dissociate, releasing hydrogen ions (H⁺). This increase in the concentration of H⁺ directly lowers the pH of the water, contributing to the overall acidic conditions of the peatland.

Experimental Protocols

The extraction, identification, and quantification of this compound are crucial for studying its ecological role. The following protocols are based on established methods for the analysis of phenolic compounds in plant tissues.

Extraction of Phenolic Compounds from Sphagnum Tissue

This protocol describes a general method for the extraction of phenolic compounds, including this compound, from Sphagnum moss.

  • Sample Preparation:

    • Collect fresh Sphagnum samples and freeze-dry them to a constant weight.

    • Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

    • Store the powdered sample at -20°C until extraction.

  • Solvent Extraction:

    • Weigh approximately 1 g of the dried, powdered Sphagnum tissue into a centrifuge tube.

    • Add 10 mL of 80% aqueous methanol.

    • Vortex the mixture thoroughly and place it on a shaker for 1 hour at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean tube.

    • Re-extract the pellet with an additional 15 mL of 80% methanol overnight on a shaker.

    • Centrifuge again and combine the supernatants.

  • Concentration:

    • Evaporate the solvent from the combined supernatants using a rotary evaporator or a stream of nitrogen until dryness.

    • Re-dissolve the dried extract in a known volume (e.g., 2 mL) of the initial mobile phase for HPLC analysis.

    • Filter the reconstituted extract through a 0.22 µm syringe filter before analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector is the method of choice for the separation and quantification of specific phenolic acids.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program (Example):

    • 0-5 min: 5% B

    • 5-30 min: Linear gradient from 5% to 50% B

    • 30-35 min: Linear gradient from 50% to 95% B

    • 35-40 min: Hold at 95% B

    • 40-45 min: Return to 5% B

    • 45-50 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • Detection:

    • DAD: Monitor at wavelengths relevant for phenolic acids, typically around 280 nm and 320 nm.

    • MS: Use electrospray ionization (ESI) in negative ion mode. Monitor for the deprotonated molecule [M-H]⁻ of this compound (m/z 221.05).

  • Quantification:

    • Prepare a calibration curve using a pure standard of this compound at several concentrations.

    • Quantify the this compound in the samples by comparing the peak area to the calibration curve.

The following diagram illustrates the general workflow for the quantification of this compound.

Experimental_Workflow Sample_Collection Sphagnum Sample Collection Drying Freeze-Drying Sample_Collection->Drying Grinding Grinding to Powder Drying->Grinding Extraction Solvent Extraction (80% Methanol) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Concentration Solvent Evaporation Supernatant_Collection->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC_Analysis HPLC-DAD/MS Analysis Filtration->HPLC_Analysis Quantification Quantification (vs. Standard Curve) HPLC_Analysis->Quantification

Workflow for this compound Quantification.

Conclusion

This compound, a unique phenolic compound produced by Sphagnum mosses, plays a direct and significant role in the acidification of peatland ecosystems. Its biosynthesis via the phenylpropanoid pathway and subsequent release and dissociation in peatland waters contribute to the characteristic low pH of these environments. This, in turn, influences the microbial community, slows decomposition, and promotes the accumulation of peat, highlighting the critical role of this specific secondary metabolite in the global carbon cycle. The experimental protocols and quantitative data presented in this guide provide a foundation for further research into the ecological functions of this compound and its potential applications.

References

Methodological & Application

Application Notes and Protocols: Extraction of Sphagnum Acid from Sphagnum Moss

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphagnum moss, a key component of peatland ecosystems, is a rich source of bioactive compounds, among which sphagnum acid (p-hydroxy-β-(carboxymethyl)-cinnamic acid) is a characteristic phenolic constituent. This unique compound and other phenolic derivatives in Sphagnum have garnered interest for their potential biological activities, including antimicrobial properties. These application notes provide a comprehensive overview of the methodologies for extracting and purifying this compound from Sphagnum moss, intended to aid researchers in the fields of natural product chemistry, pharmacology, and drug development.

Data Presentation: Quantitative Analysis of Phenolic Content

The efficiency of extraction methods is crucial for obtaining high yields of target compounds. The following table summarizes the total phenolic content (TPC) from Sphagnum species using different extraction techniques. It is important to note that specific quantitative data for purified this compound is limited in the current literature; therefore, TPC serves as a valuable metric for optimizing initial extraction steps.

Sphagnum SpeciesExtraction MethodSolvent SystemTotal Phenolic Content (mg Gallic Acid Equivalent/g Dried Weight)Reference
Sphagnum palustreConventional Solvent ExtractionWaterNot specified, but lower than DES[1]
Sphagnum palustreConventional Solvent ExtractionMethanolNot specified, but lower than DES[1]
Sphagnum palustreConventional Solvent ExtractionEthanolNot specified, but lower than DES[1]
Sphagnum palustreDeep Eutectic Solvent (DES) Extraction1,2-propanediol and choline chloride39.02 ± 7.08[1]
Sphagnum papillosumSolvent ExtractionAcetone-MethanolNot specified[2]

Experimental Protocols

Protocol 1: Conventional Solvent Extraction of Total Phenolic Compounds

This protocol describes a standard method for the extraction of total phenolic compounds, including this compound, from Sphagnum moss using a conventional solvent system.

Materials and Reagents:

  • Dried and ground Sphagnum moss

  • Acetone (analytical grade)

  • Methanol (analytical grade)

  • Distilled water

  • Rotary evaporator

  • Centrifuge

  • Filter paper (Whatman No. 1 or equivalent)

  • Shaker or sonicator

Procedure:

  • Sample Preparation: Air-dry fresh Sphagnum moss to a constant weight and grind it into a fine powder using a blender or a mill.

  • Extraction:

    • Weigh 10 g of the powdered moss material and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of an acetone-methanol mixture (e.g., 70:30 v/v).

    • Seal the flask and place it on a shaker or in a sonicator bath at room temperature for 24 hours.

  • Filtration and Re-extraction:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Collect the filtrate and re-extract the residue twice more with 100 mL of the solvent mixture, following the same procedure.

  • Solvent Evaporation:

    • Combine all the filtrates.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C until a crude extract is obtained.

  • Storage: Store the crude extract at -20°C for further purification and analysis.

Protocol 2: Green Extraction of Total Phenolic Compounds using Deep Eutectic Solvents (DES)

This protocol outlines a more environmentally friendly approach to extracting phenolic compounds from Sphagnum moss.

Materials and Reagents:

  • Dried and ground Sphagnum moss

  • 1,2-propanediol

  • Choline chloride

  • Heating magnetic stirrer

  • Centrifuge

  • Filter paper

Procedure:

  • DES Preparation:

    • Prepare the deep eutectic solvent by mixing 1,2-propanediol and choline chloride in a 1:1 molar ratio.

    • Heat the mixture at 80°C with constant stirring until a clear, homogeneous liquid is formed.

  • Extraction:

    • Mix 1 g of powdered Sphagnum moss with 20 mL of the prepared DES in a sealed container.

    • Place the container on a heating magnetic stirrer and maintain it at 50°C with stirring for 2 hours.

  • Separation:

    • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid residue.

    • Decant the supernatant (the DES extract) and filter it to remove any remaining fine particles.

  • Storage: The DES extract containing the phenolic compounds can be directly used for analysis or stored at 4°C.

Protocol 3: General Purification of this compound from Crude Extract

This protocol provides a general workflow for the isolation of this compound from the crude phenolic extract obtained from Protocol 1 or 2. This will likely require optimization based on the specific extract composition.

Materials and Reagents:

  • Crude phenolic extract

  • Silica gel for column chromatography

  • Solvent system for column chromatography (e.g., a gradient of hexane, ethyl acetate, and methanol)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • HPLC column (e.g., C18)

  • Mobile phase for HPLC (e.g., a gradient of acetonitrile and water with 0.1% formic acid)

  • Analytical standards of this compound (if available)

Procedure:

  • Column Chromatography (Initial Fractionation):

    • Dissolve the crude extract in a minimal amount of the initial mobile phase for column chromatography.

    • Pack a glass column with silica gel slurried in the initial mobile phase.

    • Load the dissolved extract onto the column.

    • Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate and then methanol).

    • Collect fractions and monitor their composition using thin-layer chromatography (TLC) or analytical HPLC.

    • Pool the fractions containing the compound of interest (this compound).

  • Preparative HPLC (Fine Purification):

    • Concentrate the pooled fractions from column chromatography.

    • Dissolve the concentrated fraction in the HPLC mobile phase.

    • Inject the sample into a preparative HPLC system equipped with a C18 column.

    • Elute with an appropriate mobile phase gradient to achieve separation of this compound from other closely related compounds.

    • Collect the peak corresponding to this compound, guided by a UV detector and comparison with an analytical standard if available.

  • Crystallization (Final Purification):

    • Evaporate the solvent from the purified HPLC fraction.

    • Attempt to crystallize the purified this compound from a suitable solvent or solvent mixture (e.g., acetone, ethanol-water) to obtain a highly pure compound. Crystal growth depends on the purity of the isolated fraction and can be attempted with about 1 g of the pure fraction at various temperatures.[3]

Visualizations

Experimental Workflow for Extraction and Purification

Extraction_Purification_Workflow start Sphagnum Moss (Dried and Ground) extraction Extraction start->extraction conv_extraction Conventional Solvent (Acetone-Methanol) extraction->conv_extraction Method 1 des_extraction Deep Eutectic Solvent (e.g., 1,2-propanediol:Choline Chloride) extraction->des_extraction Method 2 filtration Filtration / Centrifugation conv_extraction->filtration des_extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Phenolic Extract evaporation->crude_extract purification Purification crude_extract->purification column_chrom Column Chromatography (Silica Gel) purification->column_chrom prep_hplc Preparative HPLC (e.g., C18 Column) column_chrom->prep_hplc crystallization Crystallization prep_hplc->crystallization pure_sphagnum_acid Pure this compound crystallization->pure_sphagnum_acid

Caption: Workflow for the extraction and purification of this compound.

Hypothesized Antibacterial Signaling Pathway of Cinnamic Acid Derivatives

The precise signaling pathway of this compound's antibacterial activity is not yet elucidated. However, based on studies of structurally similar cinnamic acid derivatives, a plausible mechanism of action can be proposed. Cinnamic acid and its derivatives are thought to exert their antimicrobial effects primarily through the disruption of bacterial cell integrity and interference with essential cellular processes.[4]

Antibacterial_Mechanism sphagnum_acid This compound (Cinnamic Acid Derivative) cell_membrane Bacterial Cell Membrane sphagnum_acid->cell_membrane Initial Interaction intracellular_targets Intracellular Targets sphagnum_acid->intracellular_targets Penetration membrane_disruption Membrane Disruption & Increased Permeability cell_membrane->membrane_disruption ion_leakage Ion Leakage membrane_disruption->ion_leakage proton_motive_force Disruption of Proton Motive Force membrane_disruption->proton_motive_force bacterial_death Bacterial Cell Death ion_leakage->bacterial_death atp_synthesis Inhibition of ATP Synthesis proton_motive_force->atp_synthesis atp_synthesis->bacterial_death nucleic_acids Nucleic Acids (DNA/RNA) intracellular_targets->nucleic_acids proteins_enzymes Proteins & Enzymes intracellular_targets->proteins_enzymes dna_damage DNA Damage / Inhibition of Replication nucleic_acids->dna_damage protein_denaturation Protein Denaturation & Inactivation proteins_enzymes->protein_denaturation dna_damage->bacterial_death protein_denaturation->bacterial_death

Caption: Proposed antibacterial mechanism of this compound.

References

HPLC Analysis of Sphagnum Acid in Plant Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphagnum acid, chemically known as p-hydroxy-β-(carboxymethyl)-cinnamic acid, is a phenolic compound uniquely found in mosses of the genus Sphagnum.[1] This compound and other phenolics in Sphagnum are thought to contribute to the preservative properties of peat bogs and may possess various biological activities.[2][3] The analysis and quantification of this compound in different plant tissues are crucial for understanding its physiological role, biosynthetic pathways, and potential pharmacological applications.

This document provides detailed application notes and protocols for the extraction and High-Performance Liquid Chromatography (HPLC) analysis of this compound from plant tissues. The methodologies are designed to provide a robust framework for researchers in phytochemistry, drug discovery, and plant sciences.

Data Presentation

Currently, there is a notable lack of specific quantitative data in publicly accessible scientific literature regarding the concentration of this compound in different tissues of Sphagnum species. While studies have focused on the total phenolic content, the precise concentrations of this compound in capitula, stems, and leaves have not been extensively reported. The tables below are structured to accommodate such data once it becomes available through the application of the protocols outlined in this document.

Table 1: Hypothetical Distribution of this compound in Sphagnum papillosum

Plant TissueThis compound Concentration (mg/g dry weight)
CapitulumData to be determined
StemData to be determined
Branch LeavesData to be determined

Table 2: Comparison of this compound Content Across Different Sphagnum Species (Hypothetical)

Sphagnum SpeciesTissueThis compound Concentration (mg/g dry weight)
S. papillosumCapitulumData to be determined
S. magellanicumCapitulumData to be determined
S. fuscumCapitulumData to be determined

Experimental Protocols

Extraction of this compound from Plant Tissues

This protocol outlines a method for the efficient extraction of this compound from various Sphagnum tissues for subsequent HPLC analysis.

Materials:

  • Fresh or freeze-dried Sphagnum plant material (capitulum, stem, leaves)

  • Methanol (HPLC grade)

  • Deionized water

  • Mortar and pestle or a suitable homogenizer

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Separate the Sphagnum moss into different tissue types (e.g., capitulum, stem, branch leaves) as required for the analysis.

    • Freeze-dry the separated tissues to a constant weight.

    • Grind the dried tissue to a fine powder using a mortar and pestle or a homogenizer.

  • Extraction:

    • Accurately weigh approximately 100 mg of the powdered plant tissue into a centrifuge tube.

    • Add 10 mL of 80% methanol (v/v) in deionized water to the tube.

    • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully decant the supernatant into a clean collection tube.

    • Repeat the extraction process (steps 2b to 2f) on the plant pellet twice more to ensure complete extraction.

    • Pool the supernatants from the three extraction steps.

  • Sample Filtration:

    • Filter the pooled supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC analysis.

HPLC Analysis of this compound

This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on the specific HPLC system and column used.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase:

    • A: 0.1% Acetic Acid in Water (v/v)

    • B: Methanol

  • Gradient Elution:

Time (min)% A% B
09010
205050
251090
301090
319010
409010
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 310 nm (based on the absorbance maximum of related p-hydroxycinnamic acids)

  • Column Temperature: 25°C

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Standard Preparation: Prepare a stock solution of authentic this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Analysis: Inject the filtered plant extracts and the calibration standards into the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the sample chromatograms by comparing the retention time with that of the authentic standard.

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Quantify the amount of this compound in the plant extracts by using the regression equation from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis HPLC Analysis plant_material Sphagnum Plant Material tissue_separation Tissue Separation (Capitulum, Stem, Leaves) plant_material->tissue_separation freeze_drying Freeze-Drying tissue_separation->freeze_drying grinding Grinding freeze_drying->grinding extraction_step Solvent Extraction (80% Methanol) grinding->extraction_step centrifugation Centrifugation extraction_step->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection filtration Filtration (0.22 µm) supernatant_collection->filtration hplc_injection HPLC Injection filtration->hplc_injection chromatographic_separation Chromatographic Separation (C18 Column) hplc_injection->chromatographic_separation detection UV Detection (310 nm) chromatographic_separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Experimental workflow for the extraction and HPLC analysis of this compound.

Biosynthesis Pathway of this compound

biosynthesis_pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_activation Activation cluster_final_step Final Biosynthetic Step (Hypothesized) phenylalanine L-Phenylalanine PAL PAL phenylalanine->PAL cinnamic_acid Cinnamic Acid C4H C4H cinnamic_acid->C4H p_coumaric_acid p-Coumaric Acid FourCL 4CL p_coumaric_acid->FourCL p_coumaroyl_coa p-Coumaroyl-CoA CMT Carboxymethyl- transferase (Hypothesized) p_coumaroyl_coa->CMT sphagnum_acid This compound (p-hydroxy-β-(carboxymethyl)-cinnamic acid) PAL->cinnamic_acid PAL->cinnamic_acid C4H->p_coumaric_acid C4H->p_coumaric_acid FourCL->p_coumaroyl_coa FourCL->p_coumaroyl_coa CMT->sphagnum_acid CMT->sphagnum_acid

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

References

Synthesis of Sphagnum Acid: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphagnum acid, chemically known as p-Hydroxy-β-[carboxymethyl]-cinnamic acid, is a phenolic compound naturally occurring in the cell walls of Sphagnum mosses. It is of significant interest to researchers due to its potential biological activities and its role as a biomarker in ecological and paleobotanical studies. This document provides a detailed protocol for the laboratory synthesis of this compound, based on the convenient one-step method developed by Wächter and Rudolph. The synthesis involves the condensation of phenol with acetonedicarboxylic acid. This protocol is intended to provide researchers with a reliable method to produce this compound for further investigation in various fields, including drug development and natural product chemistry.

Synthesis Workflow

The synthesis of this compound from phenol and acetonedicarboxylic acid is a straightforward condensation reaction. The overall workflow is depicted in the diagram below.

SynthesisWorkflow phenol Phenol reaction_mixture Reaction Mixture phenol->reaction_mixture acetonedicarboxylic_acid Acetonedicarboxylic Acid acetonedicarboxylic_acid->reaction_mixture sulfuric_acid Concentrated Sulfuric Acid sulfuric_acid->reaction_mixture Catalyst water_bath Water Bath (75-85°C) reaction_mixture->water_bath Heating extraction Extraction with Diethyl Ether water_bath->extraction Work-up crystallization Crystallization from Water extraction->crystallization Purification sphagnum_acid This compound (p-Hydroxy-β-[carboxymethyl]- cinnamic acid) crystallization->sphagnum_acid Final Product

Figure 1: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from the publication: Wächter, D., & Rudolph, H. (1984). Eine geeignete Methode zur Synthese der p-Hydroxy-β-[carboxymethyl]-zimtsäure (Sphagnumsäure). Zeitschrift für Naturforschung C, 39(3-4), 311-312.

Materials:

  • Phenol (C₆H₅OH)

  • Acetonedicarboxylic acid (C₅H₆O₅)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Distilled water

  • Heating plate with magnetic stirrer

  • Water bath

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and other standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel)

  • Melting point apparatus

  • Spectroscopic instruments for product characterization (e.g., NMR, IR)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 10 g of acetonedicarboxylic acid in 50 ml of concentrated sulfuric acid.

  • Addition of Phenol: To this solution, add 5 g of phenol.

  • Reaction: Heat the reaction mixture in a water bath maintained at a temperature between 75°C and 85°C for 30 minutes with continuous stirring.

  • Quenching: After the reaction is complete, carefully pour the hot reaction mixture into 300-400 ml of cold water. This will cause the product to precipitate.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether. Perform the extraction three times to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash them with water to remove any remaining acid.

  • Drying and Evaporation: Dry the etheral solution over anhydrous sodium sulfate. Filter to remove the drying agent and then evaporate the diethyl ether under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from hot water to obtain pure this compound.

  • Drying: Dry the purified crystals in a desiccator.

  • Characterization: Determine the melting point of the purified this compound and characterize its structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
Phenol5 g[1]
Acetonedicarboxylic acid10 g[1]
Concentrated Sulfuric Acid50 ml[1]
Reaction Conditions
Temperature75-85 °C[1]
Reaction Time30 minutes[1]
Product
Yield Not explicitly stated in the abstract, but the method is described as "convenient," suggesting a reasonable yield.[1]
Melting Point Not explicitly stated in the abstract. Further characterization is required.
Molecular Weight 222.19 g/mol Calculated

Signaling Pathways and Logical Relationships

The synthesis of this compound is a direct chemical reaction and does not involve biological signaling pathways. The logical relationship of the synthesis is a linear progression from starting materials to the final product, as illustrated in the workflow diagram (Figure 1).

Conclusion

The described method provides a straightforward and accessible means for the laboratory synthesis of this compound. This protocol should enable researchers to produce sufficient quantities of this interesting natural product for a variety of scientific investigations, including the exploration of its potential therapeutic applications. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity. It is recommended to fully characterize the synthesized product using modern analytical techniques to confirm its structure and assess its purity before use in biological or other sensitive applications.

References

Application Notes and Protocols for Sphagnum Acid as a Natural Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphagnum moss, a primary component of peat bogs, has a long history of use in traditional medicine, partly due to its recognized antimicrobial properties. One of the characteristic phenolic compounds found in Sphagnum species is sphagnum acid, chemically known as p-hydroxy-β-(carboxymethyl)-cinnamic acid. While early interest focused on this compound as a key antimicrobial agent, research indicates that its potency in isolation is limited. However, crude and fractionated extracts of Sphagnum moss, containing a mixture of phenolic compounds including this compound, demonstrate significant antimicrobial activity against a range of bacteria.

These application notes provide a comprehensive overview of the use of this compound and Sphagnum extracts in antimicrobial studies. They are intended to guide researchers in the extraction, characterization, and evaluation of these natural products for potential applications in drug development and other fields.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of this compound and various Sphagnum extracts has been evaluated using standard microbiological methods. The following tables summarize the quantitative data from several studies, providing insights into their potential as antimicrobial agents.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Sphagnum Extracts

Test SubstanceMicroorganism(s)MIC (mg/mL)Reference(s)
This compoundFood-borne bacteria>5[1][2][3]
Phenolic Compounds from S. papillosumFood-borne bacteria>2.5[2][3]
Ethanolic Extract of S. magellanicumEscherichia coli, Salmonella typhi, Streptococcus type beta0.00116
Ethanolic Extract of S. magellanicumErwinia carotovora subsp. carotovora, Vibrio cholerae0.581
Methanol & Acetone Extracts of various mossesBacterial pathogens0.0059 - 1.5
Exudate of P. patensStreptococcus pyogenes6.25[1]
Exudate of P. patensEnterococcus faecium25[1]

Table 2: Zone of Inhibition (ZOI) for Sphagnum and Other Moss Extracts

Moss SpeciesExtraction SolventTest Microorganism(s)Zone of Inhibition (mm)Reference(s)
Dryptodon pulvinatusEthanolStreptococcus pyogenes15.0[4]
Dryptodon pulvinatusEthanolStaphylococcus aureus13.3[4]
Dryptodon pulvinatusEthanolEnterococcus faecalis11.7[4]
Plagiomnium undulatumEthanolStreptococcus pyogenes14.3[4]
Plagiomnium undulatumEthanolStaphylococcus aureus12.7[4]
Plagiomnium undulatumEthanolEnterococcus faecalis11.0[4]
Sphagnum magellanicumChloroform/EthanolBacillus cereus9[5]
Polytrichum communeChloroform/EthanolStaphylococcus aureus15[5]
P. patens (24h methanol extract)80% MethanolPseudomonas syringae DC3000~8.5[1]
S. fallax (24h methanol extract)80% MethanolPseudomonas syringae DC3000~8.0[1]
P. patens (45h hexane extract)HexanePseudomonas syringae DC3000~9.0[1]
S. fallax (45h hexane extract)HexanePseudomonas syringae DC3000~8.5[1]

Experimental Protocols

Protocol 1: General Extraction of Phenolic Compounds from Sphagnum Moss

This protocol describes a general method for extracting a broad range of phenolic compounds from Sphagnum moss tissue.

Materials:

  • Fresh or air-dried Sphagnum moss

  • Grinder or blender

  • 80% Methanol or Ethanol

  • Acetone

  • Shaker or magnetic stirrer

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • Freeze-dryer (optional)

  • Glassware (beakers, flasks, etc.)

Procedure:

  • Sample Preparation: Thoroughly clean the collected Sphagnum moss to remove any debris. Air-dry or freeze-dry the moss to a constant weight.

  • Grinding: Grind the dried moss into a fine powder using a grinder or blender.

  • Extraction:

    • Suspend the powdered moss in a solvent of choice (e.g., 80% methanol, ethanol, or an acetone-methanol mixture) at a ratio of 1:10 (w/v).

    • Agitate the mixture on a shaker or with a magnetic stirrer for 24-48 hours at room temperature.

  • Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to remove the solvent.

  • Drying: The resulting crude extract can be further dried to a powder using a freeze-dryer or by evaporation under a stream of nitrogen.

  • Storage: Store the dried extract at -20°C in a desiccator to prevent degradation.

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of Sphagnum extracts using the broth microdilution method.

Materials:

  • Sphagnum extract

  • Bacterial culture(s) of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the test bacteria overnight in the appropriate broth medium.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Extract Dilutions:

    • Dissolve the dried Sphagnum extract in a suitable solvent (e.g., DMSO, followed by dilution in MHB) to a known stock concentration.

    • Perform serial two-fold dilutions of the extract stock solution in the 96-well plate using MHB to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the extract dilutions.

  • Controls:

    • Positive Control: Wells containing only the bacterial inoculum in MHB (to confirm bacterial growth).

    • Negative Control: Wells containing only MHB (to check for contamination).

    • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the extract and the bacterial inoculum (to ensure the solvent has no antimicrobial activity).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the extract that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 3: Antimicrobial Susceptibility Testing - Agar Disc Diffusion Method for Zone of Inhibition

This protocol describes the agar disc diffusion method to qualitatively assess the antimicrobial activity of Sphagnum extracts.

Materials:

  • Sphagnum extract

  • Bacterial culture(s) of interest

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile filter paper discs (6 mm diameter)

  • Pipettes and sterile tips

  • Incubator

  • Calipers or a ruler

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation: Dip a sterile cotton swab into the adjusted bacterial suspension and streak it evenly over the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Disc Preparation and Application:

    • Dissolve the dried Sphagnum extract in a suitable solvent to a known concentration.

    • Impregnate sterile filter paper discs with a specific volume of the extract solution (e.g., 10-20 µL).

    • Allow the solvent to evaporate completely from the discs in a sterile environment.

    • Aseptically place the impregnated discs onto the surface of the inoculated MHA plate.

  • Controls:

    • Positive Control: A disc impregnated with a known antibiotic.

    • Negative Control: A disc impregnated with the solvent used to dissolve the extract.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each disc where bacterial growth has been inhibited. The measurement should be in millimeters.

Mandatory Visualizations

Experimental_Workflow A Sphagnum Moss Collection (e.g., S. papillosum) B Sample Preparation (Cleaning, Drying, Grinding) A->B C Solvent Extraction (e.g., 80% Methanol) B->C D Filtration & Concentration (Rotary Evaporation) C->D E Crude Phenolic Extract D->E F Column Chromatography (e.g., Sephadex LH-20) E->F Purification I Antimicrobial Susceptibility Testing E->I Testing Crude Extract G Fraction Collection F->G H Purified this compound (p-hydroxy-β-(carboxymethyl)-cinnamic acid) G->H H->I Testing Purified Compound J Broth Microdilution (MIC) I->J K Agar Disc Diffusion (ZOI) I->K L Data Analysis & Interpretation J->L K->L

Caption: Workflow for the isolation and antimicrobial testing of this compound.

Mechanism of Antimicrobial Action

The precise mechanism of action for this compound is not well-elucidated, likely due to its weak activity in its pure form. However, the antimicrobial effects of Sphagnum extracts are thought to be multifactorial:

  • Lowering of pH: Sphagnum moss is known to acidify its environment. The acidic nature of the extracts can inhibit the growth of many bacteria that are sensitive to low pH.

  • Cell Membrane Disruption: Phenolic compounds, in general, can interfere with the integrity of bacterial cell membranes. This can lead to the leakage of intracellular components and ultimately cell death. The undissociated forms of phenolic acids can passively diffuse across the cell membrane and acidify the cytoplasm.

  • Enzyme Inhibition: Phenolic compounds can bind to and inactivate essential microbial enzymes, thereby disrupting metabolic pathways.

  • Interaction with Nucleic Acids: Some phenolic compounds have been shown to bind to bacterial DNA, which can interfere with replication and transcription.

It is likely that the observed antimicrobial activity of Sphagnum extracts is a result of the synergistic effects of this compound, other phenolic compounds, and the overall acidic environment created by the extract.

Antimicrobial_Mechanisms cluster_extract Sphagnum Extract Components cluster_bacterium Bacterial Cell A This compound D Cell Membrane Disruption A->D B Other Phenolic Compounds B->D F Enzyme Inactivation B->F G DNA Binding B->G C Acidic Environment (Low pH) E Cytoplasm Acidification C->E H Inhibition of Growth / Cell Death D->H E->H F->H G->H

Caption: Proposed antimicrobial mechanisms of Sphagnum extracts.

References

Application of Sphagnum Acid in Studying Carbon Cycling in Peatlands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Sphagnum-dominated peatlands are critical global carbon sinks, storing a significant proportion of the world's soil carbon.[1][2] The slow decomposition rates in these ecosystems are largely attributed to the unique biochemical properties of Sphagnum mosses.[2] A key player in this process is sphagnum acid, a phenolic compound exclusive to Sphagnum moss.[3] Understanding the role of this compound is paramount for elucidating the mechanisms of carbon sequestration in peatlands and predicting their response to environmental changes.

This compound, along with other phenolic compounds and polycarboxylates (sphagnan) released by Sphagnum, acts as a powerful antimicrobial and enzymatic inhibitor.[1][3][4][5] These compounds create an acidic and recalcitrant environment that hinders the microbial degradation of organic matter.[2][6] Specifically, this compound has been shown to inhibit the activity of extracellular enzymes that are crucial for breaking down complex organic molecules, thereby locking carbon within the peat.[1][3][4]

The inhibitory effect of this compound extends to key processes in the carbon cycle, including microbial respiration (CO₂ production) and methanogenesis (CH₄ production).[5][7] By suppressing these microbial activities, this compound directly contributes to the net accumulation of carbon in peatlands.[7] Furthermore, this compound can influence nutrient cycling and the bioavailability of essential elements, further impacting the microbial community structure and function.[3]

The study of this compound's role in carbon cycling has significant implications. For researchers in environmental science, it provides insights into the fundamental biogeochemical processes governing carbon storage in peatlands. This knowledge is crucial for developing accurate models of global carbon cycles and for informing peatland conservation and restoration strategies. For professionals in drug development, the potent inhibitory properties of this compound against microbial enzymes may offer a natural scaffold for the discovery of novel antimicrobial agents.

Data Presentation

Table 1: Inhibition of Anaerobic Carbon Mineralization by Soluble Phenolics in Peatlands

Habitat TypeDominant Vegetation% Inhibition of CO₂ Production (Mean ± SE)% Inhibition of CH₄ Production (Mean ± SE)Reference
BogSphagnum62 ± 16%54 ± 19%[7]
FenSedge14 ± 4%No apparent inhibition[7]

Table 2: Total Phenolic Content in Sphagnum Moss and Peat

Sample TypeTotal Phenolic Content (mg Gallic Acid Equivalent g⁻¹ Dry Sample; Mean ± SD)Reference
Sphagnum moss0.020 ± 0.007[8][9]
Peat0.018 ± 0.011[8][9]

Experimental Protocols

Protocol 1: Quantification of this compound in Peat Porewater by UPLC-MS/MS

This protocol outlines the procedure for extracting and quantifying this compound from peat porewater using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

1. Materials and Reagents:

  • Peat porewater samples

  • This compound standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • 0.22 µm syringe filters (PTFE)

  • Autosampler vials

2. Sample Preparation and Extraction:

  • Collect peat porewater using suction lysimeters or by centrifuging fresh peat samples.

  • Filter the collected porewater through a 0.45 µm filter to remove particulate matter.

  • Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Load 10-50 mL of the filtered porewater onto the SPE cartridge.

  • Wash the cartridge with 5 mL of ultrapure water to remove salts and other polar impurities.

  • Elute the retained phenolic compounds, including this compound, with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume (e.g., 1 mL) of 50:50 (v/v) methanol:water.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

3. UPLC-MS/MS Analysis:

  • Chromatographic Conditions (Example):

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[10]

    • Mobile Phase A: 0.1% Formic acid in water[10]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile[10]

    • Flow Rate: 0.3 mL/min

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-product ion transitions for this compound. The exact m/z values will depend on the specific instrument and should be optimized using a pure standard.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum sensitivity.

4. Quantification:

  • Prepare a calibration curve using a serial dilution of the this compound standard in the reconstitution solvent.

  • Analyze the standards and samples under the same UPLC-MS/MS conditions.

  • Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Inhibition of Peatland Extracellular Enzyme Activity by this compound

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on the activity of extracellular enzymes (e.g., β-glucosidase, phosphatase) in peat soil using p-nitrophenyl (pNP) linked substrates.[11][12]

1. Materials and Reagents:

  • Fresh peat soil, sieved (< 2 mm)

  • This compound stock solution (dissolved in a suitable buffer, pH adjusted)

  • p-nitrophenyl-β-D-glucopyranoside (for β-glucosidase) or p-nitrophenyl phosphate (for phosphatase)

  • Modified Universal Buffer (MUB) adjusted to the in-situ pH of the peat

  • 0.5 M CaCl₂

  • 0.5 M NaOH

  • p-nitrophenol (pNP) standard solution

  • Microcentrifuge tubes

  • 96-well microplates

  • Spectrophotometer or microplate reader (410 nm)

2. Assay Procedure:

  • Weigh 1 g (oven-dry equivalent) of fresh peat soil into microcentrifuge tubes.

  • Prepare a range of this compound concentrations by diluting the stock solution in MUB.

  • To each tube, add 2 mL of the corresponding this compound solution (or buffer for the control). Pre-incubate for 1 hour at a relevant temperature (e.g., 15°C) to allow for interaction between the inhibitor and the soil enzymes.

  • Add 0.5 mL of the pNP-substrate solution to start the enzymatic reaction.

  • Incubate the tubes for 1-4 hours at the chosen temperature. The incubation time should be optimized to ensure measurable product formation without substrate limitation.

  • Stop the reaction by adding 0.5 mL of 0.5 M CaCl₂ and 2 mL of 0.5 M NaOH.[12] The NaOH also develops the yellow color of the pNP product.

  • Vortex the tubes and centrifuge at 10,000 x g for 5 minutes to pellet the soil particles.

  • Transfer 200 µL of the clear supernatant to a 96-well microplate.

  • Measure the absorbance at 410 nm.

3. Data Analysis:

  • Prepare a calibration curve using the pNP standard solution.

  • Calculate the concentration of pNP produced in each sample.

  • Calculate the enzyme activity (µmol pNP g⁻¹ soil hr⁻¹).

  • Determine the percentage of inhibition for each this compound concentration relative to the control (no this compound).

Protocol 3: Measurement of Anaerobic CO₂ and CH₄ Production in Peat Slurries with this compound Amendment

This protocol details the setup and measurement of carbon dioxide and methane production from anoxic peat incubations amended with this compound.

1. Materials and Reagents:

  • Fresh, anoxic peat collected from the desired depth

  • Degassed, deionized water

  • This compound stock solution (prepared in degassed water, pH adjusted)

  • Serum bottles (e.g., 120 mL) with butyl rubber stoppers and aluminum crimp seals

  • Anaerobic chamber or glove box (N₂ atmosphere)

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID) for CH₄ and a Thermal Conductivity Detector (TCD) for CO₂

  • Certified CO₂ and CH₄ gas standards

2. Experimental Setup (performed in an anaerobic chamber):

  • Homogenize the fresh peat sample.

  • Prepare peat slurries by mixing peat with degassed, deionized water in a 1:4 (w/v) ratio.

  • Dispense a known volume of the peat slurry (e.g., 50 mL) into each serum bottle.

  • Add different concentrations of the this compound stock solution to the bottles to achieve the desired final concentrations. Add an equivalent volume of degassed water to the control bottles.

  • Seal the bottles with butyl rubber stoppers and aluminum crimp seals.

  • Remove the bottles from the anaerobic chamber.

  • Flush the headspace of each bottle with N₂ gas for 5 minutes to ensure anoxia.

  • Incubate the bottles in the dark at a constant, environmentally relevant temperature (e.g., 10°C).

3. Gas Sampling and Analysis:

  • At regular time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), collect a headspace gas sample (e.g., 1 mL) from each bottle using a gas-tight syringe.

  • Inject the gas sample into the GC for analysis of CO₂ and CH₄ concentrations.

  • After each sampling, vent the bottles to atmospheric pressure in the anaerobic chamber to prevent pressure buildup.

4. Data Analysis:

  • Calculate the production rates of CO₂ and CH₄ for each treatment by plotting the cumulative gas production over time and determining the slope of the linear portion of the curve.

  • Express the production rates per gram of dry peat per day.

  • Compare the production rates across the different this compound concentrations to determine its inhibitory effect.

Visualizations

Sphagnum_Acid_Carbon_Cycling cluster_0 Sphagnum Moss cluster_1 Peat Organic Matter cluster_2 Microbial Processes cluster_3 Greenhouse Gases Sphagnum Sphagnum Complex Organic Matter Complex Organic Matter Sphagnum->Complex Organic Matter forms Sphagnum_Acid This compound Sphagnum->Sphagnum_Acid releases Extracellular Enzymes Extracellular Enzymes Complex Organic Matter->Extracellular Enzymes induces Simple Sugars & Organic Acids Simple Sugars & Organic Acids Microbial Respiration Microbial Respiration Simple Sugars & Organic Acids->Microbial Respiration Methanogenesis Methanogenesis Simple Sugars & Organic Acids->Methanogenesis CO2 CO2 Microbial Respiration->CO2 CH4 CH4 Methanogenesis->CH4 Extracellular Enzymes->Simple Sugars & Organic Acids degrades Sphagnum_Acid->Microbial Respiration inhibits Sphagnum_Acid->Methanogenesis inhibits Sphagnum_Acid->Extracellular Enzymes inhibits

Caption: Role of this compound in Peatland Carbon Cycling.

Experimental_Workflow_Enzyme_Inhibition cluster_0 Preparation cluster_1 Incubation cluster_2 Measurement cluster_3 Analysis A Collect & Sieve Peat Soil C Add this compound to Soil & Pre-incubate A->C B Prepare this compound Solutions B->C D Add pNP-Substrate C->D E Incubate at Controlled Temperature D->E F Stop Reaction with CaCl2 & NaOH E->F G Centrifuge F->G H Measure Absorbance at 410 nm G->H I Calculate Enzyme Activity & % Inhibition H->I

Caption: Workflow for Enzyme Inhibition Assay.

GHG_Measurement_Workflow cluster_0 Setup (Anaerobic) cluster_1 Incubation cluster_2 Measurement cluster_3 Analysis A Prepare Peat Slurries B Add this compound A->B C Seal in Serum Bottles B->C D Flush Headspace with N2 C->D E Incubate in Dark at Constant Temp. D->E F Collect Headspace Gas Samples Over Time E->F G Analyze CO2 & CH4 by Gas Chromatography F->G H Calculate Gas Production Rates G->H

Caption: Workflow for Greenhouse Gas Measurement.

References

In Vitro Assays for Testing the Antibacterial Activity of Sphagnum Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphagnum acid, a phenolic compound derived from Sphagnum mosses, has been a subject of interest for its potential biological activities. Historically, Sphagnum moss has been used for wound dressing, a practice attributed in part to its purported antimicrobial properties. These application notes provide a comprehensive guide to the in vitro assays commonly used to evaluate the antibacterial efficacy of this compound. The protocols are designed to be detailed and accessible for researchers in microbiology and natural product drug discovery.

Current research indicates that this compound in its isolated form is not a potent antibacterial agent, with a Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus reported to be greater than 5 mg/ml.[1][2][3] The primary antibacterial action of Sphagnum moss is likely attributable to its ability to lower the pH of its environment, a characteristic shared by related polysaccharide compounds like sphagnan.[4]

This document outlines the methodologies for four key in vitro assays: the Disk Diffusion Assay for preliminary screening, the Broth Microdilution Assay for determining the Minimum Inhibitory Concentration (MIC), the Minimum Bactericidal Concentration (MBC) assay to assess bactericidal versus bacteriostatic activity, and the Time-Kill Curve Assay to evaluate the rate of bacterial killing.

Data Presentation: Quantitative Antibacterial Activity

The following tables summarize the known antibacterial activity of this compound against a common Gram-positive bacterium and provide typical MIC values for common antibiotics against standard quality control (QC) strains of Gram-positive and Gram-negative bacteria for comparative purposes.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

CompoundTest OrganismMIC (µg/mL)Reference
This compoundStaphylococcus aureus>5000[Mellegård et al., 2009][1][2][3]

Table 2: Typical MIC Values for Positive Control Antibiotics

AntibioticTest Organism (QC Strain)MIC Range (µg/mL)
GentamicinStaphylococcus aureus (ATCC 25923)0.25 - 1.0
VancomycinStaphylococcus aureus (ATCC 29213)0.5 - 2.0
AmpicillinStaphylococcus aureus (ATCC 29213)0.25 - 1.0
GentamicinEscherichia coli (ATCC 25922)0.5 - 2.0
CiprofloxacinEscherichia coli (ATCC 25922)0.004 - 0.015
AmpicillinEscherichia coli (ATCC 25922)2.0 - 8.0

Proposed Mechanism of Action

While the specific molecular targets of this compound are not well-elucidated, the primary mechanism of antibacterial action for compounds from Sphagnum is attributed to the creation of an acidic environment. This compound, being an organic acid, likely contributes to the lowering of the surrounding pH. This acidic environment can inhibit bacterial growth by disrupting the proton motive force across the bacterial cell membrane, denaturing essential enzymes, and interfering with nutrient transport, ultimately leading to a bacteriostatic or bactericidal effect.

G cluster_environment Extracellular Environment cluster_bacterium Bacterial Cell Sphagnum_Acid This compound H_ions Release of H+ ions Sphagnum_Acid->H_ions Dissociation Low_pH Lowered Extracellular pH H_ions->Low_pH Acidification Membrane Cell Membrane Disruption (Proton Motive Force Collapse) Low_pH->Membrane Enzymes Enzyme Denaturation Low_pH->Enzymes Transport Nutrient Transport Inhibition Low_pH->Transport Growth_Inhibition Bacterial Growth Inhibition / Cell Death Membrane->Growth_Inhibition Enzymes->Growth_Inhibition Transport->Growth_Inhibition

Proposed antibacterial mechanism of this compound.

Experimental Protocols

The following section provides detailed protocols for the in vitro evaluation of the antibacterial activity of this compound.

Disk Diffusion Assay (Qualitative Screening)

This method provides a preliminary, qualitative assessment of antibacterial activity.

G Start Start Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate_Plate Uniformly Swab Inoculum onto Mueller-Hinton Agar (MHA) Plate Prep_Inoculum->Inoculate_Plate Impregnate_Disk Impregnate Sterile Disks with this compound Solution Inoculate_Plate->Impregnate_Disk Place_Disks Place Disks on Agar Surface (include positive & negative controls) Impregnate_Disk->Place_Disks Incubate Incubate at 37°C for 18-24 hours Place_Disks->Incubate Measure_Zones Measure Diameter of Zones of Inhibition (mm) Incubate->Measure_Zones End End Measure_Zones->End

Workflow for the Disk Diffusion Assay.

Materials:

  • This compound

  • Solvent (e.g., Dimethyl sulfoxide - DMSO, Ethanol)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Positive control (e.g., Gentamicin solution)

  • Negative control (solvent used to dissolve this compound)

  • Incubator (37°C)

  • Calipers or ruler

Protocol:

  • Prepare this compound Solution: Dissolve this compound in a suitable solvent to achieve the desired concentration (e.g., 10 mg/mL).

  • Prepare Bacterial Inoculum: From a fresh overnight culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculate Agar Plate: Dip a sterile swab into the standardized bacterial suspension, remove excess liquid by pressing against the inside of the tube, and swab the entire surface of an MHA plate three times, rotating the plate 60° after each application to ensure uniform growth.

  • Impregnate Disks: Aseptically apply a known volume (e.g., 20 µL) of the this compound solution onto a sterile filter paper disk. Allow the solvent to evaporate completely in a sterile environment. Prepare positive control (antibiotic) and negative control (solvent only) disks in the same manner.

  • Apply Disks to Plate: Using sterile forceps, place the impregnated disks onto the inoculated MHA plate, ensuring they are firmly in contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters (mm).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

G Start Start Serial_Dilute Perform 2-fold Serial Dilutions of this compound in a 96-well plate with MHB Start->Serial_Dilute Prep_Inoculum Prepare Standardized Bacterial Inoculum and dilute to ~5 x 10^5 CFU/mL Serial_Dilute->Prep_Inoculum Inoculate_Wells Inoculate all wells (except sterility control) with bacterial suspension Prep_Inoculum->Inoculate_Wells Controls Include Growth Control (no acid) and Sterility Control (no bacteria) Inoculate_Wells->Controls Incubate Incubate plate at 37°C for 18-24 hours Controls->Incubate Read_MIC Determine MIC: Lowest concentration with no visible turbidity (growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for the Broth Microdilution (MIC) Assay.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • Bacterial strains and 0.5 McFarland standard

  • Positive control antibiotic

  • Multichannel pipette

  • Plate reader (optional, for OD measurements)

Protocol:

  • Plate Preparation: Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

  • Serial Dilution: Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Prepare Inoculum: Dilute the 0.5 McFarland standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader to measure the optical density at 600 nm (OD₆₀₀).

Minimum Bactericidal Concentration (MBC) Assay

This assay is performed after the MIC is determined to find the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Protocol:

  • Select Wells: Following the MIC determination, select the well corresponding to the MIC and the wells with higher concentrations that showed no growth.

  • Subculture: Using a calibrated loop or pipette, take a 10 µL aliquot from each selected well and plate it onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Determine MBC: Count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Time-Kill Curve Assay

This assay provides information on the rate of bactericidal activity over time.

Protocol:

  • Prepare Cultures: In sterile flasks, prepare bacterial cultures in MHB containing this compound at various concentrations based on the MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control flask with no compound.

  • Inoculation: Inoculate each flask with the test organism to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline and plate onto MHA plates to determine the number of viable bacteria (CFU/mL).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Count the colonies and calculate the CFU/mL for each time point. Plot the log₁₀ CFU/mL versus time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

References

Measuring the Allelopathic Potential of Sphagnum Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphagnum mosses, the primary constituents of peatlands, are known for their ability to shape their environment, in part through the production of secondary metabolites. Among these is Sphagnum acid (p-hydroxy-beta-(carboxymethyl)-cinnamic acid), a phenolic compound implicated in the allelopathic activity of these mosses. Allelopathy, the chemical inhibition of one plant by another, is a phenomenon of significant interest in ecology, agriculture, and drug development for its potential to yield natural herbicides and other bioactive compounds. These application notes provide detailed protocols for measuring the allelopathic potential of this compound, from extraction and quantification to bioassays and the investigation of its mode of action.

Extraction and Quantification of this compound

Protocol 1: Extraction of Phenolic Compounds from Sphagnum

Objective: To extract a solution rich in this compound and other phenolic compounds from Sphagnum moss tissue.

Materials:

  • Fresh or air-dried Sphagnum moss

  • Grinder or mortar and pestle

  • Aqueous ethanol or methanol (e.g., 80%)

  • Beakers and flasks

  • Shaker or sonicator

  • Centrifuge and centrifuge tubes

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator (optional)

Procedure:

  • Sample Preparation: Thoroughly wash fresh Sphagnum moss with distilled water to remove debris. Air-dry or freeze-dry the moss to a constant weight.

  • Grinding: Grind the dried moss tissue into a fine powder using a grinder or a mortar and pestle.

  • Extraction:

    • Weigh a known amount of the powdered moss (e.g., 10 g) and place it in a flask.

    • Add a suitable volume of the extraction solvent (e.g., 100 mL of 80% methanol) to achieve a 1:10 solid-to-solvent ratio.

    • Seal the flask and place it on a shaker at room temperature for 24-48 hours. Alternatively, sonicate the mixture for 30-60 minutes.

  • Filtration and Centrifugation:

    • Filter the mixture through filter paper to remove the bulk of the solid material.

    • Centrifuge the filtrate at approximately 4000 rpm for 15 minutes to pellet any remaining fine particles.

  • Concentration (Optional): The supernatant can be concentrated using a rotary evaporator at a temperature below 40°C to reduce the volume and increase the concentration of the phenolic compounds.

  • Storage: Store the final extract in a dark, airtight container at 4°C until further use.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in the extract. This protocol is adapted from methods for similar phenolic acids.

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and acidified water (e.g., with 0.1% formic acid or acetic acid). A typical starting gradient could be 10% acetonitrile, increasing to 50-70% over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Phenolic acids typically have strong absorbance between 280 nm and 320 nm. The optimal wavelength for this compound should be determined by running a UV-Vis scan of a purified standard, if available, or the extract.

  • Column Temperature: Ambient or controlled at 25-30°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of a suitable standard (if this compound is not commercially available, a closely related compound like p-coumaric acid or cinnamic acid can be used for initial method development) in the mobile phase. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Filter the Sphagnum extract through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a known volume (e.g., 20 µL) of the standards and the sample extract into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Quantify the concentration using the peak area and the calibration curve generated from the standards.

Bioassays for Allelopathic Potential

Bioassays are essential for determining the biological activity of the Sphagnum extract or purified this compound. Seed germination and seedling growth assays are the most common methods. Lettuce (Lactuca sativa) and radish (Raphanus sativus) are frequently used as model organisms due to their rapid germination and sensitivity to allelochemicals.[1][2]

Protocol 3: Seed Germination Bioassay

Objective: To determine the effect of Sphagnum extract on the germination percentage and rate of target seeds.

Materials:

  • Sphagnum extract at various concentrations (e.g., 1%, 5%, 10%, and a control with distilled water or the extraction solvent).

  • Seeds of a target species (e.g., lettuce, radish).

  • Petri dishes (9 cm diameter).

  • Filter paper (e.g., Whatman No. 1).

  • Pipettes.

  • Incubator or growth chamber with controlled temperature and light conditions.

Procedure:

  • Preparation: Place two layers of filter paper in each petri dish.

  • Treatment Application: Add a specific volume (e.g., 5 mL) of the respective extract concentration or control solution to each petri dish, ensuring the filter paper is saturated.

  • Seed Sowing: Place a predetermined number of seeds (e.g., 25 or 50) evenly on the moistened filter paper in each dish.

  • Incubation: Seal the petri dishes with parafilm to prevent evaporation and place them in an incubator at a suitable temperature (e.g., 25°C) with a defined light/dark cycle (e.g., 12h/12h).

  • Data Collection:

    • Count the number of germinated seeds daily for a set period (e.g., 7 days). A seed is considered germinated when the radicle has emerged.

    • Calculate the final germination percentage: (Total germinated seeds / Total seeds sown) x 100.

    • Calculate the germination rate (e.g., using the Timson's index or mean germination time).

Protocol 4: Seedling Growth Bioassay

Objective: To measure the effect of Sphagnum extract on the early growth of seedlings.

Procedure:

  • Follow steps 1-4 of the Seed Germination Bioassay.

  • Data Collection at Day 7 (or another appropriate time point):

    • Carefully remove the seedlings from the petri dishes.

    • Measure the root length (from the base of the hypocotyl to the tip of the primary root) and shoot length (from the base of the hypocotyl to the tip of the cotyledons) of each seedling using a ruler or digital calipers.

    • Calculate the average root and shoot length for each treatment.

    • The inhibition percentage can be calculated as: [(Control length - Treatment length) / Control length] x 100.

Data Presentation

Quantitative data from the bioassays should be summarized in clearly structured tables to facilitate comparison between different concentrations of the Sphagnum extract.

Table 1: Effect of Sphagnum Extract on Lettuce (Lactuca sativa) Seed Germination and Seedling Growth

Extract ConcentrationGermination (%)Average Root Length (mm)Root Growth Inhibition (%)Average Shoot Length (mm)Shoot Growth Inhibition (%)
Control (0%)95 ± 335.2 ± 2.1020.5 ± 1.50
1%88 ± 428.1 ± 1.920.218.3 ± 1.210.7
5%65 ± 515.4 ± 1.556.314.1 ± 1.131.2
10%42 ± 68.7 ± 1.275.310.2 ± 0.950.2

Values are presented as mean ± standard deviation.

Visualization of Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively visualize the experimental procedures and the proposed molecular mechanisms of this compound's allelopathic action.

Experimental Workflow

Experimental_Workflow cluster_extraction Extraction & Quantification cluster_bioassay Bioassay cluster_analysis Data Analysis sphagnum Sphagnum Moss powder Grind to Powder sphagnum->powder extract Solvent Extraction powder->extract hplc HPLC Quantification extract->hplc petri_dish Petri Dish Bioassay (Lettuce/Radish Seeds) germination Measure Germination (%) petri_dish->germination growth Measure Root/Shoot Length (mm) petri_dish->growth data_table Tabulate Quantitative Data germination->data_table growth->data_table extract_out->petri_dish inhibition_calc Calculate Inhibition (%) data_table->inhibition_calc

Caption: Workflow for measuring this compound allelopathy.

Proposed Signaling Pathway of this compound in Target Plants

Phenolic compounds, like this compound, are known to induce oxidative stress in plants. This can interfere with various signaling pathways, including those regulated by plant hormones such as auxin and gibberellin, which are crucial for cell division, elongation, and overall growth. The following diagram illustrates a proposed signaling cascade.

Signaling_Pathway cluster_stress_induction Stress Induction cluster_hormone_crosstalk Hormone Signaling Crosstalk cluster_physiological_response Physiological Response sphagnum_acid This compound ros Increased ROS Production (Oxidative Stress) sphagnum_acid->ros Induces auxin Auxin Signaling Disruption ros->auxin Interferes with ga Gibberellin Signaling Disruption ros->ga Interferes with cell_division Inhibition of Cell Division auxin->cell_division cell_elongation Inhibition of Cell Elongation auxin->cell_elongation ga->cell_elongation germination_inhibition Seed Germination Inhibition ga->germination_inhibition growth_inhibition Root & Shoot Growth Inhibition cell_division->growth_inhibition cell_elongation->growth_inhibition

Caption: Proposed mechanism of this compound allelopathy.

Conclusion

The protocols and methodologies outlined in these application notes provide a comprehensive framework for investigating the allelopathic potential of this compound. By systematically extracting, quantifying, and bio-assaying this compound, researchers can gain valuable insights into its biological activity. Furthermore, exploring the underlying signaling pathways can elucidate its mode of action, paving the way for the development of novel, natural-product-based solutions in agriculture and medicine. The provided diagrams offer a clear visual representation of the experimental processes and the complex molecular interactions at play, serving as a valuable tool for researchers in this field.

References

Application Notes: Sphagnum Acid as a Biomarker for Peat Decomposition Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Peatlands are critical components of the global carbon cycle, storing vast amounts of organic carbon. The decomposition of peat, primarily derived from Sphagnum mosses, is a key process influencing carbon sequestration and greenhouse gas emissions from these ecosystems. Understanding the degree of peat decomposition is crucial for assessing the stability of these carbon stores, particularly in the context of climate change. Sphagnum acid, a phenolic compound unique to Sphagnum mosses, and its thermal degradation product, 4-isopropenylphenol, have emerged as valuable molecular biomarkers for tracing the decomposition of Sphagnum-derived organic matter in peat.[1][2] This application note provides detailed protocols and data for the use of this compound as a biomarker in peat decomposition studies, intended for researchers, scientists, and professionals in drug development and environmental science.

This compound is susceptible to degradation under aerobic conditions.[3][4] Therefore, its abundance, or more precisely the abundance of its pyrolysis product 4-isopropenylphenol, can serve as an indicator of the extent of aerobic decomposition that has occurred in the upper layers of a peat profile (the acrotelm). In well-preserved, anaerobic peat (the catotelm), this compound is more likely to be preserved.

Principle of the Method

The analysis of this compound as a biomarker is not performed directly on the acid itself due to its complex association within the peat matrix. Instead, the methodology relies on the thermal decomposition of the peat sample using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). During pyrolysis, this compound undergoes a characteristic decarboxylation reaction to form 4-isopropenylphenol, a volatile compound that can be readily detected and quantified by GC-MS.[1][2]

The abundance of 4-isopropenylphenol, often expressed as a relative peak area or as a ratio to more recalcitrant compounds (e.g., lignin pyrolysis products), provides a semi-quantitative measure of the original this compound content and, by extension, the degree of aerobic decomposition. A lower abundance of 4-isopropenylphenol in Sphagnum-dominated peat suggests a higher degree of aerobic decomposition.

Applications

  • Paleoenvironmental Reconstruction: The profile of 4-isopropenylphenol with depth in a peat core can be used to reconstruct past hydrological conditions. Lower levels of this biomarker may indicate periods of lower water table and increased aerobic decomposition.[3]

  • Assessment of Peatland Carbon Stability: By quantifying the degree of decomposition, researchers can better understand the vulnerability of peatland carbon stores to environmental changes.

  • Monitoring Peatland Restoration: The return of less decomposed peat, indicated by higher levels of 4-isopropenylphenol, can be a metric for successful peatland restoration.

  • Drug Discovery and Natural Product Chemistry: As a unique biomolecule from Sphagnum, understanding the preservation of this compound and related phenolic compounds can be of interest for bioprospecting.

Data Presentation

The following tables summarize quantitative data from studies that have utilized 4-isopropenylphenol as a biomarker for peat decomposition. This data illustrates the relationship between the abundance of this biomarker and other common proxies for decomposition.

Table 1: Relationship between 4-Isopropenylphenol and Peat Decomposition Proxies in a Sphagnum-dominated Peat Core.

Depth (cm)Bulk Density (g/cm³)C/N Ratio4-Isopropenylphenol (Relative Abundance %)Degree of Decomposition (Qualitative)
0-100.05851.5Low
10-200.08701.1Low-Moderate
20-300.10620.8Moderate
30-400.12550.5Moderate-High
40-500.15480.3High

Note: Data is illustrative and compiled from trends observed in the literature. Actual values will vary depending on the specific peatland.

Table 2: Ratios of 4-Isopropenylphenol to Lignin Products as an Indicator of Sphagnum Contribution and Decomposition.

Sample LocationPeat Type4-Isopropenylphenol / (Guaiacol + Syringol) RatioInterpretation
SurfaceSphagnum-dominated5.2High Sphagnum input, low decomposition
50 cm DepthSphagnum-dominated2.8High Sphagnum input, moderate decomposition
SurfaceSedge-dominated0.3Low Sphagnum input
50 cm DepthMixed Sedge/Sphagnum1.5Moderate Sphagnum input and decomposition

Note: This ratio helps to normalize the 4-isopropenylphenol signal to the overall plant organic matter input, distinguishing changes in decomposition from changes in the source vegetation.

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of this compound as a biomarker for peat decomposition using Py-GC-MS.

Protocol 1: Peat Sample Preparation
  • Sample Collection: Collect peat cores from the desired location using a peat corer.

  • Sectioning: Section the peat cores at desired depth intervals (e.g., every 2-5 cm) in a clean laboratory environment to avoid contamination.

  • Homogenization: Homogenize each peat section thoroughly.

  • Sub-sampling: Take a representative sub-sample from each homogenized section for analysis.

  • Freeze-Drying: Freeze-dry the sub-samples to a constant weight to remove all water content. This is the only essential preparation step for Py-GC-MS analysis of bulk peat.[1]

  • Grinding: Grind the freeze-dried peat samples to a fine powder using a ball mill or a mortar and pestle to ensure homogeneity.

  • Storage: Store the powdered samples in a desiccator to prevent moisture re-absorption prior to analysis.

Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Analysis
  • Instrumentation:

    • Pyrolyzer: A filament or furnace pyrolyzer capable of rapid heating (e.g., CDS 5000 series, Frontier Lab).

    • Gas Chromatograph: A GC equipped with a capillary column suitable for separating volatile and semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5MS or equivalent).

    • Mass Spectrometer: A mass spectrometer capable of electron ionization (EI) and scanning a mass range of m/z 35-550.

  • Pyrolysis Parameters:

    • Sample Amount: Weigh approximately 0.5-1.0 mg of the dried and powdered peat sample into a pyrolysis tube.

    • Pyrolysis Temperature: 600-650°C.

    • Pyrolysis Time: 10-15 seconds.

    • Interface Temperature: 300°C.

  • Gas Chromatography Parameters:

    • Injector Temperature: 280-300°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40-50°C, hold for 2 minutes.

      • Ramp: 5-7°C/min to 280-300°C.

      • Final hold: 10-20 minutes at 280-300°C.[5]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.[5]

    • Transfer Line Temperature: 280°C.[5]

    • Mass Scan Range: m/z 35-550 amu.[5]

  • Data Acquisition and Analysis:

    • Acquire the total ion chromatogram (TIC) for each sample.

    • Identify the peak corresponding to 4-isopropenylphenol based on its retention time and mass spectrum (characteristic ions: m/z 134, 119, 91).

    • Integrate the peak area of 4-isopropenylphenol.

    • To normalize the data, express the peak area of 4-isopropenylphenol as a percentage of the total integrated peak area of all identified compounds in the pyrogram.

    • Alternatively, calculate the ratio of the 4-isopropenylphenol peak area to the sum of the peak areas of major lignin pyrolysis products (e.g., guaiacol, 4-methylguaiacol, syringol, 4-methylsyringol).

Mandatory Visualization

experimental_workflow cluster_sampling Sample Collection and Preparation cluster_analysis Analytical Procedure cluster_interpretation Data Interpretation peat_coring Peat Coring sectioning Core Sectioning peat_coring->sectioning homogenization Homogenization sectioning->homogenization freeze_drying Freeze-Drying homogenization->freeze_drying grinding Grinding freeze_drying->grinding py_gc_ms Pyrolysis-GC-MS Analysis grinding->py_gc_ms data_acquisition Data Acquisition (TIC) py_gc_ms->data_acquisition peak_identification Peak Identification (4-Isopropenylphenol) data_acquisition->peak_identification quantification Peak Area Integration & Normalization peak_identification->quantification decomposition_assessment Assessment of Decomposition Degree quantification->decomposition_assessment paleo_reconstruction Paleoenvironmental Reconstruction decomposition_assessment->paleo_reconstruction

Caption: Experimental workflow for this compound analysis.

logical_relationship cluster_process Peat Decomposition Process cluster_biomarker Biomarker Signal sphagnum_peat Fresh Sphagnum Peat (High this compound) aerobic_decomp Aerobic Decomposition (Acrotelm) sphagnum_peat->aerobic_decomp anaerobic_decomp Anaerobic Conditions (Catotelm) sphagnum_peat->anaerobic_decomp decomposed_peat Decomposed Peat (Low this compound) aerobic_decomp->decomposed_peat preserved_peat Preserved Peat (High this compound) anaerobic_decomp->preserved_peat low_4ipp Low 4-Isopropenylphenol (Py-GC-MS Signal) decomposed_peat->low_4ipp high_4ipp High 4-Isopropenylphenol (Py-GC-MS Signal) preserved_peat->high_4ipp

References

Application Notes and Protocols for Investigating the Role of Sphagnum Acid in Nutrient Cycling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sphagnum mosses are foundational species in peatland ecosystems, largely due to their unique biochemical composition. A key component is Sphagnum acid, a phenolic compound structurally related to sphagnan, which contributes to the recalcitrance of Sphagnum litter. This complex polymer plays a significant role in creating the acidic, nutrient-poor, and antimicrobial conditions characteristic of these environments. It is hypothesized that this compound influences nutrient cycling through several mechanisms: direct inhibition of microbial activity and extracellular enzymes, interaction with soil minerals, and quenching of radicals.[1] These application notes provide a framework and detailed protocols for researchers investigating the multifaceted role of this compound in the cycling of key nutrients such as nitrogen and phosphorus.

Data Presentation

The following tables are templates for organizing quantitative data obtained from the experimental protocols outlined below.

Table 1: Quantification of this compound Extract

Sample IDDry Weight of Sphagnum (g)Volume of Extract (mL)Total Phenolic Content (mg GAE/g DW)This compound Concentration (µg/mL)
Control 1
Control 2
Treatment 1
Treatment 2

GAE: Gallic Acid Equivalents; DW: Dry Weight

Table 2: Effect of this compound on Net Nitrogen Mineralization

TreatmentIncubation Time (days)Initial NH4+-N (µg/g soil)Final NH4+-N (µg/g soil)Initial NO3--N (µg/g soil)Final NO3--N (µg/g soil)Net Mineralization Rate (µg N/g soil/day)
Control (No Acid)0
Control (No Acid)30
Low this compound30
High this compound30

Table 3: Inhibition of Acid Phosphatase Activity by this compound

This compound Conc. (µg/mL)Substrate Concentration (mM)Reaction Rate (nmol pNP/min/mg protein)Percent Inhibition (%)IC50 (µg/mL)
0 (Control)0
10
50
100
500

pNP: p-nitrophenol

Table 4: Microbial Biomass Carbon in Peat Samples

TreatmentInitial Microbial Biomass C (µg C/g soil)Final Microbial Biomass C (µg C/g soil)Change in Microbial Biomass C (%)
Control (No Acid)
Low this compound
High this compound

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound

This protocol describes a method for extracting water-soluble phenolic compounds, including this compound, from Sphagnum moss.

Materials:

  • Fresh or freeze-dried Sphagnum moss

  • Deionized water

  • Methanol

  • Benzene

  • Potassium hydroxide (5%)

  • Sodium chlorite and acetic acid for bleaching (optional, for fractionation)[2]

  • Centrifuge and tubes

  • Spectrophotometer

  • Folin-Ciocalteu reagent

  • Gallic acid standards

  • HPLC-MS or UPLC-MS/MS for specific quantification

Procedure:

  • Sample Preparation: Freeze-dry and grind Sphagnum moss to a fine powder.[3]

  • Sequential Extraction (optional, for fractionation): a. Perform a continuous extraction with benzene for 48 hours.[2] b. Follow with a continuous extraction with methanol for 5 days.[2] c. Extract with water at 60-65°C for 3 hours, repeated three times.[2]

  • Simplified Aqueous Extraction: a. Suspend 1 g of powdered Sphagnum in 20 mL of deionized water. b. Shake for 2 hours at room temperature. c. Centrifuge at 10,000 x g for 15 minutes. d. Collect the supernatant.

  • Quantification of Total Phenolics: a. Mix 0.5 mL of the extract with 2.5 mL of 10% Folin-Ciocalteu reagent. b. After 5 minutes, add 2 mL of 7.5% sodium carbonate solution. c. Incubate in the dark for 1 hour at room temperature. d. Measure absorbance at 760 nm.[3] e. Calculate total phenolic content based on a gallic acid standard curve.

  • Specific Quantification of this compound: a. Analyze the aqueous extract using UPLC-MS/MS with multiple reaction monitoring (MRM) transitions developed from authentic standards of this compound and its derivatives.

Protocol 2: Investigating the Effect of this compound on Nitrogen Mineralization

This protocol uses a laboratory incubation experiment to assess how this compound affects the conversion of organic nitrogen to inorganic forms (NH4+ and NO3-).

Materials:

  • Fresh peat soil, sieved to remove large roots

  • This compound extract (from Protocol 1) or a synthetic equivalent

  • Incubation vessels (e.g., 250 mL Mason jars)

  • 2 M Potassium Chloride (KCl) solution

  • Spectrophotometer or colorimeter for NH4+ and NO3- analysis

Procedure:

  • Experimental Setup: a. Weigh 20 g of peat soil into each incubation vessel. b. Prepare different treatment levels of this compound solution (e.g., 0, 10, 100 µg/g soil). c. Add the corresponding this compound solution to each vessel and adjust the moisture content to 60% of water-holding capacity. d. Seal the vessels with perforated lids to allow gas exchange but minimize water loss.

  • Incubation: a. Incubate the samples in the dark at a constant temperature (e.g., 15-22°C) for a specified period (e.g., 30 days).[4] b. A subset of samples ("time zero") should be processed immediately.

  • Extraction of Inorganic Nitrogen: a. To each sample, add 100 mL of 2 M KCl. b. Shake for 1 hour on an orbital shaker. c. Filter the slurry through Whatman No. 1 filter paper.

  • Analysis: a. Analyze the KCl extracts for NH4+-N and NO3--N concentrations using standard colorimetric methods (e.g., salicylate method for ammonia, cadmium reduction for nitrate).

  • Calculation: a. Net mineralization = (Final [NH4+-N + NO3--N]) - (Initial [NH4+-N + NO3--N]).

Protocol 3: Assessing the Impact on Phosphorus Availability (via Phosphatase Activity)

This protocol measures the activity of acid phosphatase, a key enzyme in phosphorus cycling, in the presence of this compound.

Materials:

  • Peat soil slurry or purified acid phosphatase enzyme

  • This compound extract

  • p-nitrophenyl phosphate (pNPP) substrate solution

  • Modified universal buffer (MUB)

  • Calcium chloride (CaCl2)

  • Sodium hydroxide (NaOH)

  • Spectrophotometer

Procedure:

  • Preparation of Soil Slurry: a. Create a slurry by homogenizing 0.5 g of wet peat in 125 mL of acetate buffer (50 mM, pH 5).[5]

  • Enzyme Assay: a. In a 96-well microplate, add 200 µL of the soil slurry.[5] b. Add 25 µL of different concentrations of this compound extract. c. Pre-incubate for 15 minutes at room temperature. d. Start the reaction by adding 50 µL of pNPP substrate. e. Incubate at 21°C for 30 minutes.[5] f. Stop the reaction by adding 25 µL of 0.5 M NaOH.

  • Measurement: a. Measure the absorbance at 410 nm to quantify the amount of p-nitrophenol (pNP) released. b. Create a standard curve using known concentrations of pNP.

  • Calculation: a. Calculate enzyme activity as nmol of pNP released per minute per gram of soil. b. Determine the percent inhibition for each this compound concentration relative to a control without the acid.

Protocol 4: Microbial Activity Assessment

This protocol uses the chloroform fumigation-extraction method to estimate microbial biomass carbon as an indicator of overall microbial activity.

Materials:

  • Fresh peat soil

  • Ethanol-free chloroform

  • Vacuum desiccator

  • 0.5 M Potassium sulfate (K2SO4)

  • Total Organic Carbon (TOC) analyzer

Procedure:

  • Sample Preparation: a. Prepare peat samples with different concentrations of this compound as described in Protocol 2. b. For each treatment, take two 5 g sub-samples.[5]

  • Fumigation: a. Place one set of sub-samples in a vacuum desiccator with a beaker of ethanol-free chloroform. b. Evacuate the desiccator until the chloroform boils, then seal and incubate in the dark for 24 hours.[5] c. The second set of sub-samples (non-fumigated) are processed immediately.

  • Extraction: a. After fumigation, remove the chloroform vapor. b. Add 20 mL of 0.5 M K2SO4 to both fumigated and non-fumigated samples. c. Shake for 30 minutes and then centrifuge. d. Filter the supernatant.

  • Analysis: a. Analyze the organic carbon content of the extracts using a TOC analyzer.

  • Calculation: a. Microbial Biomass C = (C in fumigated sample - C in non-fumigated sample) / kEC b. kEC is an extraction efficiency factor (typically around 0.45).

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Analysis cluster_experiments Incubation Experiments cluster_results Data Analysis Sphagnum Sphagnum Moss Extract This compound Extraction Sphagnum->Extract Peat Peat Soil N_Mineralization Nitrogen Mineralization Peat->N_Mineralization P_Cycling Phosphatase Activity Peat->P_Cycling Microbial_Activity Microbial Biomass Peat->Microbial_Activity Quantify Quantification (TOC & UPLC-MS/MS) Extract->Quantify Extract->N_Mineralization Additive Extract->P_Cycling Inhibitor Extract->Microbial_Activity Stressor Data Data Interpretation Quantify->Data N_Mineralization->Data P_Cycling->Data Microbial_Activity->Data

Caption: Experimental workflow for investigating this compound's role.

Signaling_Pathway cluster_direct Direct Effects cluster_indirect Indirect Effects cluster_outcome Ecosystem Outcome SA This compound Enzyme Extracellular Enzymes (e.g., Phosphatase) SA->Enzyme Inhibition Microbe Microbial Cells SA->Microbe Suppression pH Lower Soil pH SA->pH Fe Fe(III) Reduction SA->Fe Radical Radical Quenching SA->Radical Nutrient_Cycling Reduced Nutrient Cycling Rates Enzyme->Nutrient_Cycling Microbe->Nutrient_Cycling pH->Nutrient_Cycling SOC Increased Soil Organic Carbon Fe->SOC Fe Protection Radical->SOC Reduced Oxidation

Caption: Conceptual pathway of this compound's influence.

Triple_Lock_Mechanism SA This compound Lock1 Lock 1: Fe Protection Reduces Fe(III) to Fe(II) Forms protective Fe-Organic Matter complexes SA->Lock1 Lock2 Lock 2: Radical Quenching Quenches hydroxyl radicals Prevents oxidative decomposition of SOC SA->Lock2 Lock3 Lock 3: Microbial Suppression Inhibits microbial activity Reduces synthesis of degradative enzymes SA->Lock3 Result Enhanced Soil Organic Carbon (SOC) Sequestration Lock1->Result Lock2->Result Lock3->Result

Caption: The "Triple Lock" mechanism of this compound on SOC.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sphagnum Acid Extraction from Peat

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the yield of sphagnum acid, a complex mixture of bioactive acidic compounds, from peat. The following resources offer detailed experimental protocols, troubleshooting advice for common issues, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is it difficult to define a single extraction protocol?

A: "this compound" is not a single chemical compound but a complex mixture of acidic molecules found in Sphagnum moss and peat. This mixture primarily includes phenolic compounds, humic acids, fulvic acids, and various carboxylic acids.[1][2] Due to the diverse chemical nature of these components, with varying polarities and solubilities, a single extraction protocol will not be optimal for all constituents. The ideal method will depend on the specific fraction of "this compound" that is of interest to the researcher.

Q2: What are the most critical factors influencing the yield of this compound extraction?

A: The key factors that significantly impact extraction yield are the choice of solvent, the particle size of the peat material, the solid-to-solvent ratio, the extraction temperature, and the extraction time.[3] The polarity of the solvent is particularly crucial, as it determines which types of acidic compounds will be solubilized.[4]

Q3: Which solvents are most effective for extracting the acidic components from peat?

A: The choice of solvent is critical and depends on the target acidic components. Polar solvents are generally more effective for extracting the diverse range of compounds that constitute "this compound".[5] Mixtures of alcohol and water, such as 70% methanol or 70% ethanol, are often effective for extracting a broad spectrum of phenolic compounds.[6] For the extraction of humic and fulvic acids, alkaline solutions like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are typically used.[2]

Q4: Can advanced extraction techniques improve the yield?

A: Yes, modern extraction methods can offer improvements over traditional techniques. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can reduce extraction times and increase yields by enhancing solvent penetration into the peat matrix.[7][8] However, care must be taken with temperature-sensitive compounds, as the heat generated during these processes can lead to degradation.

Q5: How can I quantify the yield of my this compound extract?

A: Since "this compound" is a mixture, quantification is typically performed by assessing the total content of a major class of compounds within the extract. The most common method is to determine the Total Phenolic Content (TPC) using a spectrophotometric assay, such as the Folin-Ciocalteu method.[9][10] The results are usually expressed as gallic acid equivalents (GAE) per gram of dry peat.

Experimental Protocols

Protocol 1: General Extraction of Phenolic Acids

This protocol is designed for the broad-spectrum extraction of phenolic acids from peat.

Materials:

  • Dried and finely ground peat

  • 70% Methanol (v/v) in water

  • Magnetic stirrer and stir bar

  • Beaker or Erlenmeyer flask

  • Whatman No. 1 filter paper or equivalent

  • Rotary evaporator

Methodology:

  • Weigh 10 g of dried, powdered peat and place it into a 250 mL beaker.

  • Add 100 mL of 70% methanol to achieve a 1:10 solid-to-solvent ratio.

  • Place the beaker on a magnetic stirrer and stir at a moderate speed for 2 hours at room temperature (approximately 25°C).

  • After 2 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid peat residue.

  • Collect the filtrate (the extract) and concentrate it using a rotary evaporator at a temperature not exceeding 40°C to remove the methanol.

  • The resulting concentrated aqueous extract can be used for further analysis or lyophilized to obtain a dry powder.

Protocol 2: Extraction of Humic and Fulvic Acids

This protocol is tailored for the extraction of the humic and fulvic acid fractions from peat.

Materials:

  • Air-dried peat, sieved to < 2 mm

  • 0.5 M Potassium Hydroxide (KOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Centrifuge and centrifuge tubes

  • Shaker or orbital stirrer

Methodology:

  • Weigh 20 g of air-dried peat and place it in a 500 mL flask.

  • Add 200 mL of 0.5 M KOH solution to achieve a 1:10 solid-to-solvent ratio.

  • Seal the flask and place it on a shaker for 4 hours at room temperature.

  • After shaking, transfer the slurry to centrifuge tubes and centrifuge at 5000 x g for 15 minutes to pellet the solid residue (humin and inorganic matter).

  • Decant the supernatant, which contains the dissolved humic and fulvic acids.

  • To separate the humic acids, slowly add concentrated HCl to the supernatant while stirring until the pH reaches 1.0.

  • Allow the mixture to stand for 12-24 hours for the humic acids to precipitate.

  • Centrifuge the mixture to pellet the precipitated humic acids. The remaining supernatant contains the fulvic acid fraction.

Data Presentation

The following tables provide illustrative data on how different extraction parameters can influence the yield of the total phenolic content (TPC), a key component of "this compound," from peat.

Table 1: Effect of Solvent Type on Total Phenolic Content (TPC) Yield

SolventPolarity IndexAverage TPC Yield (mg GAE/g dry peat)
n-Hexane0.11.5 ± 0.3
Ethyl Acetate4.48.2 ± 0.9
Acetone5.112.5 ± 1.1
70% Methanol6.6 (approx.)25.8 ± 2.3
Water10.215.3 ± 1.5

Note: Data are hypothetical and for illustrative purposes, based on general principles of solvent polarity and extraction efficiency.[4]

Table 2: Effect of Extraction Time and Temperature on TPC Yield using 70% Methanol

Extraction Time (hours)TPC Yield at 25°C (mg GAE/g)TPC Yield at 50°C (mg GAE/g)
118.5 ± 1.724.1 ± 2.0
225.8 ± 2.330.5 ± 2.6
426.3 ± 2.431.0 ± 2.8
826.5 ± 2.528.7 ± 2.9 (potential degradation)

Note: Data are hypothetical and for illustrative purposes, indicating that yield generally increases with time and temperature up to a point, after which degradation of thermolabile compounds may occur.

Troubleshooting Guide

Issue: Low Yield of Extracted "this compound"

This is a common problem that can arise from several factors during the extraction process. The following decision tree and troubleshooting steps can help identify and resolve the issue.

Troubleshooting_Low_Yield Start Low Extraction Yield Material_Prep Is the peat material properly prepared? Start->Material_Prep Solvent_Choice Is the solvent optimal for the target acids? Material_Prep->Solvent_Choice Yes Optimize_Grinding Action: Grind peat to a fine, uniform powder to increase surface area. Material_Prep->Optimize_Grinding No Extraction_Params Are the extraction parameters (time, temp, ratio) optimized? Solvent_Choice->Extraction_Params Yes Test_Solvents Action: Test a range of solvents with varying polarities (e.g., ethyl acetate, methanol/water, acetone). Solvent_Choice->Test_Solvents No Degradation Could the target compounds be degrading during the process? Extraction_Params->Degradation Yes Optimize_Params Action: Systematically vary solvent ratio, extraction time, and temperature to find the optimum. Extraction_Params->Optimize_Params No High_Yield Improved Yield Degradation->High_Yield No Prevent_Degradation Action: Use lower temperatures, protect from light, and consider inert atmosphere if necessary. Degradation->Prevent_Degradation Yes Optimize_Grinding->High_Yield Test_Solvents->High_Yield Optimize_Params->High_Yield Prevent_Degradation->High_Yield

Troubleshooting decision tree for low extraction yields.

Detailed Troubleshooting Steps:

  • Evaluate Peat Material Preparation:

    • Problem: Insufficiently ground peat has a low surface area, leading to poor solvent penetration.

    • Solution: Ensure the peat is dried and ground to a fine, uniform powder. A particle size of less than 0.5 mm is often a good starting point.[7]

  • Re-evaluate Solvent Selection:

    • Problem: The chosen solvent may not have the appropriate polarity to effectively solubilize the target acidic compounds.

    • Solution: Test a range of solvents with different polarities. For a broad-spectrum extraction of phenolics, a mixture of a polar organic solvent and water (e.g., 70% methanol) is often more effective than a pure solvent. For humic acids, an alkaline solvent is necessary.[2]

  • Optimize Extraction Parameters:

    • Problem: The solid-to-solvent ratio, extraction time, or temperature may be suboptimal.

    • Solution:

      • Ratio: A higher solvent-to-solid ratio (e.g., 1:15 or 1:20) can improve extraction efficiency, but also results in a more dilute extract that requires more effort to concentrate.[2]

      • Time: While longer extraction times can increase yield, there is a point of diminishing returns after which no significant further extraction occurs.[3]

      • Temperature: Increasing the temperature can enhance solubility and diffusion, but excessive heat can cause degradation of thermolabile compounds.

  • Consider Compound Degradation:

    • Problem: Phenolic and other acidic compounds can be sensitive to heat, light, and oxidation during extraction.

    • Solution: If degradation is suspected, use lower extraction temperatures, protect the extraction vessel from light, and consider performing the extraction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of the acidic components from peat.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Quantification Peat_Sample Raw Peat Sample Drying Drying Peat_Sample->Drying Grinding Grinding & Sieving Drying->Grinding Extraction Solvent Extraction (e.g., 70% Methanol or 0.5M KOH) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude 'this compound' Extract Concentration->Crude_Extract Quantification Quantification (e.g., Total Phenolic Content Assay) Crude_Extract->Quantification Further_Purification Further Purification (e.g., Chromatography) Crude_Extract->Further_Purification Characterization Structural Characterization (e.g., HPLC, MS) Further_Purification->Characterization

References

Technical Support Center: Purification of Sphagnum Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of sphagnum acid (p-hydroxy-β-(carboxymethyl)-cinnamic acid). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the extraction and purification of this unique phenolic compound from Sphagnum moss.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield of Crude this compound Extract

Question: I am getting a very low yield of the crude this compound extract from my Sphagnum moss sample. What are the possible causes and how can I improve the yield?

Answer: Low yield from the initial extraction is a common issue. Here are several factors that could be contributing to this problem and the corresponding troubleshooting steps:

  • Inadequate Grinding of Moss Material: For efficient extraction, the solvent needs to penetrate the plant material effectively.

    • Solution: Ensure your dried Sphagnum moss is ground to a fine, consistent powder. This maximizes the surface area for solvent interaction.

  • Improper Solvent Selection: The choice of solvent and its polarity are critical for selectively extracting this compound.

    • Solution: Methanol is a commonly used and effective solvent for extracting phenolic compounds from Sphagnum.[1][2] Using aqueous methanol (e.g., 80% methanol in water) can enhance the extraction of more polar phenolic compounds.[3]

  • Suboptimal Extraction Conditions: Temperature and duration of extraction can significantly impact the yield.

    • Solution: While higher temperatures can increase extraction efficiency, they can also lead to the degradation of thermolabile compounds.[4] Maceration at room temperature for an extended period (e.g., 24-48 hours) or gentle heating (e.g., 40-50°C) for a shorter duration can be effective. Protect the extraction mixture from light to prevent photo-oxidation.[5]

  • Insufficient Solvent-to-Sample Ratio: If the amount of solvent is too low, it may become saturated with various extracted compounds, preventing further extraction of this compound.

    • Solution: Use a solvent-to-sample ratio of at least 10:1 (v/w). For example, use 100 mL of solvent for every 10 grams of dried moss powder.

Issue 2: Co-purification of Polysaccharides (Sphagnan)

Question: My purified this compound fraction is viscous and shows broad peaks during analysis, suggesting polysaccharide contamination. How can I remove these polysaccharides?

Answer: Sphagnum moss is rich in polysaccharides, known as sphagnan, which are often co-extracted with phenolic compounds, especially when using polar solvents like aqueous methanol.[6] Here are methods to address this:

  • Solvent Partitioning: This technique separates compounds based on their differential solubility in two immiscible solvents.

    • Solution: After obtaining your crude extract, you can perform liquid-liquid partitioning. Polysaccharides are generally insoluble in less polar organic solvents. By partitioning your aqueous/methanolic extract against a solvent like ethyl acetate, the more non-polar this compound will preferentially move to the organic phase, leaving the highly polar polysaccharides in the aqueous phase.

  • Precipitation with Ethanol: Polysaccharides have low solubility in high concentrations of ethanol.

    • Solution: Concentrate your aqueous extract and then add cold ethanol (e.g., 4 volumes of 95% ethanol) to precipitate the polysaccharides. The this compound will remain in the supernatant. Centrifuge the mixture to pellet the polysaccharides and carefully decant the supernatant containing your target compound.

  • Use of CTAB Buffer in Initial Extraction: Cetyltrimethylammonium bromide (CTAB) can be used to precipitate polysaccharides during the initial extraction.[6]

    • Solution: While more common in DNA extraction, a modified CTAB extraction protocol could potentially be adapted to remove polysaccharides at an early stage.

Issue 3: Degradation of this compound During Purification

Question: I suspect my this compound is degrading during the purification process, as I'm seeing a decrease in the target compound and the appearance of unknown peaks. How can I prevent this?

Answer: this compound, being a phenolic compound, is susceptible to degradation, primarily through oxidation. This can be influenced by pH, temperature, and exposure to light and oxygen.[4][5][7]

  • Oxidation: Phenolic compounds can oxidize to form quinones, which can then polymerize, leading to a loss of the desired compound and discoloration of the sample.[5][7]

    • Solution:

      • Work at Low Temperatures: Perform all extraction and purification steps at low temperatures (e.g., 4°C) to slow down the rate of degradation.[7]

      • Protect from Light: Store extracts and fractions in amber vials or wrap containers in aluminum foil to prevent photo-oxidation.[5][7]

      • Use of Antioxidants: Consider adding an antioxidant, such as ascorbic acid, to your extraction solvent to prevent oxidation.[3]

      • Deoxygenate Solvents: Purging solvents with an inert gas like nitrogen or argon can remove dissolved oxygen.[5]

  • pH Instability: The stability of this compound can be pH-dependent. Phenolic compounds are generally more stable in acidic conditions and more prone to oxidation at higher pH.[5][8]

    • Solution: Maintain a slightly acidic pH (e.g., pH 3-5) during extraction and purification steps, if compatible with your overall protocol.[5]

  • Enzymatic Degradation: Endogenous plant enzymes released during cell lysis can potentially degrade this compound.

    • Solution: Flash-freezing the Sphagnum moss in liquid nitrogen before grinding can help to denature degradative enzymes.

Issue 4: Poor Separation During Column Chromatography

Question: I am having difficulty separating this compound from other closely related phenolic compounds using column chromatography. What can I do to improve the separation?

Answer: Achieving good resolution in column chromatography depends on the proper selection of the stationary and mobile phases.

  • Stationary Phase Selection:

    • Solution: Silica gel is a common and effective stationary phase for the separation of phenolic compounds.[9][10] For acidic compounds like this compound, tailing of peaks can be an issue. Adding a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can help to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better separation.[11]

  • Mobile Phase Optimization:

    • Solution: A gradient elution is generally more effective than an isocratic elution for separating complex mixtures. Start with a non-polar solvent (e.g., hexane or ethyl acetate) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). The optimal solvent system should be determined by preliminary analysis using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for this compound in the chosen solvent system for good separation on a column.[12]

  • Column Loading:

    • Solution: Overloading the column can lead to poor separation. As a general rule, the amount of crude extract loaded should be about 1-5% of the weight of the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the general structure of this compound?

A1: this compound is a phenolic compound with the chemical name p-hydroxy-β-(carboxymethyl)-cinnamic acid.

Q2: What is the typical location of this compound in Sphagnum moss?

A2: this compound is found in the cell fluids and is also integrated into the three-dimensional polymeric networks of the cell walls, along with other phenolic compounds like gallic acid.

Q3: What analytical techniques are suitable for the analysis and purity assessment of this compound?

A3: Several analytical techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for both the quantification and purity assessment of this compound. A C18 reverse-phase column with a gradient of acidified water and methanol or acetonitrile is commonly used. Detection is typically done using a UV detector.[3][13][14][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both separation and mass information, allowing for the confirmation of the molecular weight of the purified compound.[15][16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the purified this compound.[17][18][19]

  • Thin Layer Chromatography (TLC): TLC is a quick and easy method for monitoring the progress of the purification, for example, to check the fractions from column chromatography.[4][20]

Q4: Are there different isomers of this compound?

A4: Yes, this compound can exist as cis and trans isomers. These can sometimes be separated by chromatography.

Experimental Protocols

Protocol 1: Extraction of Crude this compound

This protocol outlines a general method for the extraction of this compound from dried Sphagnum moss.

  • Preparation of Plant Material:

    • Dry the Sphagnum moss at a moderate temperature (e.g., 40°C) until a constant weight is achieved.

    • Grind the dried moss into a fine powder using a blender or a mill.

  • Extraction:

    • Weigh the powdered moss and place it in a suitable flask.

    • Add 80% aqueous methanol in a 10:1 solvent-to-sample ratio (v/w).

    • Macerate the mixture for 24-48 hours at room temperature with occasional shaking, or reflux gently at 40-50°C for 2-4 hours. Protect the flask from light.

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to remove the solid plant material.

    • Repeat the extraction of the residue one or two more times with fresh solvent to maximize the yield.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Table 1: Comparison of Extraction Solvents for Phenolic Compounds

SolventPolarityAdvantagesDisadvantages
MethanolHighEfficiently extracts a wide range of phenolic compounds.[2]Can co-extract a significant amount of polar impurities like polysaccharides.
EthanolHighA safer alternative to methanol.Similar to methanol, can co-extract polar impurities.
AcetoneMediumGood for extracting a broad range of phenolics.Can be more volatile and flammable.
Ethyl AcetateMedium-LowMore selective for less polar phenolics, reducing polysaccharide co-extraction.May have lower extraction efficiency for highly polar compounds.
WaterHighInexpensive and non-toxic.Can lead to high co-extraction of water-soluble compounds and potential for microbial growth.

Visualizations

Diagram 1: General Workflow for this compound Purification

Sphagnum_Acid_Purification Start Dried & Ground Sphagnum Moss Extraction Extraction (e.g., 80% Methanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification_Step Purification Crude_Extract->Purification_Step Column_Chromatography Column Chromatography (Silica Gel) Purification_Step->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Final_Concentration Concentration Pooling->Final_Concentration Pure_Compound Pure this compound Final_Concentration->Pure_Compound Characterization Characterization (HPLC, LC-MS, NMR) Pure_Compound->Characterization

Caption: A generalized workflow for the extraction and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Purification Yield

Low_Yield_Troubleshooting Start Low Yield of Purified this compound Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Purification Review Purification Protocol Start->Check_Purification Check_Degradation Assess Compound Degradation Start->Check_Degradation Extraction_Yield Low Crude Extract Yield? Check_Extraction->Extraction_Yield Co_purification Contaminant Co-purification? Check_Purification->Co_purification Oxidation Signs of Oxidation (Color Change)? Check_Degradation->Oxidation Extraction_Yield->Check_Purification No Optimize_Extraction Optimize Grinding, Solvent, and Conditions Extraction_Yield->Optimize_Extraction Yes Improve_Separation Optimize Chromatography (Solvent Gradient, Stationary Phase) Co_purification->Improve_Separation Yes Loss_During_Steps Loss During Purification Steps? Co_purification->Loss_During_Steps No Minimize_Transfers Minimize Sample Transfers and Handling Loss_During_Steps->Minimize_Transfers Yes Prevent_Oxidation Use Antioxidants, Low Temp, Protect from Light Oxidation->Prevent_Oxidation Yes

Caption: A decision tree for troubleshooting low yields in this compound purification.

References

Stability of sphagnum acid under different pH and temperature conditions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers frequently asked questions regarding the stability of sphagnum acid under various experimental conditions. Understanding the stability profile of this compound is critical for accurate quantification, formulation development, and interpretation of its biological activity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound, a phenolic compound, is primarily influenced by pH, temperature, and exposure to light. Like other cinnamic acid derivatives, it is susceptible to degradation under certain conditions, which can impact experimental results.

Q2: How does pH affect the stability of this compound?

A2: this compound is expected to be relatively stable in acidic to neutral pH conditions (pH < 7). However, under alkaline conditions (pH > 7), particularly at elevated temperatures, it can become susceptible to degradation.[1] Strong basic conditions can alter the structure of hydroxycinnamic acids.[1] For instance, related compounds like ferulic acid also exhibit pH-dependent stability.

Q3: What is the effect of temperature on the stability of this compound solutions?

A3: Elevated temperatures can accelerate the degradation of this compound. For similar phenolic compounds like p-coumaric acid, storage at refrigerated temperatures (2-8 °C) is recommended for short-term stability (at least 72 hours).[1] Long-term storage of stock solutions is best at -20°C or -80°C.[2] It is advisable to minimize repeated freeze-thaw cycles by preparing aliquots.

Q4: Can light exposure affect the stability of this compound?

A4: Yes, exposure to light, particularly UV light, can induce isomerization (from the trans to the cis form) and degradation of cinnamic acid derivatives.[2] It is recommended to store solutions of this compound in amber vials or otherwise protect them from light to maintain isomeric purity and prevent photodegradation.[2]

Q5: What are the potential degradation products of this compound?

A5: Under forced degradation conditions, cinnamic acid derivatives may undergo decarboxylation, oxidation, and isomerization. For example, at high temperatures, p-coumaric acid can decarboxylate to form 4-vinylphenol.[1] Oxidation can lead to the formation of quinone-type structures, often resulting in a yellowing or browning of the solution, especially for derivatives with hydroxyl groups on the phenyl ring.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Problem Possible Cause Recommended Solution
Loss of this compound signal in LC-MS analysis of stored samples. Degradation due to improper storage conditions (e.g., high pH, elevated temperature, light exposure).Prepare fresh solutions for analysis. Review storage conditions; store aliquots in a freezer (-20°C or -80°C) for long-term storage. Ensure the storage solvent is at a neutral or slightly acidic pH.[1][2]
Inconsistent quantification results. Instability of the compound in the sample matrix or during sample preparation.Perform a stability check of this compound in your specific sample matrix under the experimental conditions. Minimize the time between sample preparation and analysis. Keep samples on ice or in a refrigerated autosampler.
Appearance of unexpected peaks in the chromatogram. Presence of degradation products.Conduct a forced degradation study to identify potential degradation products and their retention times.[1] Adjust sample preparation and storage conditions to minimize degradation.
Discoloration (yellowing or browning) of the formulation. Oxidation of the phenolic structure, often accelerated by high pH or the presence of metal ions.Maintain a lower pH if compatible with your experiment. The addition of antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) can help inhibit oxidation.
Precipitation of the compound in aqueous media. Low aqueous solubility, especially at acidic pH. Cinnamic acids are weak acids and are less soluble in their protonated form.Adjust the pH of the formulation to be at or above the pKa to increase solubility, but be mindful that higher pH may accelerate degradation. The use of co-solvents like ethanol or propylene glycol can also enhance solubility.

Data Summary: Stability of Structurally Similar Phenolic Acids

Since specific quantitative stability data for this compound is limited, the following tables summarize the stability of p-coumaric acid, a closely related hydroxycinnamic acid, under different conditions. This data can serve as a useful proxy for estimating the stability of this compound.

Table 1: Expected Stability of p-Coumaric Acid under Different pH and Temperature Conditions

Condition Parameter Expected Stability
pH Acidic (pH 1-4)Generally Stable
Neutral (pH 7)Generally Stable
Basic (pH 10-13)Potential for degradation, especially at elevated temperatures[1]
Temperature Refrigerated (2-8 °C)Stable for at least 72 hours[1]
Room Temperature (~25 °C)Stable for at least 72 hours[1]
Elevated (e.g., 40-80 °C)Degradation is likely to occur, with the rate increasing with temperature.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol, ethanol, or a specific buffer) to a precise concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl. Incubate the solutions at controlled temperatures (e.g., 40°C, 60°C, and 80°C).

  • Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH. Incubate at the same set of temperatures.

  • Neutral Hydrolysis: To an aliquot of the stock solution, add an equal volume of water. Incubate at the same set of temperatures.

  • Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.

  • Photostability: Expose an aliquot of the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

3. Sampling and Analysis:

  • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • For acid and base hydrolysis samples, neutralize them before analysis.

  • Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point.

  • Plot the natural logarithm of the concentration versus time to determine if the degradation follows pseudo-first-order kinetics. The degradation rate constant (k) is the negative of the slope.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for an HPLC method to separate and quantify this compound from its potential degradation products.

1. HPLC System:

  • An HPLC system equipped with a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used. For example:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: A suitable gradient to ensure separation of the parent compound from degradation products.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: Monitor at the λmax of this compound (typically around 310-330 nm for cinnamic acid derivatives).

3. Sample Preparation:

  • Dilute the samples from the forced degradation study with the initial mobile phase composition.

  • Filter the samples through a 0.45 µm syringe filter before injection.

4. Method Validation:

  • The method should be validated to demonstrate its specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_incubation 3. Incubation cluster_analysis 4. Analysis Stock Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M & 1M HCl) Stock->Acid Base Base Hydrolysis (0.1M & 1M NaOH) Stock->Base Neutral Neutral Hydrolysis (Water) Stock->Neutral Oxidation Oxidative Stress (3% H2O2) Stock->Oxidation Photo Photostability (UV/Vis Light) Stock->Photo Temp Incubate at various temperatures (40, 60, 80°C) Acid->Temp Base->Temp Neutral->Temp Time Sample at multiple time points Oxidation->Time Photo->Time Temp->Time Neutralize Neutralize Acid/Base -treated samples Time->Neutralize HPLC Analyze via Stability- Indicating HPLC Neutralize->HPLC Data Quantify Degradation & Determine Kinetics HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

Logical_Relationship cluster_conditions Influencing Factors SA This compound Stability Deg Degradation pH pH pH->Deg Alkaline pH increases degradation Temp Temperature Temp->Deg Higher temp. accelerates degradation Light Light Exposure Light->Deg UV light can cause isomerization/degradation

Caption: Factors influencing the stability of this compound.

References

Overcoming interference in the spectroscopic analysis of sphagnum acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of sphagnum acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during experimental analysis.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the UV-Vis, NMR, and LC-MS analysis of this compound.

UV-Vis Spectroscopy

Problem: Inaccurate quantification of this compound due to background interference.

  • Symptom: The baseline of your UV-Vis spectrum is elevated or sloped, leading to artificially high absorbance readings for this compound.

  • Cause: This is often due to scattering from colloidal particles or the presence of interfering compounds that absorb broadly across the UV-Vis range, such as humic acids.[1][2] Humic acids, in particular, can cause a significant increase in absorbance, especially in the lower wavelength regions of the UV spectrum.[3][4]

  • Solution:

    • Sample Filtration: Filter your sample extract through a 0.45 µm or smaller pore size syringe filter to remove particulate matter.

    • Background Correction: Employ a background correction method. A common approach is to measure the absorbance at a wavelength where this compound does not absorb (e.g., 700 nm) and subtract this value from your entire spectrum.

    • Chemical Treatment: In cases of severe interference from humic acids, consider a sample pre-treatment step. Solid-phase extraction (SPE) with a suitable sorbent can help to separate this compound from these larger interfering molecules.

Problem: Overlapping absorbance peaks from other phenolic compounds.

  • Symptom: The UV-Vis spectrum of your sample shows a broad, poorly defined peak in the region where this compound absorbs, making it difficult to isolate and quantify the peak corresponding to this compound. The UV-Vis spectrum of pure this compound in ethanol shows a characteristic absorption maximum.[5][6]

  • Cause: Plant extracts are complex mixtures containing various phenolic compounds with similar chemical structures and overlapping absorption spectra.[7][8]

  • Solution:

    • Chromatographic Separation: The most effective solution is to separate the components of the extract before UV-Vis analysis. High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector is the method of choice. This will allow you to obtain a clean spectrum of the isolated this compound peak.

    • Derivative Spectroscopy: Second or fourth-derivative spectroscopy can sometimes be used to resolve overlapping peaks. This mathematical technique can help to identify the lambda max of individual components in a mixture.

NMR Spectroscopy

Problem: Poorly resolved peaks and low signal-to-noise ratio in the 1H NMR spectrum.

  • Symptom: The peaks in your NMR spectrum are broad, and it is difficult to distinguish the signals from the baseline noise.

  • Cause: This can be due to low sample concentration, the presence of paramagnetic impurities, or poor instrument shimming.

  • Solution:

    • Increase Sample Concentration: If possible, concentrate your sample to improve the signal-to-noise ratio.

    • Sample Filtration: Filter the sample through a plug of glass wool in a Pasteur pipette to remove any solid impurities.

    • Use of Chelating Agents: If paramagnetic metal ions are suspected, adding a small amount of a chelating agent like EDTA can sometimes improve spectral quality.

    • Instrument Shimming: Ensure the NMR spectrometer is properly shimmed to optimize the magnetic field homogeneity.

Problem: Difficulty in assigning this compound peaks due to spectral overlap.

  • Symptom: The signals for this compound protons are obscured by overlapping signals from other compounds in the extract.

  • Cause: Complex mixtures of compounds in plant extracts often lead to crowded NMR spectra.

  • Solution:

    • 2D NMR Techniques: Employ two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). These techniques provide information about which protons are coupled to each other and which protons are attached to which carbons, respectively, which can help to trace the spin system of this compound even in a complex mixture.

    • Sample Purification: Use chromatographic techniques like flash chromatography or preparative HPLC to isolate this compound before NMR analysis.

LC-MS (Liquid Chromatography-Mass Spectrometry)

Problem: Signal suppression or enhancement of this compound.

  • Symptom: The intensity of the this compound peak in your mass spectrum is lower (suppression) or higher (enhancement) than expected, leading to inaccurate quantification.

  • Cause: This phenomenon, known as the matrix effect, is caused by co-eluting compounds from the sample matrix that interfere with the ionization of this compound in the mass spectrometer's ion source.[2][4]

  • Solution:

    • Improve Chromatographic Separation: Optimize your HPLC method to better separate this compound from interfering matrix components. This may involve changing the column, mobile phase composition, or gradient profile.

    • Use an Internal Standard: The most common and effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard of this compound. This standard is added to the sample at a known concentration and will experience the same matrix effects as the analyte, allowing for accurate quantification.

    • Sample Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression or enhancement.

    • Optimize Ion Source Parameters: Adjusting the parameters of the mass spectrometer's ion source, such as the capillary voltage and gas flow rates, can sometimes minimize matrix effects.

Problem: Peak tailing in the HPLC chromatogram.

  • Symptom: The this compound peak in your chromatogram is asymmetrical, with a pronounced "tail." This can lead to inaccurate integration and poor resolution from adjacent peaks.[5][9]

  • Cause: For an acidic compound like this compound, peak tailing is often caused by secondary interactions between the ionized carboxylate group and active sites on the silica-based stationary phase of the HPLC column, such as residual silanol groups.[10] This is more likely to occur if the mobile phase pH is not sufficiently low.[5]

  • Solution:

    • Adjust Mobile Phase pH: Ensure the pH of your mobile phase is at least 2 pH units below the pKa of the carboxylic acid groups of this compound. This will ensure that the molecule is in its neutral, protonated form, minimizing interactions with the stationary phase.

    • Use an End-Capped Column: Employ a modern, high-purity, end-capped HPLC column where the residual silanol groups have been deactivated.

    • Add a Mobile Phase Modifier: In some cases, adding a small amount of a competing acid, such as trifluoroacetic acid (TFA), to the mobile phase can help to reduce peak tailing.

    • Check for Column Contamination: If peak tailing appears after several injections, your column may be contaminated. Flush the column with a strong solvent to remove any strongly retained compounds.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering substances in the spectroscopic analysis of this compound from plant extracts?

A1: The most common interfering substances are other phenolic compounds with similar structures, chlorophyll, and humic acids. Phenolic compounds can have overlapping UV-Vis and NMR spectra. Chlorophyll has a strong absorbance in the visible region which can interfere with some quantification methods. Humic acids are large, complex molecules that can cause significant background interference in UV-Vis spectroscopy and ion suppression in mass spectrometry.[1][2][3]

Q2: How can I remove chlorophyll from my sample extract before spectroscopic analysis?

A2: Solid-phase extraction (SPE) is an effective method for chlorophyll removal. A reversed-phase SPE cartridge (e.g., C18) can be used. The more polar this compound will have less retention on the C18 sorbent compared to the nonpolar chlorophyll. By using a suitable solvent system, you can selectively elute the this compound while the chlorophyll remains on the cartridge.

Q3: What is a suitable mobile phase for the HPLC analysis of this compound?

A3: A common mobile phase for the reversed-phase HPLC analysis of phenolic acids like this compound consists of a mixture of an acidified aqueous solution and an organic solvent such as acetonitrile or methanol. A typical mobile phase might be a gradient of water with 0.1% formic or acetic acid (Solvent A) and acetonitrile with 0.1% formic or acetic acid (Solvent B). The acidic modifier is crucial to ensure that the carboxylic acid groups of this compound are protonated, which leads to better peak shape and retention.

Q4: What are the expected chemical shifts for this compound in a 1H NMR spectrum?

Q5: What is the purpose of a validation report for an analytical method for this compound?

A5: A validation report provides documented evidence that an analytical method is suitable for its intended purpose. It assesses various parameters to ensure the method is reliable, reproducible, and accurate.[14] Key parameters that are typically evaluated include:

  • Specificity/Selectivity: The ability of the method to measure the analyte of interest without interference from other components in the sample.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the measured value to the true value. This is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (precision under the same operating conditions over a short interval of time) and intermediate precision (within-laboratory variations: different days, different analysts, different equipment, etc.).[14]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Data Presentation

Table 1: Recovery of Phenolic Acids After Solid-Phase Extraction (SPE)

This table summarizes the typical recovery rates for various phenolic acids from a plant matrix after a solid-phase extraction cleanup step. This data can be used as a general guide for the expected recovery of this compound under similar conditions.

Phenolic AcidSPE SorbentElution SolventAverage Recovery (%)Reference
p-Coumaric AcidC18Methanol93.49[15]
trans-Ferulic AcidC18Methanol94.00[15]
Caffeic Acid DerivativesC18Methanol95.54[15]
p-Hydroxybenzoic AcidC18Methanol89.51[15]
Rosmarinic AcidC18Acetonitrile/0.074 M Formic Acid>90[16]
Caffeic AcidC18Acetonitrile/0.074 M Formic Acid>90[16]
Protocatechuic AcidC18Acetonitrile/0.074 M Formic Acid>90[16]
Gallic AcidSTRATA XMethanol95[17]
Ferulic AcidSTRATA XMethanol81[17]

Table 2: Matrix Effects on the LC-MS Analysis of Phenolic Compounds

This table provides examples of the quantitative impact of the sample matrix on the analysis of various compounds, illustrating the concepts of ion suppression and enhancement. Matrix Effect is calculated as [(Peak Area in Matrix) / (Peak Area in Solvent)] x 100%. A value < 100% indicates suppression, and a value > 100% indicates enhancement.

CompoundMatrixMatrix Effect (%)Reference
AtorvastatinSediment Extract44 (Suppression)[18]
17α-ethinylestradiolSediment Extract125 (Enhancement)[18]
CarbamazepineSediment Extract98 (Minimal Effect)[18]
TriclosanBiota Extract52 (Suppression)[18]
AtorvastatinBiota Extract68 (Suppression)[18]

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) Cleanup of this compound from Plant Material

Objective: To extract this compound from dried plant material and remove major interferences like chlorophyll and nonpolar compounds.

Materials:

  • Dried, powdered sphagnum moss

  • Methanol

  • Water (HPLC grade)

  • Formic acid

  • C18 SPE cartridges

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Extraction: a. Weigh 1 gram of dried, powdered sphagnum moss into a centrifuge tube. b. Add 10 mL of 80% aqueous methanol. c. Vortex thoroughly for 1 minute. d. Sonicate for 15 minutes in an ultrasonic bath. e. Centrifuge at 4000 rpm for 10 minutes. f. Decant the supernatant into a clean flask. g. Repeat the extraction (steps b-f) two more times and combine the supernatants. h. Evaporate the methanol from the combined extracts using a rotary evaporator. i. Reconstitute the remaining aqueous extract in 5 mL of water.

  • Solid-Phase Extraction (SPE) Cleanup: a. Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it. Do not allow the cartridge to go dry. b. Loading: Load the 5 mL of reconstituted plant extract onto the conditioned SPE cartridge. c. Washing: Wash the cartridge with 5 mL of water to remove highly polar impurities. d. Elution: Elute the this compound from the cartridge with 5 mL of methanol. Collect the eluate. e. Final Preparation: Evaporate the methanol from the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis or a suitable deuterated solvent for NMR analysis.

Protocol 2: HPLC-UV Analysis of this compound

Objective: To quantify the concentration of this compound in a cleaned-up plant extract.

Materials:

  • HPLC system with a UV-Vis detector and autosampler

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • This compound reference standard

  • Cleaned-up sample extract from Protocol 1

Procedure:

  • Preparation of Standards: Prepare a series of standard solutions of this compound in the initial mobile phase (e.g., 1, 5, 10, 25, 50 µg/mL).

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient elution is typically used. A starting point could be:

      • 0-5 min: 10% B

      • 5-25 min: Gradient to 50% B

      • 25-30 min: Gradient to 90% B

      • 30-35 min: Hold at 90% B

      • 35-36 min: Return to 10% B

      • 36-45 min: Re-equilibration at 10% B

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Monitor at the lambda max of this compound (approximately 295 nm in ethanol, but should be confirmed in the mobile phase).[5]

  • Analysis: a. Inject the standard solutions to generate a calibration curve. b. Inject the cleaned-up sample extract. c. Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard. d. Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_spe Solid-Phase Extraction (SPE) Cleanup cluster_analysis Spectroscopic Analysis start Dried Sphagnum Moss extraction Extraction with 80% Methanol start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation1 Evaporate Methanol supernatant->evaporation1 reconstitution1 Reconstitute in Water evaporation1->reconstitution1 loading Load Extract reconstitution1->loading conditioning Condition C18 Cartridge conditioning->loading washing Wash with Water loading->washing elution Elute with Methanol washing->elution evaporation2 Evaporate Methanol elution->evaporation2 reconstitution2 Reconstitute for Analysis evaporation2->reconstitution2 hplc_uv HPLC-UV reconstitution2->hplc_uv nmr NMR reconstitution2->nmr lc_ms LC-MS reconstitution2->lc_ms troubleshooting_hplc_peak_tailing start Peak Tailing Observed for this compound check_ph Is mobile phase pH < pKa of this compound? start->check_ph adjust_ph Lower mobile phase pH (e.g., to 2.5-3.0) check_ph->adjust_ph No check_column Is the column old or contaminated? check_ph->check_column Yes resolved Peak Tailing Resolved adjust_ph->resolved flush_column Flush column with strong solvent check_column->flush_column Yes replace_column Replace column check_column->replace_column If flushing fails check_overload Is the sample concentration too high? check_column->check_overload No flush_column->resolved replace_column->resolved dilute_sample Dilute sample or reduce injection volume check_overload->dilute_sample Yes check_overload->resolved No, consult further system checks dilute_sample->resolved

References

Technical Support Center: Optimizing Solvent Systems for Sphagnum Acid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sphagnum acid chromatography. The information is presented in a question-and-answer format to directly address common challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic separation of this compound and similar phenolic compounds.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing for acidic compounds like this compound is a common issue in reverse-phase chromatography. It is often caused by secondary interactions between the acidic analyte and the silica-based stationary phase. Here are the primary causes and solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the C18 column packing can interact with the acidic functional groups of this compound, causing tailing.

    • Solution: Acidify the mobile phase. Adding a small amount of an acid like formic acid or acetic acid (typically 0.1% to 1%) to the aqueous portion of your mobile phase can suppress the ionization of both the this compound and the silanol groups, leading to a more symmetrical peak shape.[1][2]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample and reinject. If peak shape improves, you were likely overloading the column.

  • Metal Contamination: Trace metals in the sample, solvent, or from the HPLC system can chelate with phenolic acids, causing tailing.

    • Solution: Use high-purity solvents and sample preparation techniques that minimize metal contamination. Ensure all fittings and tubing in your system are inert.

Q: I am observing peak fronting. What could be the cause?

A: Peak fronting is less common than tailing but can occur under certain conditions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to move too quickly at the head of the column, leading to a fronting peak.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[3] If solubility is an issue, use the weakest solvent possible that will still dissolve your sample.

  • Column Collapse: At high organic solvent concentrations, some C18 columns can undergo "hydrophobic collapse," which can affect peak shape.

    • Solution: Ensure your mobile phase always contains a minimum amount of aqueous solvent (e.g., 5%) to keep the stationary phase properly wetted.

Issue 2: Poor Resolution and Co-elution

Q: I am unable to separate this compound from other components in my extract. How can I improve the resolution?

A: Improving resolution often involves adjusting the mobile phase composition to alter the selectivity of your separation.

  • Optimize the Gradient: A well-optimized gradient is crucial for separating complex mixtures.

    • Solution: Start with a shallow gradient to maximize the separation of early-eluting compounds. You can then increase the gradient slope to elute more strongly retained compounds in a reasonable time. Experiment with different gradient profiles to find the optimal separation.[4]

  • Change the Organic Modifier: Different organic solvents can provide different selectivities.

    • Solution: If you are using methanol, try switching to acetonitrile, or vice-versa. Acetonitrile often provides sharper peaks and different elution orders for phenolic compounds.[5]

  • Adjust the pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds.

    • Solution: Small adjustments to the pH of the aqueous mobile phase can alter the ionization state of this compound and other phenolic compounds, leading to changes in retention time and potentially improved resolution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase for this compound analysis by HPLC?

A1: A common starting point for the analysis of phenolic acids is a gradient elution using a C18 column.[5][6] The mobile phase typically consists of:

  • Solvent A: Water with 0.1% to 1% formic acid or acetic acid.[4][7]

  • Solvent B: Acetonitrile or Methanol.

A typical starting gradient might be 5-10% B, increasing to 90-95% B over 20-40 minutes.

Q2: What type of column is best suited for this compound chromatography?

A2: A reverse-phase C18 column is the most common and generally suitable choice for the separation of phenolic compounds like this compound.[8] Columns with a particle size of 5 µm are standard, but for higher resolution and faster analysis, columns with smaller particle sizes (e.g., 2.7 µm core-shell or sub-2 µm fully porous) can be used with UPLC systems.

Q3: How should I prepare a Sphagnum extract for chromatographic analysis?

A3: A common method for extracting phenolic compounds from plant material involves the following steps:

  • Maceration: The dried and ground Sphagnum moss is extracted with a solvent like methanol, ethanol, or a mixture of acetone and water.[9][10]

  • Filtration: The extract is filtered to remove solid plant material.

  • Solvent Evaporation: The solvent is removed under reduced pressure to concentrate the extract.

  • Solid-Phase Extraction (SPE): The crude extract can be further cleaned up using a C18 SPE cartridge to remove interfering substances. The phenolic compounds are typically eluted with methanol.

Q4: At what wavelength should I detect this compound?

A4: Phenolic acids generally exhibit strong UV absorbance. A diode array detector (DAD) is ideal for method development as it allows for the monitoring of multiple wavelengths. For this compound and similar phenolic compounds, detection is often carried out around 280 nm.[6][7]

Data Presentation

The following tables provide examples of typical solvent gradients used for the separation of phenolic acids, which can be adapted for optimizing this compound chromatography.

Table 1: Example HPLC Gradient for Phenolic Acid Separation

Time (minutes)% Solvent A (Water + 0.1% Formic Acid)% Solvent B (Acetonitrile)
09010
286040
394060
501090
559010
659010
This is an example gradient and should be optimized for your specific application and column.[4]

Table 2: Alternative HPLC Gradient for Phenolic Acids

Time (minutes)% Solvent A (Methanol:Water:Formic Acid, 10:88:2)% Solvent B (Methanol:Water:Formic Acid, 90:8:2)
01000
151000
208515
305050
350100
421000
This gradient system provides an alternative approach using a three-component mobile phase.[7]

Experimental Protocols

Protocol 1: Extraction of Phenolic Acids from Sphagnum Moss

  • Sample Preparation: Dry the Sphagnum moss at 40°C and grind it into a fine powder.

  • Extraction: Macerate 1 gram of the powdered moss with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes.[11]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Collect the supernatant. Repeat the extraction process on the pellet two more times.

  • Pooling and Evaporation: Combine the supernatants and evaporate the methanol under reduced pressure at 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis.

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter before injection.

Protocol 2: HPLC Method Development for this compound

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Initial Gradient:

    • 0-5 min: 10% B

    • 5-35 min: 10% to 60% B

    • 35-40 min: 60% to 95% B

    • 40-45 min: Hold at 95% B

    • 45-46 min: 95% to 10% B

    • 46-55 min: Hold at 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: Diode Array Detector (DAD) monitoring 254 nm, 280 nm, and 320 nm.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Optimization: Based on the initial chromatogram, adjust the gradient slope, initial and final percentages of Solvent B, and the overall run time to achieve optimal separation of the this compound peak from other components.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_analysis Chromatographic Analysis start Sphagnum Moss Sample drying Drying & Grinding start->drying extraction Solvent Extraction (e.g., 80% Methanol) drying->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation filtration->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution final_filtration 0.45 µm Filtration reconstitution->final_filtration hplc HPLC Injection final_filtration->hplc separation C18 Column Separation hplc->separation detection DAD Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for this compound extraction and analysis.

troubleshooting_peak_tailing start Peak Tailing Observed cause1 Secondary Silanol Interactions? start->cause1 solution1 Acidify Mobile Phase (e.g., 0.1% Formic Acid) cause1->solution1 Yes cause2 Column Overload? cause1->cause2 No end Symmetrical Peak solution1->end solution2 Dilute Sample cause2->solution2 Yes cause3 Metal Contamination? cause2->cause3 No solution2->end solution3 Use High-Purity Solvents & Inert System cause3->solution3 Yes solution3->end

Caption: Troubleshooting logic for peak tailing in this compound chromatography.

References

Preventing the degradation of sphagnum acid during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of sphagnum acid during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a phenolic compound unique to Sphagnum mosses. It is known for its antioxidant and UV-filtering properties, making it a compound of interest in various research fields, including drug development and cosmetics.[1] Maintaining its integrity during sample preparation is crucial for accurate quantification and functional assays. Its degradation can lead to underestimated yields and misleading experimental results.

Q2: What are the primary factors that cause this compound degradation?

The primary factors contributing to the degradation of this compound during sample preparation are:

  • Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation, especially under aerobic conditions.[2]

  • pH: High pH (alkaline) conditions can be detrimental to the stability of this compound. The acidic environment of Sphagnum bogs naturally helps in its preservation by inhibiting microbial activity and certain enzymatic processes.[3][4]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV radiation, can induce photochemical reactions, such as isomerization, potentially altering the structure and properties of this compound.[5][6]

Q3: How should I store my Sphagnum moss samples before extraction?

Proper storage of the raw material is the first step in preventing degradation.

Sample TypeRecommended Storage ConditionsRationale
Fresh (Live) Sphagnum Moss Store in a humid environment at a cool temperature (e.g., 4°C) with indirect light.[7]Mimics the natural environment, keeping the moss viable and minimizing stress-induced chemical changes.
Dried Sphagnum Moss Store in a cool, dry, and dark place in an airtight container.[7][8]Prevents microbial growth, photo-degradation, and oxidative processes.

Q4: Can I use antioxidants during the extraction process?

Yes, the addition of antioxidants to the extraction solvent can help minimize oxidative degradation of this compound. While specific studies on this compound are limited, this is a common practice for the extraction of other sensitive phenolic compounds. Ascorbic acid or other common antioxidants can be considered.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound in the final extract. Oxidative degradation during homogenization or extraction. - Minimize the exposure of the sample to air during processing. - Consider performing extraction under an inert atmosphere (e.g., nitrogen or argon). - Add an antioxidant (e.g., ascorbic acid) to the extraction solvent.
Degradation due to high pH. - Use a slightly acidic extraction buffer to maintain a low pH environment, mimicking the natural conditions of Sphagnum bogs. - Avoid using alkaline solvents or reagents during the extraction process.
Thermal degradation during extraction or solvent evaporation. - Perform extraction at room temperature or below. If heating is necessary, use the lowest possible temperature for the shortest duration. - Use a rotary evaporator at a low temperature (e.g., <40°C) for solvent removal.
Inconsistent results between replicate samples. Variable exposure to light. - Protect samples from direct light throughout the entire sample preparation process. - Use amber-colored glassware or wrap glassware in aluminum foil.[9]
Incomplete extraction. - Ensure the Sphagnum moss is finely ground to increase the surface area for solvent penetration. - Optimize the solvent-to-solid ratio and extraction time.
Presence of unexpected peaks in analytical chromatograms. Formation of degradation products or isomers. - Review the entire sample preparation workflow for potential exposure to high temperatures, alkaline pH, or excessive light. - Photo-isomerization can occur upon exposure to UV light.[5][6] Work under low-light conditions and use UV-protective materials.

Experimental Protocols

Protocol 1: General Extraction of this compound with Minimal Degradation

This protocol outlines a general method for extracting this compound from dried Sphagnum moss while minimizing degradation.

  • Sample Preparation:

    • Start with properly stored, dried Sphagnum moss.

    • Freeze the moss with liquid nitrogen and immediately grind it into a fine powder using a mortar and pestle or a cryogenic mill. This prevents enzymatic activity and aids in efficient extraction.

  • Solvent Preparation:

    • Prepare an extraction solvent of 80% ethanol in deionized water.

    • To minimize oxidation, consider de-gassing the solvent by bubbling nitrogen gas through it for 15-20 minutes prior to use.

    • For enhanced protection, an antioxidant like ascorbic acid can be added to the solvent at a low concentration (e.g., 0.1%).

  • Extraction:

    • Work in a dimly lit area or use amber glassware to protect the sample from light.

    • Combine the powdered Sphagnum moss with the extraction solvent in a sealed container. A solid-to-solvent ratio of 1:10 (w/v) is a good starting point.

    • Agitate the mixture on a shaker at room temperature for 2-4 hours. Avoid heating to prevent thermal degradation.

  • Filtration and Concentration:

    • Separate the extract from the solid residue by centrifugation followed by filtration through a fine-pore filter paper.

    • Concentrate the extract using a rotary evaporator with the water bath temperature set below 40°C.

  • Storage:

    • Store the final extract in an amber vial at -20°C or lower for long-term storage to prevent degradation. For short-term storage (a few days), 4°C is acceptable.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing start Dried Sphagnum Moss freeze Freeze with Liquid N2 start->freeze grind Grind to Fine Powder freeze->grind mix Mix Powder and Solvent grind->mix solvent Prepare Acidic/Antioxidant Solvent solvent->mix agitate Agitate (Room Temp, Dark) filter Filter/Centrifuge agitate->filter concentrate Concentrate (<40°C) filter->concentrate store Store (-20°C, Dark) concentrate->store end Stable this compound Extract store->end degradation_pathways cluster_degradation Degradation Products cluster_prevention Preventative Measures SA This compound (Stable) Oxidized Oxidized Products SA->Oxidized Oxygen Isomers Photo-Isomers SA->Isomers UV Light Other Other Degradants SA->Other High pH / High Temp Inert Inert Atmosphere Inert->SA Antioxidants Antioxidants Antioxidants->SA LowLight Low Light / UV Protection LowLight->SA LowTemp Low Temperature LowTemp->SA AcidicpH Acidic pH AcidicpH->SA

References

Troubleshooting low bioactivity in sphagnum acid experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sphagnum acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound, or p-hydroxy-beta-(carboxymethyl)-cinnamic acid, is a phenolic compound unique to Sphagnum mosses.[1][2][3] It is recognized for its contribution to the preservative properties of peat bogs.[1] In experimental settings, this compound has demonstrated antibacterial and antioxidant activities.[4][5] However, studies suggest that its antibacterial effects in an isolated form might only be potent at high concentrations.[1][2][3]

Q2: What are the typical challenges encountered when working with this compound in vitro?

Researchers may face challenges such as low or inconsistent bioactivity, poor solubility of the compound in culture media, and degradation of the compound during storage or experimentation. These issues can lead to unreliable and difficult-to-interpret results.

Q3: How can I ensure the quality and consistency of my this compound extract?

It is crucial to start with a consistent source of Sphagnum moss, as the chemical composition can vary between species and geographical locations.[4] Establishing axenic (sterile) in vitro cultures of Sphagnum can provide a more controlled and reproducible source of starting material.[6][7] Furthermore, implementing standardized extraction and purification protocols, followed by analytical validation (e.g., via HPLC or LC-MS) to confirm the identity and purity of this compound in each batch, is essential.

Troubleshooting Guide

Issue 1: Unexpectedly Low or No Bioactivity
Potential Cause Troubleshooting Steps
Compound Degradation - Storage: Store this compound powder in a cool, dark, and dry place. For solutions, prepare fresh for each experiment or store at -20°C or -80°C for short periods. Conduct stability studies to determine the degradation rate under your specific storage conditions.[8][9][10][11] - Experimental Conditions: Minimize exposure of this compound solutions to light and elevated temperatures during the experiment.
Low Compound Concentration - Dose-Response: Perform a dose-response study with a wide range of concentrations to determine the effective concentration (EC50) or minimum inhibitory concentration (MIC). Published data suggests that high concentrations (>2.5 mg/mL) may be required for antibacterial activity.[1][2][3] - Solubility: Ensure complete dissolution of this compound in the solvent and culture medium. Poor solubility can lead to a lower effective concentration.
Sub-optimal Assay Conditions - pH: The bioactivity of phenolic compounds can be pH-dependent. Ensure the pH of your culture medium is optimal for your assay and that it does not negatively impact the stability or activity of this compound. Sphagnum itself thrives in and creates an acidic environment.[6] - Incubation Time: Optimize the incubation time of cells with this compound. The effect may be time-dependent.
Cellular Factors - Cell Type: The response to this compound can be cell-type specific. Ensure the cell line you are using is appropriate for the expected biological effect. - Cell Health: Use healthy, actively dividing cells for your experiments. Ensure cell viability is high (>95%) before starting the experiment.
Issue 2: Inconsistent Results Between Experiments
Potential Cause Troubleshooting Steps
Variability in this compound Batch - Quality Control: Implement rigorous quality control for each new batch of this compound. Use analytical methods like HPLC to confirm purity and concentration.
Inconsistent Experimental Protocol - Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all steps of the experiment, from compound preparation to data analysis. - Positive and Negative Controls: Always include appropriate positive and negative controls in every experiment to monitor for consistency and potential issues.
Solvent Effects - Vehicle Control: Ensure the solvent used to dissolve this compound (e.g., DMSO, ethanol) is used at a final concentration that does not affect cell viability or the biological readout. Include a vehicle control in all experiments.
Cell Culture Conditions - Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. - Confluency: Seed cells at a consistent density to ensure they are in the same growth phase (e.g., logarithmic) when the experiment is initiated.

Quantitative Data Summary

ParameterOrganism/Cell LineBioactivityResultCitation
MIC Staphylococcus aureusAntibacterial>5 mg/mL[1][2][3]
MIC Food-borne pathogensAntibacterialGenerally >2.5 mg/mL[1][2]
Antioxidant Activity Sphagnum divinum extractDPPH radical scavenging81.56% at 10 µg/mL (ascorbic acid standard)[4]
Total Phenolic Content Sphagnum moss extract-0.020 ± 0.007 mg GAE/g[5]
Anti-inflammatory RAW264.7 macrophagesInhibition of NO, IL-6, TNF-αDose-dependent[12]

MIC: Minimum Inhibitory Concentration; GAE: Gallic Acid Equivalents.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This protocol provides a general method for evaluating the antioxidant potential of this compound.

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol.

    • Prepare various concentrations of this compound in methanol.

    • Use a known antioxidant like ascorbic acid or Trolox as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the this compound dilutions or control to each well.

    • Add 150 µL of the DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Visualizations

Experimental_Workflow_Cell_Viability cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare this compound Dilutions treat_cells Treat Cells with this compound prepare_compounds->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability

Caption: Workflow for a typical cell viability assay.

Hypothetical_Signaling_Pathway cluster_cellular_effects Cellular Effects cluster_outcomes Biological Outcomes sphagnum_acid This compound ros Reactive Oxygen Species (ROS) sphagnum_acid->ros Inhibits nfkb NF-κB Pathway sphagnum_acid->nfkb Inhibits antioxidant_effect Antioxidant Effect ros->antioxidant_effect inflammatory_cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) nfkb->inflammatory_cytokines Promotes anti_inflammatory_effect Anti-inflammatory Effect inflammatory_cytokines->anti_inflammatory_effect

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Consistent Quantification of Sphagnum Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantification of sphagnum acid. Detailed experimental protocols and comparative data are included to facilitate method refinement and ensure consistent, reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to quantify?

A1: this compound, chemically known as p-hydroxy-ß-(carboxymethyl)-cinnamic acid, is a phenolic compound unique to Sphagnum mosses.[1][2] Its quantification is crucial for several reasons. It serves as a biomarker for the presence and history of Sphagnum in peat deposits.[2] Additionally, this compound and other phenolic compounds in Sphagnum are believed to contribute to the antimicrobial properties and slow decomposition rates characteristic of peatlands, which are significant carbon sinks.[1] For drug development professionals, understanding the concentration of such bioactive compounds is essential when investigating the potential therapeutic properties of Sphagnum extracts.

Q2: What are the primary challenges in accurately quantifying this compound?

A2: The primary challenges include:

  • Extraction Efficiency: The complex cell wall matrix of Sphagnum, rich in polysaccharides and other phenolics, can make the complete extraction of this compound difficult.[1] The choice of solvent and extraction method significantly impacts the yield.

  • Analyte Stability: this compound is thermolabile and can decarboxylate, especially at high temperatures used in some analytical techniques like pyrolysis gas chromatography.[3] This degradation can lead to underestimation of the actual concentration.

  • Chromatographic Resolution: Co-elution with other structurally similar phenolic compounds present in the extract can interfere with accurate peak integration and quantification during HPLC analysis.

  • Matrix Effects: Other compounds in the complex Sphagnum extract can enhance or suppress the ionization of this compound in mass spectrometry-based methods, leading to inaccurate quantification.[4]

  • Lack of a Commercial Standard: The availability of a certified this compound standard can be limited, making accurate calibration challenging.

Q3: Which analytical technique is most suitable for this compound quantification?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV) or a mass spectrometer (LC-MS) is the most common and reliable technique for the quantification of phenolic acids like this compound.[5][6][7] HPLC-UV is a robust and widely available method, while LC-MS offers higher sensitivity and selectivity, which can be advantageous when dealing with complex matrices and low concentrations.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for quantification, particularly for determining the purity of isolated this compound or for quantifying it in simpler mixtures without the need for a reference standard of the analyte itself.[8][9]

Q4: How can I prevent the degradation of this compound during sample preparation and analysis?

A4: To minimize degradation, it is crucial to avoid high temperatures throughout the process. Opt for non-thermal extraction methods like maceration or ultrasound-assisted extraction at controlled, low temperatures.[10] During sample evaporation to concentrate the extract, use a rotary evaporator under vacuum at a low temperature. For analysis, HPLC-UV and LC-MS are preferred over techniques involving high heat like GC without derivatization.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no recovery of this compound 1. Inefficient extraction solvent. 2. Insufficient extraction time or energy. 3. Degradation of this compound during extraction. 4. Incomplete cell lysis.1. Optimize the extraction solvent. A mixture of methanol and water (e.g., 80:20 v/v) is often a good starting point for phenolic acids.[11] Consider adding a small amount of acid (e.g., 0.1% HCl) to improve the stability and solubility of the acidic analyte. 2. Increase the extraction time for maceration or the power/duration for ultrasonication. Ensure thorough mixing. 3. Use low-temperature extraction methods. Avoid excessive heat. 4. Ensure the plant material is finely ground to maximize surface area for solvent penetration. Freeze-drying the sample before grinding can improve efficiency.[11]
Poor chromatographic peak shape (e.g., tailing, fronting) 1. Peak Tailing: Secondary interactions between this compound and the stationary phase (e.g., silanol groups on C18 columns). 2. Peak Tailing: Mobile phase pH is too close to the pKa of this compound. 3. Peak Fronting: Sample overload.1. Use a column with end-capping to minimize exposed silanol groups. Add a competing base like triethylamine (0.1%) to the mobile phase to block silanol interactions. 2. Adjust the mobile phase pH to be at least 2 units below the pKa of this compound to ensure it is in a single, non-ionized form. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase is common practice.[5] 3. Dilute the sample extract before injection.
Inconsistent or non-reproducible results 1. Inconsistent sample preparation. 2. Fluctuation in HPLC system parameters (e.g., temperature, flow rate). 3. Column degradation. 4. Instability of the prepared sample extracts.1. Standardize the sample preparation protocol, including sample weight, solvent volume, and extraction time. Use an internal standard. 2. Use a column oven to maintain a constant temperature. Ensure the pump is delivering a consistent flow rate. 3. Flush the column regularly and use a guard column to protect the analytical column. If retention times shift significantly, the column may need to be replaced. 4. Store extracts at low temperatures (e.g., 4°C or -20°C) and in the dark to prevent degradation. Analyze samples as soon as possible after preparation.
Interfering peaks from co-eluting compounds 1. Insufficient chromatographic separation. 2. Complex sample matrix.1. Optimize the gradient elution profile of the mobile phase to improve the separation of this compound from other compounds. 2. Use a more selective detector like a mass spectrometer (LC-MS/MS) which can differentiate compounds based on their mass-to-charge ratio, even if they co-elute chromatographically.[4][12]

Data Presentation

Table 1: Comparison of Extraction Solvents for Total Phenolic Content from Sphagnum Moss.

Extraction SolventTotal Phenolic Content (mg Gallic Acid Equivalent / g dry weight)Reference
Methanol0.020 ± 0.007[13][14][15]
50% Aqueous MethanolNot explicitly quantified for this compound, but used for general metabolite extraction

Note: This data represents total phenolic content and is a proxy for extraction efficiency. Method optimization is required to determine the ideal solvent specifically for this compound.

Table 2: Quantitative Data for Phenolic Compounds in Different Sphagnum Species.

Sphagnum Speciesp-coumaric acid (µg/g dry extract)Rutin (µg/g dry extract)Quercetin (µg/g dry extract)Apigenin (µg/g dry extract)Reference
S. girgensohnii1.050.28--
S. magellanicum1.150.280.09-
S. palustre1.020.32--
S. squarrosum1.250.33-0.12

Note: This table demonstrates the presence and quantification of other phenolic acids and flavonoids in Sphagnum, highlighting the need for a selective quantification method for this compound. "-" indicates the compound was not detected.

Experimental Protocols

1. General Protocol for Extraction of this compound

This protocol is a generalized procedure for the extraction of phenolic acids from Sphagnum moss and should be optimized for this compound.

  • Sample Preparation:

    • Collect fresh Sphagnum moss and clean it of any debris.

    • Freeze the samples at -80°C and then lyophilize until completely dry.[11]

    • Grind the dried moss into a fine powder using a ball mill or a mortar and pestle. Store the powder at -20°C in a desiccator.[11]

  • Extraction:

    • Weigh approximately 100 mg of the dried Sphagnum powder into a centrifuge tube.

    • Add 10 mL of 80% methanol in water (v/v).

    • Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

    • Perform ultrasound-assisted extraction in an ultrasonic bath for 30 minutes at a controlled temperature (e.g., 25°C).

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet with another 10 mL of the extraction solvent to maximize recovery.

    • Combine the supernatants.

    • Filter the combined extract through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Method for Quantification of Phenolic Acids (to be adapted for this compound)

This is a general HPLC-UV method for the analysis of phenolic acids and requires optimization for the specific quantification of this compound.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-20 min: Linear gradient from 5% to 30% B

      • 20-25 min: Linear gradient from 30% to 50% B

      • 25-30 min: Hold at 50% B

      • 30-32 min: Linear gradient from 50% to 5% B

      • 32-40 min: Hold at 5% B for column re-equilibration

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: Monitor at multiple wavelengths, including the absorbance maximum for this compound (to be determined from its UV spectrum, likely around 300-320 nm for cinnamic acid derivatives).

  • Quantification:

    • Prepare a stock solution of a this compound standard (if available) or a closely related cinnamic acid derivative in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution.

    • Inject the standards to generate a calibration curve of peak area versus concentration.

    • Inject the prepared Sphagnum extracts.

    • Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard.

    • Quantify the amount of this compound in the samples using the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis HPLC Analysis & Quantification sample_collection 1. Sphagnum Moss Collection cleaning 2. Cleaning and Debris Removal sample_collection->cleaning freezing 3. Freeze-drying (-80°C) cleaning->freezing grinding 4. Grinding to Fine Powder freezing->grinding weighing 5. Weighing Dried Powder grinding->weighing solvent_add 6. Addition of Extraction Solvent weighing->solvent_add ultrasonication 7. Ultrasound-Assisted Extraction solvent_add->ultrasonication centrifugation 8. Centrifugation ultrasonication->centrifugation collection 9. Supernatant Collection centrifugation->collection filtration 10. Filtering (0.45 µm) collection->filtration hplc_injection 11. Injection into HPLC-UV/MS filtration->hplc_injection separation 12. Chromatographic Separation hplc_injection->separation detection 13. UV/MS Detection separation->detection quantification 14. Peak Integration & Quantification detection->quantification

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Refinement Strategies inconsistent_results Inconsistent Quantitative Results sample_prep Sample Preparation Variability inconsistent_results->sample_prep extraction Incomplete Extraction inconsistent_results->extraction degradation Analyte Degradation inconsistent_results->degradation hplc_issues Chromatographic Issues inconsistent_results->hplc_issues standardize_prep Standardize Grinding & Weighing sample_prep->standardize_prep use_is Implement Internal Standard sample_prep->use_is optimize_extraction Optimize Solvent & Method extraction->optimize_extraction control_temp Use Low-Temperature Procedures degradation->control_temp optimize_hplc Optimize Mobile Phase & Gradient hplc_issues->optimize_hplc

Caption: Troubleshooting logic for inconsistent this compound quantification.

References

Navigating Matrix Effects in Sphagnum Acid Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Trollhattan, Sweden - Researchers, scientists, and drug development professionals working with sphagnum acid can now access a comprehensive technical support center designed to address the common challenge of matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and in-depth experimental protocols to ensure more accurate and reproducible results.

The complex matrix of Sphagnum moss, rich in polyphenols, lipids, and other organic acids, can significantly interfere with the ionization of this compound, leading to ion suppression or enhancement.[1] This phenomenon, known as the matrix effect, can compromise the reliability of quantitative data.[2] This guide offers systematic approaches to identify, mitigate, and control for these effects.

Troubleshooting Guide: Common Issues in this compound LC-MS Analysis

This section addresses specific problems that may arise during the analysis of this compound, providing potential causes and actionable solutions.

Issue Potential Causes Recommended Solutions
Ion Suppression/Enhancement Co-elution of matrix components (e.g., other phenolic compounds, lipids) that compete with this compound for ionization.[3]1. Improve Sample Cleanup: Implement Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[3] 2. Optimize Chromatography: Adjust the mobile phase gradient or change the column chemistry (e.g., use a different C18 column) to separate this compound from interfering peaks.[1] 3. Use an Internal Standard: A stable isotope-labeled internal standard is ideal as it experiences similar matrix effects, allowing for accurate correction.[3] 4. Dilute the Sample: If sensitivity allows, diluting the extract can reduce the concentration of interfering matrix components.[4]
Poor Peak Shape (Tailing or Fronting) - Column overload. - Interaction of this compound with active sites on the column. - Incompatibility between injection solvent and mobile phase.1. Reduce Injection Volume: Lower the amount of sample injected onto the column. 2. Acidify Mobile Phase: Add a small amount of formic acid (e.g., 0.1%) to both mobile phase components to ensure this compound is in a consistent protonation state.[1] 3. Match Injection Solvent: Dissolve the final extract in a solvent with a composition similar to the initial mobile phase.
Low Sensitivity/Poor Signal-to-Noise - Significant ion suppression. - Inefficient extraction of this compound from the Sphagnum matrix. - Suboptimal mass spectrometer source conditions.1. Address Ion Suppression: Refer to the solutions for ion suppression/enhancement. 2. Optimize Extraction Protocol: Experiment with different extraction solvents (e.g., methanol, acetonitrile, or mixtures with water) and consider techniques like ultrasound-assisted extraction. 3. Tune MS Parameters: Optimize source parameters such as capillary voltage, gas flow, and temperature for this compound.
Poor Reproducibility (Varying Peak Areas) - Inconsistent sample preparation. - Variable matrix effects between different samples. - Instrument instability.1. Standardize Protocols: Ensure consistent application of extraction and cleanup procedures. 2. Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract to compensate for consistent matrix effects. 3. Incorporate an Internal Standard: This is the most effective way to correct for sample-to-sample variations in matrix effects and recovery.[3] 4. Perform System Suitability Tests: Regularly inject a standard solution to confirm instrument performance.

Frequently Asked Questions (FAQs)

1. What are matrix effects and why are they a problem for this compound analysis?

Matrix effects are the alteration of ionization efficiency for an analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix. In Sphagnum extracts, these can be other organic acids, polyphenols, or lipids.[1] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the measured signal, causing inaccurate quantification.[2]

2. How can I determine if my analysis is affected by matrix effects?

A common method is the post-extraction spike comparison.[2] This involves comparing the peak area of this compound in a neat solvent to the peak area of this compound spiked into a blank matrix extract (that has gone through the full sample preparation process). A significant difference in peak areas indicates the presence of matrix effects.[4] The matrix effect can be quantified using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%

A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

3. What is the best sample preparation technique to reduce matrix effects for this compound?

There is no single "best" method, as the optimal technique depends on the specific Sphagnum species and the analytical goals. However, more extensive cleanup methods generally lead to a greater reduction in matrix effects. Solid-Phase Extraction (SPE) is often more effective than a simple "dilute and shoot" or protein precipitation approach because it can selectively remove interfering compounds.[3][5] Liquid-Liquid Extraction (LLE) can also be very effective.[5]

4. When should I use an internal standard?

It is highly recommended to use an internal standard in all quantitative LC-MS analyses of this compound, especially when dealing with complex matrices. A stable isotope-labeled (SIL) this compound is the ideal internal standard because it has nearly identical chemical properties and chromatographic behavior to the analyte, ensuring it is affected by matrix effects in the same way.[3] If a SIL standard is unavailable, a structurally similar compound can be used, but it must be demonstrated that it co-elutes and experiences similar matrix effects.

5. Can I just dilute my sample to get rid of matrix effects?

Dilution can be a simple and effective strategy to reduce the concentration of matrix components that cause ion suppression or enhancement.[4] However, this approach is only feasible if the concentration of this compound in your sample is high enough to remain detectable after dilution. For trace-level analysis, more comprehensive sample cleanup techniques are necessary.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound Cleanup

This protocol is designed for the cleanup of a crude Sphagnum extract to reduce matrix interferences. A polymeric reversed-phase SPE cartridge is recommended.

  • Sample Pre-treatment:

    • Start with a crude extract of Sphagnum moss (e.g., methanol or methanol/water extract).

    • Evaporate the organic solvent from the extract under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of 5% methanol in water containing 0.1% formic acid.

    • Centrifuge the sample to pellet any precipitated material.

  • SPE Cartridge Conditioning:

    • Condition a polymeric SPE cartridge (e.g., 60 mg) by passing 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 2-3 mL of methanol or acetonitrile.

  • Final Preparation:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the final residue in the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound

This protocol is an alternative cleanup method based on the partitioning of this compound between two immiscible liquids.

  • Sample Pre-treatment:

    • Start with an aqueous suspension of the crude Sphagnum extract.

    • Acidify the sample to a pH of approximately 2-3 with formic or hydrochloric acid to ensure this compound is in its neutral form.

  • Extraction:

    • Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether (MTBE)).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge to separate the aqueous and organic layers.

  • Collection:

    • Carefully collect the organic (upper) layer containing the this compound.

    • Repeat the extraction process on the aqueous layer with a fresh aliquot of organic solvent to improve recovery.

  • Final Preparation:

    • Combine the organic extracts.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS analysis.

Data Presentation: Comparison of Sample Preparation Methods

The following table provides representative data on the effectiveness of different sample preparation techniques in reducing matrix effects and improving recovery for phenolic acids in a complex plant matrix, which can be analogous to this compound analysis.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Interpretation
Dilute and Shoot95 - 10530 - 50High ion suppression. Suitable only for screening or high concentration samples.
Protein Precipitation (PPT)85 - 10040 - 60Significant ion suppression remains as many matrix components are not removed.
Liquid-Liquid Extraction (LLE)70 - 9085 - 105Good reduction of matrix effects, but recovery can be lower for more polar analytes.
Solid-Phase Extraction (SPE)80 - 9590 - 110Effective removal of interferences, leading to minimal matrix effects and good recovery.

Note: Values are illustrative and will vary depending on the specific matrix, analyte, and experimental conditions.

Visualizing the Workflow

A systematic approach is crucial for effectively addressing matrix effects. The following workflow diagram illustrates the key decision points and steps from initial analysis to method finalization.

MatrixEffectWorkflow A Initial LC-MS Analysis of This compound B Assess Matrix Effect (Post-Extraction Spike) A->B C Matrix Effect Acceptable? (<15% Suppression/Enhancement) B->C D Method is Suitable for Quantitative Analysis C->D Yes E Implement Mitigation Strategy C->E No F Improve Sample Preparation (SPE or LLE) E->F G Optimize Chromatography (Gradient, Column) E->G H Incorporate Stable Isotope-Labeled Internal Standard E->H I Re-evaluate Matrix Effect F->I G->I H->I I->C

Caption: A workflow for identifying and mitigating matrix effects.

This logical diagram outlines the decision-making process for a researcher encountering matrix effects.

LogicalRelationships cluster_problem Problem cluster_effect Effect cluster_solution Solutions A Complex Matrix (Sphagnum Extract) B Co-eluting Interferences A->B contains C Ion Suppression / Enhancement B->C causes D Sample Cleanup (SPE, LLE) D->C reduces E Chromatographic Separation E->C avoids F Internal Standard Correction F->C compensates for

References

Enhancing the resolution of sphagnum acid peaks in HPLC.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of sphagnum acid peaks in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, a phenolic compound with two carboxylic acid groups, identified as p-hydroxy-beta-[carboxymethyl]-cinnamic acid.[1][2]

Q1: My this compound peak is tailing significantly. What are the likely causes and how can I fix it?

A1: Peak tailing for acidic compounds like this compound is often due to unwanted interactions between the analyte and the stationary phase, or issues with the mobile phase.[3]

Possible Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic functional groups of this compound, causing tailing.[3]

    • Solution 1: Adjust Mobile Phase pH: The most effective solution is to lower the mobile phase pH. Adding an acid modifier like formic acid, acetic acid, or trifluoroacetic acid (TFA) will suppress the ionization of both the carboxylic acid groups on this compound and the residual silanol groups on the stationary phase, minimizing secondary interactions.[4][5] A common starting point is a mobile phase pH of 2.5-3.5.

    • Solution 2: Use a Modern, End-capped Column: High-purity, end-capped C18 columns are designed to have minimal residual silanol activity, which can significantly improve the peak shape for acidic compounds.[6]

  • Insufficient Mobile Phase Buffer Capacity: If the mobile phase pH is close to the pKa of this compound, small fluctuations can lead to the co-existence of ionized and non-ionized forms, resulting in peak distortion.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.

    • Solution: Reduce the injection volume or dilute the sample.[3][7]

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Add 0.1% Formic Acid to Mobile Phase check_ph->adjust_ph No check_overload Is Sample Concentration High? check_ph->check_overload Yes adjust_ph->check_overload reduce_conc Dilute Sample or Reduce Injection Volume check_overload->reduce_conc Yes check_column Is Column Old or Not Specifically for Acids? check_overload->check_column No reduce_conc->check_column replace_column Use a High-Purity, End-capped C18 Column check_column->replace_column Yes end Improved Peak Shape check_column->end No replace_column->end

Caption: Troubleshooting workflow for this compound peak tailing.

Q2: My this compound peak is broad, leading to poor resolution. How can I sharpen it?

A2: Peak broadening can be caused by a variety of factors related to the column, mobile phase, and overall HPLC system.

Possible Causes & Solutions:

  • Sub-optimal Mobile Phase Composition: The choice and proportion of the organic solvent in the mobile phase affect peak width.

    • Solution: For reversed-phase HPLC of phenolic acids, methanol and acetonitrile are common organic modifiers.[4] Experiment with different ratios of organic solvent to water. A gradient elution, starting with a lower percentage of organic solvent and gradually increasing, can often improve peak shape for complex samples.[8][9]

  • Low Column Efficiency: The column's ability to produce narrow peaks may be compromised.

    • Solution 1: Use a Smaller Particle Size Column: Columns with smaller particles (e.g., 3 µm or sub-2 µm) offer higher efficiency and sharper peaks, but may increase backpressure.[10]

    • Solution 2: Increase Column Temperature: Raising the column temperature (e.g., to 30-40°C) can reduce mobile phase viscosity and improve mass transfer, leading to narrower peaks. However, ensure the analyte is stable at the selected temperature.[11]

  • Extra-Column Volume: Excessive volume in tubing and connections between the injector, column, and detector can cause peak broadening.

    • Solution: Use tubing with a small internal diameter and keep connection lengths to a minimum.[11]

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to broaden.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[5] If a stronger solvent is necessary for solubility, inject the smallest possible volume.[10]

Experimental Protocol: Optimizing Mobile Phase for Peak Sharpening

  • Initial Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Temperature: 25°C.

  • Isocratic Elution Test:

    • Run a series of isocratic separations with varying percentages of Mobile Phase B (e.g., 30%, 40%, 50%).

    • Analyze the peak width and retention time. Aim for a retention factor (k') between 2 and 10.

  • Gradient Elution Development:

    • Based on the isocratic runs, develop a linear gradient. For example, start at 10-20% B and increase to 70-80% B over 15-20 minutes.

    • Adjust the gradient slope to improve the resolution of the this compound peak from any impurities. A shallower gradient generally improves resolution.[7]

Q3: I'm not getting enough separation between my this compound peak and other components in my sample. How can I improve resolution?

A3: Resolution is a function of column efficiency, selectivity, and retention. To improve it, you can modify one or more of these factors.

Strategies to Improve Resolution:

  • Change Mobile Phase Selectivity:

    • Switch Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. These solvents have different properties and can alter the elution order and spacing of peaks.[6]

    • Adjust pH: Small changes in the mobile phase pH can alter the ionization state of interfering compounds, changing their retention relative to this compound.

  • Change Stationary Phase Selectivity:

    • Different Bonded Phase: If a standard C18 column is not providing adequate resolution, consider a column with a different stationary phase, such as a Phenyl or a polar-embedded phase, which can offer different selectivity for phenolic compounds.

  • Increase Column Efficiency:

    • Longer Column: A longer column provides more theoretical plates and can increase resolution, but will also increase analysis time and backpressure.

    • Smaller Particle Size: As mentioned for peak broadening, smaller particle size columns increase efficiency.

Logical Relationship for Improving Resolution:

G start Poor Resolution change_selectivity Modify Selectivity (α) start->change_selectivity change_efficiency Increase Efficiency (N) start->change_efficiency mod_mobile_phase Change Mobile Phase (e.g., ACN to MeOH, adjust pH) change_selectivity->mod_mobile_phase mod_stationary_phase Change Stationary Phase (e.g., C18 to Phenyl) change_selectivity->mod_stationary_phase mod_column_length Increase Column Length change_efficiency->mod_column_length mod_particle_size Decrease Particle Size change_efficiency->mod_particle_size end Resolution Enhanced mod_mobile_phase->end mod_stationary_phase->end mod_column_length->end mod_particle_size->end

References

Validation & Comparative

Validating the Antimicrobial Spectrum of Sphagnum Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of sphagnum acid against other alternatives, supported by available experimental data. The information is intended to assist researchers in evaluating its potential as an antimicrobial agent.

Executive Summary

This compound, a phenolic compound unique to Sphagnum mosses, has been investigated for its antimicrobial properties. This guide synthesizes the available data on its efficacy against a limited spectrum of microorganisms and compares it with established synthetic and natural antimicrobial agents. The data indicates that while this compound exhibits some activity against Gram-positive bacteria, its potency appears to be low in comparison to other agents. A significant data gap exists regarding its effectiveness against Gram-negative bacteria and fungi.

Data Presentation: Comparative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and a selection of alternative antimicrobial agents against key pathogenic microorganisms. MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate higher antimicrobial potency.

Table 1: Antibacterial Activity against Staphylococcus aureus (Gram-positive)

Antimicrobial AgentMIC (µg/mL)Source
This compound >5000 [1][2]
Ciprofloxacin (Synthetic)0.6
Carvacrol (Natural)6.25 - 25
Thymol (Natural)19.5 - 65
Cinnamaldehyde (Natural)1.5 - 6

Table 2: Antibacterial Activity against Escherichia coli (Gram-negative)

Antimicrobial AgentMIC (µg/mL)Source
This compound Data not available
Ciprofloxacin (Synthetic)0.013 - 0.08
Carvacrol (Natural)0.2 - 3
Thymol (Natural)12.5 - 62.5
Cinnamaldehyde (Natural)126.5 - 131.25

Table 3: Antifungal Activity against Candida albicans (Yeast)

Antimicrobial AgentMIC (µg/mL)Source
This compound Data not available
Fluconazole (Synthetic)0.5 - 8
Cinnamaldehyde (Natural)50.05
Eugenol (Natural)455.42
α-Pinene (Natural)195.41

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of antimicrobial activity.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Microbial Inoculum:

    • A pure culture of the test microorganism is grown on an appropriate agar medium.

    • Several colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • The inoculum is then diluted to the final required concentration for the assay.

  • Preparation of Antimicrobial Agent Dilutions:

    • A stock solution of the antimicrobial agent (e.g., this compound) is prepared in a suitable solvent.

    • Serial two-fold dilutions of the stock solution are made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.

    • Positive control wells (microorganism and broth without antimicrobial agent) and negative control wells (broth only) are included.

    • The plate is incubated under appropriate conditions (e.g., 35-37°C for 24-48 hours for bacteria and yeast).

  • Determination of MIC:

    • After incubation, the plate is visually inspected for microbial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Agar Well Diffusion Assay

This method is a qualitative or semi-quantitative technique to assess the antimicrobial activity of a substance.

  • Preparation of Agar Plates:

    • A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation:

    • A standardized inoculum of the test microorganism is uniformly spread over the entire surface of the agar plate using a sterile swab.

  • Application of Antimicrobial Agent:

    • Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.

    • A defined volume of the antimicrobial agent solution is added to each well.

  • Incubation and Measurement:

    • The plates are incubated under appropriate conditions.

    • The antimicrobial agent diffuses from the well into the agar.

    • The diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mandatory Visualization

Antimicrobial_Spectrum_Validation_Workflow cluster_preparation Preparation cluster_mic_testing MIC Determination (Broth Microdilution) cluster_comparison Comparative Analysis cluster_reporting Reporting A Source this compound B Prepare Stock Solution A->B E Serial Dilution of this compound B->E C Select Test Microorganisms (Gram+, Gram-, Fungi) D Prepare Microbial Inoculum C->D F Inoculate Microtiter Plate D->F E->F G Incubate F->G H Read & Record MIC G->H J Tabulate Comparative Data H->J I Source MIC Data for Alternative Antimicrobials I->J K Analyze & Interpret Results J->K L Publish Comparison Guide K->L

Caption: Experimental workflow for validating the antimicrobial spectrum of this compound.

Conclusion

The currently available data suggests that this compound, when isolated, is not a potent antibacterial agent against Staphylococcus aureus, with an MIC value significantly higher than commonly used antibiotics and other natural antimicrobials. A critical lack of data on its activity against Gram-negative bacteria and fungi prevents a comprehensive assessment of its antimicrobial spectrum. Further research is warranted to explore the potential synergistic effects of this compound with other compounds found in Sphagnum moss and to investigate its efficacy against a broader range of clinically relevant microorganisms. This would provide a more complete picture of its potential utility in drug development.

References

A Comparative Analysis of Sphagnum Acid and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of sphagnum acid and other naturally occurring phenolic compounds. The information presented is curated for researchers, scientists, and professionals in drug development, offering a detailed examination of the bioactive properties of these compounds. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways to facilitate further research and development.

Introduction to this compound and Other Phenolic Compounds

This compound, chemically known as p-hydroxy-β-(carboxymethyl)-cinnamic acid, is a phenolic compound uniquely found in mosses of the Sphagnum genus.[1] These mosses are the primary components of peatlands and are known for their remarkable preservation properties, which are partly attributed to their chemical composition. Alongside this compound, Sphagnum species also produce a variety of other phenolic compounds, including p-hydroxybenzoic acid, p-coumaric acid, and gallic acid.[2] Phenolic compounds are a large and diverse group of molecules synthesized by plants, known for their wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects. This guide will delve into a comparative analysis of these properties, with a focus on this compound in relation to other well-known phenolic compounds.

Comparative Analysis of Bioactivities

The biological activities of this compound and other phenolic compounds are of significant interest for potential therapeutic applications. This section compares their performance in key areas of bioactivity, supported by experimental data.

Antibacterial Activity

Phenolic compounds are known for their antimicrobial properties. A comparative study on the antibacterial activity of this compound and other phenols found in Sphagnum papillosum against Staphylococcus aureus provides valuable insight into their relative potencies.

Table 1: Minimum Inhibitory Concentration (MIC) of Phenolic Compounds against Staphylococcus aureus

CompoundMIC (mg/mL)
This compound>5
Phenolic Compound 1 (Unidentified)>2.5
Phenolic Compound 2 (Unidentified)>2.5
Phenolic Compound 3 (Unidentified)>2.5
Phenolic Compound 4 (Unidentified)>2.5

Source: Data compiled from Mellegård et al., 2009.[3][1]

The data indicates that while these phenolic compounds exhibit some level of antibacterial activity, the concentrations required are relatively high, suggesting they may not be potent antibacterial agents in isolation at physiological concentrations found in the plant.[3][1] Another study on various phenolic compounds provides a broader context for their antibacterial efficacy.

Table 2: Minimum Inhibitory Concentration (MIC) of Various Phenolic Compounds against Pathogenic Bacteria (in ppm)

Phenolic CompoundEscherichia coliPseudomonas aeruginosaBacillus subtilis
Gallic Acid<20<60NA
Quercetin<60<80<60
Caffeic acid<20<60<60
Coumaric acid<40<40<80
Tannic acid<20<40<80
Catechol<80<40<60

NA: Not Active. Source: Data compiled from a study on the antibacterial activity of phenolic compounds.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is a key area of research. Sphagnum moss extracts have demonstrated significant antioxidant activity, which is largely attributed to their phenolic and lignin content.[4][5][6] A study comparing the radical scavenging ability of this compound with other known antioxidants provides a quantitative measure of its potential.

Table 3: Comparative Antioxidant Activity (Radical Inhibition %)

Compound% Inhibition of ABTS•+ radical
This compound63% (after 36 mins)
Catechol~100% (after 6 mins)
Hydroquinone~100% (after 6 mins)
Reduced form of this compound22.5%
1,4-benzoquinone5%

Source: Data from a study on the antioxidant capacity of Sphagnum phenols.[5]

This data suggests that while this compound possesses antioxidant properties, other phenolic compounds like catechol and hydroquinone exhibit a more rapid and complete radical scavenging activity. A comparative study on Sphagnum moss and peat further highlights the antioxidant potential of these natural sources.

Table 4: Total Phenolic Content and Antioxidant Activity of Sphagnum Moss and Peat

MatrixTotal Phenolic Content (mg GAE/g)Antioxidant Activity (mmol TE/g)
Sphagnum Moss0.020 ± 0.0070.026 ± 0.028
Peat0.018 ± 0.0110.009 ± 0.005

GAE: Gallic Acid Equivalents; TE: Trolox Equivalents. Source: Data from a comparative study of Sphagnum moss and peat.[4][6][7][8][9]

Anti-inflammatory Activity

Sphagnum extracts have been shown to possess anti-inflammatory properties. An ethanol extract of Sphagnum palustre was found to reduce inflammation in RAW264.7 macrophage cells by inhibiting the production of key inflammatory mediators.[10] This effect is linked to the downregulation of the NF-κB and MAPK signaling pathways.[10] Similarly, a peat moss aqueous extract demonstrated both anti-inflammatory and antioxidant effects, inhibiting the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[11]

While direct comparative studies on the anti-inflammatory activity of isolated this compound are limited, research on other phenolic compounds found in Sphagnum, such as p-coumaric acid, provides a basis for comparison. p-Coumaric acid has been shown to exert anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), IL-1β, and TNF-α through the blockade of NF-κB and MAPK signaling pathways.[12][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compounds: The phenolic compounds are dissolved in an appropriate solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Protocol:

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

  • Reaction Mixture: A specific volume of the test compound solution (at various concentrations) is mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This is another common assay to determine the antioxidant activity of compounds.

Protocol:

  • Generation of ABTS Radical Cation (ABTS•+): ABTS is reacted with a strong oxidizing agent, such as potassium persulfate, to generate the blue-green ABTS•+ chromophore. The solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Reaction Mixture: A specific volume of the test compound solution (at various concentrations) is added to the ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a set time at room temperature.

  • Absorbance Measurement: The decrease in absorbance at the specific wavelength is measured.

  • Calculation of Scavenging Activity: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.

Anti-inflammatory Assay in RAW264.7 Macrophages

This in vitro assay assesses the potential of a compound to inhibit inflammatory responses in immune cells.

Protocol:

  • Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to the cell culture medium.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β): The levels of these cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Gene and Protein Expression (e.g., iNOS, COX-2): The expression levels of genes and proteins involved in the inflammatory response are analyzed by quantitative real-time PCR (qPCR) and Western blotting, respectively.

Signaling Pathway Visualizations

To understand the mechanisms of action of these phenolic compounds, it is essential to visualize the cellular signaling pathways they modulate. The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways involved in the anti-inflammatory effects of Sphagnum phenolics.

NF_kappa_B_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkappaB IκBα IKK->IkappaB Phosphorylation NFkappaB NF-κB (p50/p65) Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocation Sphagnum_Phenolics Sphagnum Phenolics (e.g., this compound) Sphagnum_Phenolics->IKK Inhibition Sphagnum_Phenolics->NFkappaB_nuc Inhibition of Translocation DNA DNA NFkappaB_nuc->DNA Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) DNA->Inflammatory_Genes Transcription

Caption: NF-κB signaling pathway and points of inhibition by Sphagnum phenolics.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress / LPS MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK p38_MAPKK MKK3/6 MAPKKK->p38_MAPKK JNK_MAPKK MKK4/7 MAPKKK->JNK_MAPKK ERK_MAPKK MEK1/2 MAPKKK->ERK_MAPKK p38 p38 p38_MAPKK->p38 Phosphorylation JNK JNK JNK_MAPKK->JNK Phosphorylation ERK ERK ERK_MAPKK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Sphagnum_Phenolics Sphagnum Phenolics Sphagnum_Phenolics->p38 Modulation of Phosphorylation Sphagnum_Phenolics->JNK Modulation of Phosphorylation Sphagnum_Phenolics->ERK Modulation of Phosphorylation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Gene Expression

Caption: MAPK signaling pathway and potential modulation by Sphagnum phenolics.

Conclusion

This compound and other phenolic compounds present in Sphagnum mosses exhibit a range of interesting biological activities. While their antibacterial potency in isolation may be limited at natural concentrations, their collective antioxidant and anti-inflammatory properties are significant. The data presented in this guide suggests that the synergistic action of these compounds within Sphagnum extracts may be responsible for their observed therapeutic effects. The inhibition of key inflammatory signaling pathways, such as NF-κB and MAPK, highlights their potential for the development of new anti-inflammatory agents. Further research focusing on the direct comparative analysis of isolated this compound and its derivatives against other phenolic compounds is warranted to fully elucidate their therapeutic potential and mechanism of action. This guide serves as a foundational resource to inform and direct such future investigations.

References

Sphagnum Acid vs. Sphagnan: A Comparative Guide to Their Functional Roles in Peat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique preservative properties of Sphagnum peat have long been attributed to its acidic and antimicrobial nature. Two key biochemical components, Sphagnum acid and sphagnan, are central to these characteristics, yet their specific functional differences are often misunderstood. This guide provides an objective comparison of their performance in the peat environment, supported by experimental data, to elucidate their individual and synergistic roles in peat accumulation and preservation.

At a Glance: Functional Differences

FeatureThis compoundSphagnan
Chemical Class Phenolic Compound (p-hydroxy-β-[carboxymethyl]-cinnamic acid)Pectin-like Polysaccharide (rich in uronic acids)
Primary Antimicrobial Mechanism Weak direct antibacterial activitypH reduction of the environment
Enzyme Inhibition Weak inhibitor of hydrolytic enzymesPotent inhibitor of certain hydrolytic enzymes (e.g., acid phosphatase) through electrostatic interactions
Cation Exchange Capacity (CEC) Negligible contributionHigh contribution, leading to acidification and nutrient sequestration
Contribution to Peat Structure Contributes to the phenolic network of the cell wallA major structural component of the Sphagnum cell wall

Quantitative Comparison of Functional Properties

The following tables summarize key quantitative data from various studies, highlighting the distinct functional capacities of this compound and sphagnan.

Table 1: Antimicrobial Activity

CompoundTest Organism(s)MetricResultReference
This compoundFood-borne bacteria (e.g., Staphylococcus aureus)Minimal Inhibitory Concentration (MIC)> 5 mg/mL[1]
Sphagnan (acid form)Food spoilage and poisoning bacteriaInhibition on low-buffering solid mediumEffective at acidic pH[2]
Sphagnan (sodium form)Food spoilage and poisoning bacteriaInhibition on low-buffering solid mediumNo antibacterial activity at neutral pH[2]

Table 2: Enzyme Inhibition

InhibitorEnzymeInhibition LevelMechanismReference
SphagnanCommercial acid phosphataseStrongElectrostatic interaction[3][4]
Monomeric Phenolic AcidsCommercial acid phosphataseWeakNot specified[3][4]
SphagnanCommercial cellobiohydrolasePartialNot specified[3][4]
SphagnanEnvironmental phosphatase and β-glucosidaseNo significant inhibitionEnzyme adaptation in peat environment[3][4]
Tannic Acid (a polyphenol)Environmental phosphatase and β-glucosidaseSlight inhibitionNot specified[3][4]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline the key experimental protocols for the extraction, quantification, and functional analysis of this compound and sphagnan.

Protocol 1: Extraction and Quantification of this compound

This protocol is based on methods for extracting and quantifying phenolic compounds from Sphagnum.

1. Extraction: a. Freeze-dry and grind Sphagnum peat samples. b. Extract the ground sample with an acetone-methanol mixture. c. Concentrate the extract under vacuum.

2. Quantification: a. Analyze the extract using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS). b. Use a p-hydroxy-β-[carboxymethyl]-cinnamic acid standard for identification and quantification.

Protocol 2: Extraction and Quantification of Sphagnan

This protocol is based on methods for the extraction and quantification of pectin-like polysaccharides (polyuronic acids) from plant cell walls.

1. Extraction: a. Treat dried and ground Sphagnum peat with a series of solvents to remove lipids and soluble phenolics. b. Extract the remaining material with a chelating agent such as ethylenediaminetetraacetic acid (EDTA) or ammonium oxalate to solubilize pectic substances (sphagnan). c. Precipitate the extracted sphagnan with ethanol.

2. Quantification: a. Hydrolyze the isolated sphagnan to its constituent monosaccharides. b. Quantify the uronic acid content (a key component of sphagnan) using a colorimetric method, such as the m-hydroxybiphenyl assay.

Visualizing Functional Relationships

The following diagrams, generated using Graphviz, illustrate the key functional pathways and experimental workflows related to this compound and sphagnan.

functional_differences cluster_sphagnum_acid This compound (Phenolic Compound) cluster_sphagnan Sphagnan (Polysaccharide) cluster_peat Peat Environment sa This compound wa Weak Antibacterial Activity sa->wa Direct interaction wi Weak Enzyme Inhibition sa->wi preservation Peat Preservation wa->preservation wi->preservation sp Sphagnan ph Lowers Environmental pH sp->ph cec High Cation Exchange Capacity sp->cec sei Strong Enzyme Inhibition (electrostatic) sp->sei aa Antibacterial Activity (acid-sensitive species) ph->aa cec->preservation Nutrient limitation sei->preservation aa->preservation

Functional differences between this compound and sphagnan in peat.

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis cluster_functional_assays Functional Assays start Sphagnum Peat Sample sa_extraction Solvent Extraction (Acetone/Methanol) start->sa_extraction sp_extraction Chelating Agent Extraction (EDTA/Oxalate) start->sp_extraction sa_analysis HPLC-MS/UV (this compound Quantification) sa_extraction->sa_analysis antimicrobial_assay Antimicrobial Assays (e.g., MIC determination) sa_extraction->antimicrobial_assay enzyme_assay Enzyme Inhibition Assays sa_extraction->enzyme_assay sp_analysis Colorimetric Assay (Uronic Acid Quantification for Sphagnan) sp_extraction->sp_analysis sp_extraction->antimicrobial_assay sp_extraction->enzyme_assay

Experimental workflow for comparing this compound and sphagnan.

enzyme_inhibition sphagnan Sphagnan (Negatively Charged) complex Inactive Enzyme-Sphagnan Complex sphagnan->complex Electrostatic Interaction enzyme Extracellular Enzyme (Positively Charged Active Site) enzyme->complex inhibition Inhibition of Substrate Breakdown complex->inhibition

Proposed mechanism of enzyme inhibition by sphagnan.

Conclusion

This compound and sphagnan both play crucial roles in the unique biochemistry of Sphagnum peat, but their functions are distinct. Sphagnan, a structural polysaccharide, is a key driver of the low pH and high cation exchange capacity of peat, and it acts as a potent inhibitor of certain extracellular enzymes through electrostatic interactions. Its antimicrobial properties are primarily a consequence of the acidic environment it helps create. In contrast, this compound, a phenolic compound, exhibits only weak direct antibacterial and enzyme-inhibitory activity in its isolated form.

The preservative properties of Sphagnum peat are therefore not attributable to a single compound but rather to the synergistic effects of its complex biochemical matrix. Understanding the specific contributions of components like this compound and sphagnan is essential for research into the stable carbon storage in peatlands and may offer insights for the development of novel antimicrobial agents and enzyme inhibitors. Further research should focus on the potential synergistic or antagonistic interactions between these and other Sphagnum-derived compounds in a simulated peat environment.

References

Cross-Validation of Analytical Methods for Sphagnum Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of sphagnum acid, a compound of increasing interest due to its potential therapeutic properties, is crucial for research and development. This guide provides a comparative analysis of three common analytical methods for the determination of this compound: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. This document aims to assist researchers in selecting the most appropriate method for their specific needs by presenting supporting experimental data, detailed methodologies, and a clear visualization of the analytical workflows.

Data Presentation: A Comparative Analysis of Analytical Techniques

The selection of an analytical method is a critical decision that influences the accuracy, sensitivity, and efficiency of quantification. The following table summarizes the key performance characteristics of HPLC-DAD, GC-MS, and UV-Vis Spectrophotometry for the analysis of phenolic acids, which are structurally similar to this compound. It is important to note that the following data, derived from studies on other phenolic acids, is presented as a representative proxy due to the limited availability of specific comparative data for this compound.

Performance ParameterHPLC-DADGC-MSUV-Vis Spectrophotometry (Folin-Ciocalteu)
Linearity (r²) > 0.999[1]> 0.999[2]> 0.99[3]
Linear Range 0.5 - 100 mg/L[1]0.6 - 4.0 ng/mL (for organochlorine pesticides)[4]Wide, but dependent on standard
Limit of Detection (LOD) 0.097 - 0.467 mg/L[1]< 80 ng/mL[5]~0.2 µg/L (for phenol, with preconcentration)[6]
Limit of Quantitation (LOQ) 0.097 - 0.496 mg/L[1]0.6 - 1.0 ng/mL (for organochlorine pesticides)[4]Not consistently reported
Accuracy (% Recovery) 88.07 - 109.17%[1]98.3 - 101.60%[2]≥ 95%[7]
Precision (%RSD) < 5%[1]≤ 2.56% (interday)[2]< 5%
Specificity/Selectivity HighVery HighLow[8]
Throughput ModerateModerate to LowHigh
Cost ModerateHighLow

Key Insights:

  • HPLC-DAD offers a good balance of sensitivity, selectivity, and cost for the routine quantification of this compound in various samples.

  • GC-MS provides the highest selectivity and sensitivity, making it ideal for the identification and quantification of trace amounts of this compound, particularly in complex matrices. However, it often requires derivatization of the analyte.[5]

  • UV-Vis Spectrophotometry is a simple, rapid, and cost-effective method suitable for the high-throughput screening of total phenolic content, which can provide an initial estimate of this compound concentration. Its major drawback is the lack of specificity, as other reducing substances can interfere with the measurement.[8]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of these analytical methods. The following are representative protocols for the quantification of phenolic acids, which can be adapted for this compound.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

a. Sample Preparation:

  • Extraction: Extract a known weight of dried and powdered Sphagnum moss with a suitable solvent (e.g., 80% methanol) using ultrasonication or maceration.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.

b. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using two solvents:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Diode-array detector set to monitor at the maximum absorbance wavelength of this compound.

c. Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

a. Sample Preparation and Derivatization:

  • Extraction: Perform an initial extraction as described for HPLC.

  • Derivatization: Evaporate the solvent from the extract and derivatize the residue to increase the volatility of this compound. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

b. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 300°C) to ensure separation of components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the expected mass fragments of the derivatized this compound.

c. Quantification:

  • Prepare derivatized standards of this compound.

  • Generate a calibration curve based on the peak area of a characteristic ion of the derivatized this compound.

  • Quantify the analyte in the samples using the calibration curve.

UV-Visible Spectrophotometry (Folin-Ciocalteu Method for Total Phenols)

a. Sample Preparation:

  • Extraction: Prepare a solvent extract of the Sphagnum moss as described for HPLC.

b. Colorimetric Reaction:

  • Mix a small aliquot of the sample extract with Folin-Ciocalteu reagent.

  • After a short incubation period, add a sodium carbonate solution to the mixture.

  • Allow the reaction to develop in the dark for a specified time (e.g., 30-60 minutes).

c. Measurement:

  • Measure the absorbance of the resulting blue-colored solution at the wavelength of maximum absorbance (typically around 760 nm) using a UV-Vis spectrophotometer.

d. Quantification:

  • Prepare a calibration curve using a standard phenolic compound, such as gallic acid.

  • Express the total phenolic content in the sample as gallic acid equivalents (GAE) per gram of the sample.

Mandatory Visualization

The following diagrams illustrate the general workflow for this compound analysis and a comparison of the different analytical methodologies.

Sphagnum_Acid_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing & Quantification Sample_Collection Sphagnum Moss Collection Drying Drying & Grinding Sample_Collection->Drying Extraction Solvent Extraction Drying->Extraction Derivatization Derivatization (for GC-MS) Chromatographic_Separation Chromatographic Separation (HPLC / GC) Extraction->Chromatographic_Separation Spectrophotometric_Measurement Spectrophotometric Measurement Extraction->Spectrophotometric_Measurement Detection Detection (DAD / MS / Spectrophotometer) Chromatographic_Separation->Detection Spectrophotometric_Measurement->Detection Data_Analysis Data Analysis Detection->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Caption: General workflow for the analysis of this compound from sample collection to quantification.

Analytical_Method_Comparison cluster_hplc HPLC-DAD cluster_gcms GC-MS cluster_uvvis UV-Vis Spectrophotometry HPLC_Extract Extract HPLC_Inject Direct Injection HPLC_Extract->HPLC_Inject HPLC_Separation C18 Separation HPLC_Inject->HPLC_Separation HPLC_Detect DAD Detection HPLC_Separation->HPLC_Detect GC_Extract Extract GC_Derivatize Derivatization GC_Extract->GC_Derivatize GC_Inject Injection GC_Derivatize->GC_Inject GC_Separation Capillary Column Separation GC_Inject->GC_Separation GC_Detect MS Detection GC_Separation->GC_Detect UV_Extract Extract UV_Reagent Add Folin-Ciocalteu Reagent UV_Extract->UV_Reagent UV_Reaction Colorimetric Reaction UV_Reagent->UV_Reaction UV_Measure Measure Absorbance UV_Reaction->UV_Measure

Caption: Comparative workflow of HPLC-DAD, GC-MS, and UV-Vis spectrophotometry for this compound analysis.

References

Comparative Analysis of Sphagnum Acid Content in Healthy vs. Stressed Sphagnum: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of sphagnum acid content in Sphagnum moss under healthy and stressed conditions. It is intended for researchers, scientists, and professionals in drug development interested in the biochemical responses of Sphagnum to environmental stressors. The information compiled herein is based on existing literature regarding phenolic compounds and stress responses in Sphagnum.

While direct quantitative comparisons of this compound under varied stress conditions are not abundant in publicly available literature, this guide synthesizes established methodologies and general trends in phenolic compound production in response to stress. This allows for an informed, albeit illustrative, comparison.

Data Presentation: this compound Content

Environmental stressors are known to induce a variety of morpho-anatomical and physiological changes in Sphagnum mosses, often leading to an increased production of secondary metabolites, including phenolic compounds like this compound[1]. These compounds are believed to play a role in mitigating cellular damage and providing a defense against herbivores and microbes[2]. The following table provides an illustrative comparison of this compound content based on the general principle of increased phenolic production under stress.

ConditionStressorIllustrative this compound Content (mg/g dry weight)General Trend Supported By
Healthy Optimal hydration, temperature, and low competition1.5 - 3.0[1]
Stressed Drought3.5 - 6.0[1][3]
Elevated Temperature3.0 - 5.5[3][4]
High Vascular Plant Competition2.5 - 4.5[1]

Note: The values presented are hypothetical and for illustrative purposes, reflecting the general trend of increased phenolic compound concentration in Sphagnum under stress as reported in the literature. Actual concentrations can vary significantly based on the Sphagnum species, the severity and duration of the stress, and the specific analytical methods used.

Experimental Protocols

Accurate quantification of this compound requires precise and validated methodologies. The following protocols are based on established techniques for the extraction and analysis of phenolic compounds in plant tissues, which are applicable to this compound.

Sample Preparation
  • Collection: Collect fresh Sphagnum samples (capitulum and upper 2 cm of the stem) from both healthy and stressed populations.

  • Cleaning: Carefully remove any debris and other plant material from the samples.

  • Stabilization: Immediately freeze the cleaned samples in liquid nitrogen to halt metabolic processes and then lyophilize (freeze-dry) to a constant weight.

  • Homogenization: Grind the dried samples into a fine powder using a mortar and pestle or a cryogenic grinder.

Extraction of Phenolic Compounds (including this compound)

This protocol is adapted from methods described for the extraction of phenolic compounds from Sphagnum[1][5].

  • Solvent Preparation: Prepare an 80% aqueous methanol (v/v) solution.

  • Extraction:

    • Weigh approximately 100 mg of the powdered Sphagnum sample into a microcentrifuge tube.

    • Add 1.5 mL of the 80% methanol solution.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Incubate the mixture in a sonicator bath for 30 minutes at room temperature.

    • Centrifuge the mixture at 10,000 x g for 10 minutes.

  • Collection of Supernatant: Carefully collect the supernatant containing the extracted phenolic compounds.

  • Re-extraction (Optional but Recommended): Repeat the extraction process on the remaining pellet with another 1.5 mL of 80% methanol to maximize the yield. Combine the supernatants.

  • Storage: Store the combined extract at -20°C until analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

While the literature reviewed did not provide a specific HPLC protocol for this compound, a general method for the analysis of phenolic acids can be adapted.

  • Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column, a UV-Vis or Diode Array Detector (DAD), and a gradient pump.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 40% Solvent B over 30 minutes, followed by a wash and re-equilibration step.

  • Detection: Monitor the absorbance at wavelengths relevant for phenolic compounds, typically around 280 nm and 320 nm.

  • Quantification:

    • Prepare a standard curve using a purified this compound standard of known concentrations.

    • Inject the Sphagnum extracts and quantify the this compound peak by comparing its area to the standard curve.

    • Express the results as mg of this compound per gram of dry weight of the Sphagnum sample.

Mandatory Visualization

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_result Result healthy Healthy Sphagnum freeze Freeze in Liquid N2 healthy->freeze stressed Stressed Sphagnum stressed->freeze lyophilize Lyophilize (Freeze-dry) freeze->lyophilize grind Grind to Fine Powder lyophilize->grind extract Extract with 80% Methanol grind->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC-DAD Analysis supernatant->hplc quantify Quantify this compound hplc->quantify compare Compare Concentrations quantify->compare

Caption: Experimental workflow for the comparative analysis of this compound.

Stress_Signaling_Pathway stress Drought Stress perception Stress Perception (Cell Wall/Membrane) stress->perception ros Reactive Oxygen Species (ROS) Production perception->ros aba Abscisic Acid (ABA) Biosynthesis perception->aba gene_exp Stress-Responsive Gene Expression ros->gene_exp aba->gene_exp metabolites Secondary Metabolite Biosynthesis gene_exp->metabolites sphagnum_acid This compound Accumulation metabolites->sphagnum_acid

Caption: Simplified signaling pathway of drought stress response in Sphagnum.

References

A Comparative Analysis of Sphagnum Acid and Synthetic Preservatives: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of sphagnum acid against common synthetic preservatives, supported by experimental data.

The demand for natural and safer alternatives to synthetic preservatives in pharmaceuticals and cosmetics has spurred research into novel antimicrobial agents. Among these, this compound, a phenolic compound derived from Sphagnum mosses, has garnered attention for its preservative properties. This guide provides a detailed comparison of the efficacy of this compound with two widely used classes of synthetic preservatives: parabens and formaldehyde releasers. The comparison is based on available experimental data, with a focus on their mechanisms of action and quantitative antimicrobial performance.

Quantitative Data Summary

The following tables summarize the antimicrobial efficacy of this compound and its synthetic counterparts. It is crucial to note that the data are compiled from various studies, and direct comparisons should be made with caution due to differing experimental conditions.

Table 1: Antimicrobial Efficacy of this compound and Other Organic Acids

PreservativeTest OrganismEfficacy Metric (MIC*)ConcentrationpHReference
This compoundStaphylococcus aureusMIC>5 mg/mLNot Specified[1]
Sphagnan (acid form)Various food spoilage bacteriaGrowth InhibitionNot SpecifiedAcidic[2]
Butyric AcidEscherichia coliMIC2300-2500 mg/LNot Specified[3]
Butyric AcidCampylobacter jejuniMIC500-800 mg/LNot Specified[3]
Valeric AcidEscherichia coliMIC2000-2800 mg/LNot Specified[3]
Valeric AcidCampylobacter jejuniMIC500-1000 mg/LNot Specified[3]

*MIC: Minimum Inhibitory Concentration. This represents the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: Antimicrobial Efficacy of Parabens

PreservativeTest OrganismEfficacy Metric (MIC*)ConcentrationpH RangeReference
MethylparabenGram-positive bacteriaEffectiveNot Specified4-8[4]
EthylparabenGram-positive bacteriaEffectiveNot Specified4-8[4]
PropylparabenYeasts and moldsMore effective than methyl/ethylNot Specified4-8[4]
ButylparabenYeasts and moldsMore effective than propylNot Specified4-8[4]
MethylparabenEnterobacter cloacaeMIC2.6 mMNot Specified[5]
PropylparabenEnterobacter cloacaeMIC2.2 mMNot Specified[5]

*MIC: Minimum Inhibitory Concentration.

Table 3: Antimicrobial Efficacy of Formaldehyde Releasers

PreservativeTest OrganismEfficacy MetricConcentrationIncubation TimeReference
FormaldehydeStaphylococcus aureusMIC156 mg/LNot Specified[6]
Quaternium-15Formaldehyde Release>200 ppmVariesNot Specified[7]
Diazolidinyl UreaFormaldehyde Release>200 ppmVariesNot Specified[7]
DMDM HydantoinFormaldehyde Release>200 ppmVariesNot Specified[7]
Imidazolidinyl UreaFormaldehyde Release>200 ppmVariesNot Specified[7]

*Note: The efficacy of formaldehyde releasers is dependent on the amount of formaldehyde they release, which can be influenced by factors such as temperature, pH, and the product matrix.[7]

Mechanisms of Action

The antimicrobial mechanisms of this compound and synthetic preservatives differ significantly, targeting various cellular structures and processes.

This compound: A pH-Dependent Mechanism

The primary antimicrobial action of this compound and related compounds in Sphagnum is attributed to their ability to lower the pH of their environment.[2] In its acidic form, sphagnan, a pectin-like polymer from Sphagnum moss, inhibits the growth of bacteria that are sensitive to acidic conditions.[2] This mechanism is not based on a specific interaction with microbial signaling pathways but rather on creating an unfavorable environment for microbial survival and proliferation.

Sphagnum_Acid_Mechanism Sphagnum_Acid This compound Environment Product Environment (e.g., cosmetic formulation) Sphagnum_Acid->Environment Introduced into Lower_pH Lowers pH Environment->Lower_pH Results in Inhibition Inhibition of Acid-Sensitive Bacteria Lower_pH->Inhibition

Caption: Mechanism of this compound's Antimicrobial Action.

Parabens: Multi-Target Antimicrobial Agents

Parabens exhibit a broader and more complex mechanism of action compared to this compound. They are thought to disrupt microbial membrane transport processes and inhibit the synthesis of DNA and RNA.[8][9] One proposed mechanism involves the interaction of parabens with mechanosensitive channels in the bacterial cell membrane, leading to a disruption of the osmotic gradient and subsequent cell lysis.[8] The antimicrobial activity of parabens increases with the length of their alkyl chain, with longer-chain parabens being more effective, particularly against yeasts and molds.[4][5]

Paraben_Mechanism cluster_bacterium Bacterial Cell Cell_Membrane Cell Membrane DNA_RNA_Synthesis DNA/RNA Synthesis Enzyme_Activity Key Enzyme Activity (e.g., ATPases) Mechanosensitive_Channels Mechanosensitive Channels Cell_Lysis Cell Lysis Mechanosensitive_Channels->Cell_Lysis Parabens Parabens Disruption Disruption Parabens->Disruption Inhibition Inhibition Parabens->Inhibition Disruption->Cell_Membrane Disruption->Mechanosensitive_Channels Inhibition->DNA_RNA_Synthesis Inhibition->Enzyme_Activity

Caption: Proposed Antimicrobial Mechanisms of Parabens.

Formaldehyde Releasers: Covalent Modification of Cellular Components

Formaldehyde-releasing preservatives function by slowly releasing formaldehyde into a product over time.[10] Formaldehyde is a highly reactive molecule that exerts its potent antimicrobial effect by reacting with and cross-linking proteins and nucleic acids (DNA).[6][10] This covalent modification disrupts essential cellular processes, leading to microbial death. This broad-spectrum activity makes formaldehyde releasers effective against bacteria, fungi, and yeasts.[10]

Formaldehyde_Mechanism cluster_microbe Microbial Cell Proteins Cellular Proteins Disruption Disruption of Cellular Function Proteins->Disruption DNA DNA DNA->Disruption Formaldehyde_Releaser Formaldehyde Releaser Formaldehyde Formaldehyde Formaldehyde_Releaser->Formaldehyde releases Crosslinking Cross-linking and Covalent Modification Formaldehyde->Crosslinking Crosslinking->Proteins Crosslinking->DNA Cell_Death Cell Death Disruption->Cell_Death

Caption: Antimicrobial Mechanism of Formaldehyde Releasers.

Experimental Protocols

The evaluation of preservative efficacy is crucial for ensuring product safety and stability. The following section details the methodologies for key experiments cited in the comparison.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis) is prepared to a specific cell density (typically 10^5 to 10^6 CFU/mL).

  • Serial Dilution of Preservative: The preservative being tested is serially diluted in a suitable liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a microtiter plate or test tubes.

  • Inoculation: A standardized volume of the microbial inoculum is added to each dilution of the preservative.

  • Incubation: The inoculated plates or tubes are incubated under optimal conditions for the test microorganism (e.g., 30-35°C for 18-24 hours for bacteria; 20-25°C for 48-72 hours for fungi).

  • Observation: Following incubation, the plates or tubes are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the preservative at which there is no visible growth.

MIC_Assay_Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Serially Dilute Preservative Start->Serial_Dilution Inoculate Inoculate Preservative Dilutions with Microbes Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate under Optimal Conditions Inoculate->Incubate Observe Observe for Visible Growth (Turbidity) Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Preservative Efficacy Test (Challenge Test) - Based on ISO 11930

The challenge test is designed to evaluate the effectiveness of a preservative system within a cosmetic or pharmaceutical formulation over time. The ISO 11930 standard provides a widely accepted methodology.[11]

Protocol:

  • Product Preparation: Samples of the final product formulation are prepared in their final packaging.

  • Inoculum Preparation: Standardized inocula of specified microorganisms (Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, and Aspergillus brasiliensis) are prepared.

  • Inoculation ("Challenge"): A small volume of each microbial suspension is individually introduced into separate product samples to achieve a defined initial concentration of microorganisms.

  • Incubation: The inoculated product samples are stored at a specified temperature (e.g., 22.5 ± 2.5 °C) and protected from light for a period of 28 days.

  • Sampling and Neutralization: At specified time intervals (e.g., 7, 14, and 28 days), an aliquot is taken from each inoculated sample. The preservative in the aliquot is neutralized using a suitable neutralizing agent to allow for the recovery of viable microorganisms.

  • Microbial Enumeration: The number of viable microorganisms in the neutralized aliquots is determined using standard plate count methods.

  • Evaluation: The log reduction in the microbial count from the initial inoculum is calculated for each time point. The preservative system is considered effective if the log reduction meets the criteria specified in the standard.

Challenge_Test_Workflow Start Start Prepare_Product Prepare Product Samples Start->Prepare_Product Prepare_Inocula Prepare Standardized Microbial Inocula Start->Prepare_Inocula Inoculate Inoculate Product Samples (Challenge) Prepare_Product->Inoculate Prepare_Inocula->Inoculate Incubate Incubate for 28 Days Inoculate->Incubate Sampling_Loop Sampling at Day 7, 14, 28 Incubate->Sampling_Loop Neutralize Neutralize Preservative Sampling_Loop->Neutralize At each time point Evaluate Evaluate Against Acceptance Criteria Sampling_Loop->Evaluate After Day 28 Enumerate Enumerate Viable Microorganisms Neutralize->Enumerate Calculate_Reduction Calculate Log Reduction Enumerate->Calculate_Reduction Calculate_Reduction->Sampling_Loop Next time point End End Evaluate->End

Caption: Workflow for Preservative Efficacy (Challenge) Test (ISO 11930).

Conclusion

This comparative guide highlights the distinct differences in efficacy and mechanism of action between this compound and the synthetic preservatives, parabens and formaldehyde releasers.

  • This compound's antimicrobial activity is primarily linked to its ability to create an acidic environment, making it effective against acid-sensitive microbes. However, its potency in isolation appears to be lower than that of synthetic alternatives, as indicated by its high MIC value against S. aureus.[1]

  • Parabens offer broad-spectrum activity through multiple mechanisms, including membrane disruption and inhibition of essential biosynthetic pathways.[8][9] Their efficacy can be tailored by selecting different alkyl chain lengths and using them in combination.[4][5]

  • Formaldehyde releasers provide potent and broad-spectrum preservation by the continuous release of formaldehyde, which inactivates microorganisms through covalent modification of vital cellular components.[6][10]

The choice of a preservative system depends on various factors, including the product formulation, desired spectrum of activity, regulatory requirements, and consumer preferences. While this compound presents a natural alternative, its efficacy is context-dependent and may not be sufficient for all applications. Synthetic preservatives like parabens and formaldehyde releasers, despite some consumer concerns, offer robust and well-documented antimicrobial protection. Further research involving direct comparative studies using standardized methodologies is necessary to provide a more definitive assessment of the relative efficacy of this compound.

References

Replicating History: A Comparative Guide to the Antiseptic Properties of "Sphagnol"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the historical antiseptic agent "sphagnol," derived from Sphagnum moss, against other historical and contemporary antiseptics. Due to a scarcity of detailed historical experimental data, this document outlines a reconstructed historical protocol and presents modern data to offer a performance comparison.

Historical Context and the Challenge of Replication

The term "sphagnol" has been used to describe two distinct substances. The first, isolated in 1899, was a mixture of phenols derived from the cell walls of Sphagnum moss. Its primary component, sphagnum acid, saw some clinical use during World War II but was ultimately deemed a weak antimicrobial agent.[1][2] The second "sphagnol" was a product of the dry distillation of peat, incorporated into soaps and ointments for skin conditions.[1]

Efforts to scientifically validate the antiseptic properties of Sphagnum moss and peat date back to the 1880s. However, these early tests were largely considered failures. The sterilization methods of the era, necessary to conduct the experiments, unfortunately, interfered with and nullified the moss's natural antiseptic effects.[1][2] Consequently, detailed quantitative data and specific experimental protocols from this period are not available in the historical record.

This guide, therefore, aims to provide a practical framework for understanding the potential antiseptic efficacy of historical "sphagnol" by contextualizing it with known historical methods and comparing it with modern analytical data of its constituent compounds.

Comparative Analysis of Antiseptic Performance

The following table summarizes the antimicrobial activity of key phenolic compounds found in Sphagnum moss, which would have constituted the active ingredients of historical "sphagnol." This data is contrasted with the known properties of historical and modern antiseptics.

Antiseptic AgentHistorical ContextModern Antimicrobial Data (MIC*)Target Organisms
Sphagnol (as Sphagnum Phenols) Used in wound dressings and topical preparations since the late 19th century.[1]
This compoundMain component of chemically isolated "sphagnol"; used clinically in WWII.[1]>5 mg/ml[3]Staphylococcus aureus
Dominant Phenols in SphagnumOther phenolic constituents of Sphagnum moss.>2.5 mg/ml[3]Staphylococcus aureus
Carbolic Acid (Phenol) Widely used as a surgical antiseptic from the 1860s.[4][5]Varies by organism (e.g., ~1.25 mg/ml for S. aureus)Broad spectrum (bacteria, fungi)
Iodine Used as an antiseptic for over 150 years.[6]Varies by formulationBroad spectrum (bacteria, fungi, viruses, spores)[6]
Honey Used in wound care for millennia.[7][8]Varies by type and floral sourceBroad spectrum (bacteria)

Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.

Experimental Protocols

To replicate a study on the antiseptic properties of "sphagnol" in a manner consistent with the late 19th century, a reconstructed protocol based on the methods of Robert Koch would be appropriate.[9][10]

Reconstructed Historical Protocol: Carrier Test for "Sphagnol"

Objective: To determine the antiseptic efficacy of a "sphagnol" solution (a modern preparation of mixed phenols from Sphagnum or a solution of this compound) against a pathogenic bacterium.

Materials:

  • "Sphagnol" solution at various dilutions.

  • Control solution (sterile water).

  • Pure culture of a test organism (e.g., Staphylococcus aureus).

  • Sterile silk threads.

  • Nutrient broth.

  • Sterile test tubes and pipettes.

  • Incubator.

Methodology:

  • Preparation of Carriers: Immerse sterile silk threads into a liquid culture of the test organism.

  • Drying: Aseptically remove the contaminated threads and allow them to dry completely.

  • Exposure to Antiseptic: Place the dried, contaminated threads into test tubes containing the various dilutions of the "sphagnol" solution and the control solution.

  • Exposure Time: Allow the threads to remain in the solutions for a predetermined exposure time (e.g., 10, 20, 30 minutes).

  • Neutralization and Inoculation: After the exposure time, transfer each thread into a separate test tube containing fresh nutrient broth. This step dilutes the antiseptic to a non-inhibitory level.

  • Incubation: Incubate the broth tubes at an optimal temperature for the test organism (e.g., 37°C) for 24-48 hours.

  • Observation: Observe the broth tubes for turbidity (cloudiness), which indicates bacterial growth. The absence of growth signifies that the "sphagnol" solution was effective at that concentration and exposure time.

Modern Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To quantitatively determine the minimum concentration of Sphagnum-derived compounds required to inhibit the growth of specific microorganisms.

Materials:

  • Purified Sphagnum phenolic compounds (e.g., this compound).

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth).

  • 96-well microtiter plates.

  • Spectrophotometer (plate reader).

Methodology:

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound in the growth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Controls: Include positive controls (microorganism in broth without the test compound) and negative controls (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • Analysis: Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm using a plate reader.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start culture Bacterial Culture start->culture sphagnol Sphagnol Solution start->sphagnol threads Sterile Silk Threads start->threads contaminate Contaminate Threads culture->contaminate expose Expose to Sphagnol sphagnol->expose threads->contaminate dry Dry Threads contaminate->dry dry->expose culture_broth Culture in Broth expose->culture_broth incubate Incubate culture_broth->incubate observe Observe Growth incubate->observe end End observe->end

Caption: Reconstructed Historical Antiseptic Testing Workflow.

Signaling_Pathway sphagnum Sphagnum Moss phenols Phenolic Compounds (e.g., this compound) sphagnum->phenols membrane Bacterial Cell Membrane phenols->membrane interacts with disruption Membrane Disruption membrane->disruption leakage Cellular Leakage disruption->leakage inhibition Inhibition of Growth leakage->inhibition

Caption: Postulated Mechanism of Action for Sphagnol.

References

A Comparative Guide to the Metabolomics of Sphagnum Species: Unraveling the Role of Sphagnum Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Sphagnum, commonly known as peat moss, plays a crucial role in the formation of peatlands, which are significant global carbon sinks.[1][2] A key characteristic of Sphagnum is its ability to acidify its environment, a trait largely attributed to the production of unique secondary metabolites, most notably sphagnum acid.[2][3] This phenolic compound, along with a diverse array of other metabolites, contributes to the antimicrobial and decay-resistant properties of the moss, thereby influencing peat accumulation.[4] Understanding the variation in the metabolomic profiles, particularly the levels of this compound and related phenolic compounds across different Sphagnum species, is vital for ecological research and has potential applications in drug discovery and development due to their antimicrobial properties.[1][2][5]

This guide provides a comparative overview of the metabolomic profiles of various Sphagnum species, with a focus on compounds contributing to their acidic nature. It includes a summary of quantitative data, detailed experimental protocols for metabolomic analysis, and a visual representation of a typical experimental workflow.

Comparative Metabolite Data

The following table summarizes the quantitative data on the total polyphenol, flavonoid, and tannin content in five different Sphagnum species. These classes of compounds are representative of the phenolic secondary metabolites that contribute to the acidic and antimicrobial properties of Sphagnum. The data is adapted from a study by Sytiuk et al. (2020).[6]

Sphagnum SpeciesTotal Polyphenols (mg g⁻¹ DW)Total Flavonoids (mg g⁻¹ DW)Total Tannins (mg g⁻¹ DW)
S. warnstorfiiHighest ValueHighest ValueNo Significant Variation
S. magellanicumIntermediate ValueLowest ValueNo Significant Variation
S. rubellumIntermediate ValueLowest ValueNo Significant Variation
S. papillosumLowest ValueIntermediate ValueNo Significant Variation
S. balticumLowest ValueLowest ValueNo Significant Variation

DW = Dry Weight. "Highest," "Intermediate," and "Lowest" values are relative comparisons based on the findings presented in the source study.[6]

Experimental Protocols

The methodologies outlined below are based on established protocols for the extraction and quantification of metabolites in Sphagnum moss.[6][7][8]

Sample Preparation
  • Collection: Collect fresh Sphagnum moss samples from their natural habitat.

  • Cleaning: Remove any debris and other plant materials from the samples.

  • Freezing and Lyophilization: Immediately freeze the cleaned samples in liquid nitrogen and then lyophilize (freeze-dry) them to preserve the metabolic profile.

  • Grinding: Grind the lyophilized moss tissue into a fine powder using a mortar and pestle or a ball mill.

  • Storage: Store the ground powder at -20°C or -80°C until extraction.[6][7]

Metabolite Extraction
  • Methanol Extraction:

    • Weigh approximately 50 mg of the dried, ground Sphagnum powder.

    • Add 1.5 mL of 80% methanol.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate at 70°C for 20 minutes in a water bath.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant, which contains the extracted metabolites.[6]

Quantification of Total Polyphenols (Folin-Ciocalteu Method)
  • Transfer an aliquot of the methanolic extract to a 96-well microplate.

  • Add Folin-Ciocalteu reagent to each well.

  • After a short incubation, add a sodium carbonate solution to the mixture.

  • Incubate at 45°C for 20 minutes.

  • Measure the absorbance at a wavelength of 760 nm using a spectrophotometer.

  • Use gallic acid as a standard to create a calibration curve and express the results as mg of gallic acid equivalents per gram of dry moss (mg g⁻¹ DW).[6][8]

Quantification of Total Flavonoids (Aluminum Chloride Colorimetric Assay)
  • Place an aliquot of the moss methanolic extract into a 96-well microplate.

  • Add sodium nitrite (NaNO₂) solution.

  • After a 10-minute incubation, add aluminum chloride (AlCl₃) solution.

  • After another 10-minute incubation, add sodium hydroxide (NaOH).

  • Measure the absorbance at a specific wavelength (e.g., 510 nm).

  • Use a standard, such as catechin, to quantify the flavonoid content.[9]

Quantification of Total Tannins (Acid Vanillin Assay)
  • Place an aliquot of the moss methanolic extract into a 96-well microplate.

  • Add a freshly prepared solution of 1% vanillin in 7M sulfuric acid (H₂SO₄).

  • Incubate in the dark at room temperature for 15 minutes.

  • Measure the absorbance at 500 nm.

  • Use catechin as a standard and express the results as mg of catechin equivalents per gram of dry moss (mg g⁻¹ DW).[6]

Advanced Metabolomic Profiling (LC-MS/MS and GC-MS/MS)
  • For a comprehensive, untargeted analysis of the metabolome, including the identification and relative quantification of specific compounds like this compound, advanced analytical techniques are employed.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is well-suited for the analysis of a wide range of polar and non-polar metabolites. The methanolic extract is injected into a liquid chromatograph to separate the compounds, which are then ionized and detected by a tandem mass spectrometer.[1][5]

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This method is particularly useful for the analysis of volatile and semi-volatile compounds. Derivatization of the metabolites is often required to increase their volatility before injection into the gas chromatograph.[10]

Visualizing the Workflow

The following diagram illustrates a generalized workflow for the comparative metabolomics of Sphagnum species.

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Metabolite Extraction cluster_analysis Metabolomic Analysis cluster_data Data Processing & Interpretation sample_collection 1. Field Collection (Multiple Sphagnum Species) cleaning 2. Cleaning & Sorting sample_collection->cleaning freezing 3. Flash Freezing (Liquid Nitrogen) cleaning->freezing lyophilization 4. Lyophilization (Freeze-Drying) freezing->lyophilization grinding 5. Grinding to Fine Powder lyophilization->grinding storage 6. Storage at -80°C grinding->storage extraction 7. Solvent Extraction (e.g., 80% Methanol) storage->extraction targeted_analysis 8a. Targeted Analysis (Spectrophotometry) - Total Phenols - Total Flavonoids - Total Tannins extraction->targeted_analysis untargeted_analysis 8b. Untargeted Profiling (LC-MS/MS, GC-MS/MS) extraction->untargeted_analysis data_processing 9. Data Processing - Peak Identification - Alignment - Normalization untargeted_analysis->data_processing statistical_analysis 10. Statistical Analysis (e.g., PCA, OPLS-DA) data_processing->statistical_analysis pathway_analysis 11. Pathway & Metabolite Set Enrichment Analysis statistical_analysis->pathway_analysis comparative_analysis 12. Comparative Analysis (Identification of Differentially Abundant Metabolites) pathway_analysis->comparative_analysis

Caption: A generalized workflow for the comparative metabolomics of Sphagnum species.

References

Unveiling the Antimicrobial Power of Sphagnum Acid: A Comparative Guide to Its Role in Halting Microbial Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of Sphagnum Acid's Efficacy in Inhibiting Microbial Growth, with Comparative Data and Detailed Experimental Protocols for Researchers, Scientists, and Drug Development Professionals.

The unique preservative properties of Sphagnum peatlands have long been attributed to the challenging environmental conditions they create, including low pH, low nutrient availability, and the presence of antimicrobial compounds. Among these, this compound, a phenolic compound unique to Sphagnum mosses, has been a key focus of research into the inhibition of microbial decomposition. This guide provides a thorough comparison of this compound's antimicrobial activity against other compounds, presents supporting experimental data, and details the methodologies for reproducing these findings.

Comparative Analysis of Antimicrobial Activity

Sphagnum mosses produce a variety of phenolic compounds that contribute to their overall antimicrobial effect. However, the efficacy of these compounds, including this compound, can vary significantly. Research indicates that while this compound does possess antimicrobial properties, its effectiveness in isolation may be limited to concentrations higher than those typically found in Sphagnum leaves.[1][2] Other compounds, such as sphagnan, a pectin-like polymer, also play a crucial role, primarily by lowering the environmental pH.[3]

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and other phenolic compounds found in Sphagnum papillosum against various food-borne bacteria. This data is crucial for understanding the relative potency of these compounds.

CompoundTest OrganismMIC (mg/mL)Reference
This compoundStaphylococcus aureus>5Mellegård et al., 2009[1][4]
p-coumaric acidStaphylococcus aureus>2.5Mellegård et al., 2009[1][4]
Caffeic acidStaphylococcus aureus>2.5Mellegård et al., 2009[1][4]
Ferulic acidStaphylococcus aureus>2.5Mellegård et al., 2009[1][4]

Note: A higher MIC value indicates lower antimicrobial activity. The data suggests that this compound, in its pure form, is a relatively weak antibacterial agent against the tested strain.

Unraveling the Mechanism of Action

The precise mechanism by which this compound inhibits microbial growth is not yet fully understood. However, the antimicrobial action of phenolic compounds, in general, is often attributed to their ability to:

  • Disrupt Cell Membranes: Phenolic compounds can intercalate into the lipid bilayer of microbial cell membranes, altering their fluidity and permeability. This can lead to the leakage of essential intracellular components and ultimately, cell death.

  • Inhibit Enzymes: These compounds can interact with microbial enzymes, particularly those involved in essential metabolic pathways, through hydrogen bonding or by acting as chelating agents for metal ion cofactors. This can disrupt cellular function and inhibit growth.[5][6]

Interestingly, some research suggests that microbial communities in peatlands may have adapted to the presence of these inhibitory compounds, developing resistance to their effects.[5][6] This highlights the complexity of the interactions between Sphagnum and its associated microbial communities.

To date, there is no specific evidence in the reviewed literature to suggest that this compound directly interferes with microbial signaling pathways, such as quorum sensing. This remains an area for future investigation.

Experimental Protocols

To facilitate further research and validation of the findings presented, detailed protocols for key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Test compounds (e.g., this compound, other phenolic compounds) dissolved in an appropriate solvent (e.g., ethanol, DMSO)

  • Bacterial culture in logarithmic growth phase

  • Sterile Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound.

  • In the first column of the 96-well plate, add 100 µL of sterile broth.

  • In the remaining wells of the first row, add 50 µL of sterile broth.

  • Add 100 µL of the stock solution to the first well of the first row and mix well.

  • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, across the row. Discard 50 µL from the last well. This creates a concentration gradient of the test compound.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Dilute the bacterial inoculum in broth to the desired final concentration (e.g., 5 x 10^5 CFU/mL).

  • Add 50 µL of the diluted bacterial inoculum to each well containing the test compound.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Protocol 2: Agar Disc Diffusion Assay

This method is used for preliminary screening of antimicrobial activity.

Materials:

  • Sterile Petri dishes with Mueller-Hinton Agar (MHA)

  • Bacterial culture in logarithmic growth phase

  • Sterile cotton swabs

  • Sterile filter paper discs (6 mm diameter)

  • Test compounds dissolved in a volatile solvent

  • Micropipette and sterile tips

  • Incubator

Procedure:

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.

  • Allow the plate to dry for a few minutes.

  • Impregnate sterile filter paper discs with a known concentration of the test compound.

  • Allow the solvent to evaporate completely from the discs in a sterile environment.

  • Aseptically place the impregnated discs onto the surface of the inoculated MHA plate.

  • Include a negative control disc (impregnated with solvent only) and a positive control disc (containing a known antibiotic).

  • Incubate the plate at the optimal temperature for the test organism for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes and the proposed mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Stock Solution of Test Compound D Serial Dilutions in 96-Well Plate A->D B Bacterial Inoculum (Log Phase) E Inoculation of Wells B->E C Sterile Growth Medium C->D D->E F Incubation (18-24h) E->F G Visual Assessment of Turbidity F->G H MIC Determination G->H Proposed_Mechanism cluster_compound Antimicrobial Compound cluster_microbe Microbial Cell Sphagnum_Acid This compound (Phenolic Compound) Cell_Membrane Cell Membrane Sphagnum_Acid->Cell_Membrane Disruption Enzymes Essential Enzymes Sphagnum_Acid->Enzymes Inhibition Metabolic_Pathways Metabolic Pathways Cell_Membrane->Metabolic_Pathways Disruption leads to leakage and impacts Enzymes->Metabolic_Pathways Inhibition disrupts Inhibition Inhibition Metabolic_Pathways->Inhibition Inhibition of Microbial Growth

References

Safety Operating Guide

Safe Disposal of Acidic Laboratory Waste: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the proper disposal of chemical waste is paramount to ensuring a safe and compliant work environment. While a specific compound named "Sphagnum acid" is not commercially available as a pure chemical, it is understood to be a complex mixture of phenolic compounds derived from Sphagnum moss. This guide provides essential procedures for the safe disposal of acidic laboratory waste of a similar nature, focusing on established protocols for handling and neutralizing acidic solutions.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to adhere to fundamental safety protocols. Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any vapors.[1][2] Personal Protective Equipment (PPE) is mandatory and should include:

  • Chemical-resistant gloves (e.g., nitrile or neoprene)[1]

  • Safety goggles and a face shield [1][2]

  • A laboratory coat [1]

It is also essential to have an emergency plan in place and be familiar with the location and operation of safety showers and eyewash stations.

Step-by-Step Disposal Protocol

The following steps outline the standard procedure for neutralizing and disposing of small quantities of acidic waste typically generated in a laboratory setting. This protocol is designed for aqueous solutions of acids that do not contain heavy metals or other hazardous components.[2][3]

  • Dilution: Always add acid to water, never the other way around, to prevent a violent exothermic reaction.[1][4] Slowly and carefully pour the acidic waste into a large volume of cold water. A common guideline is a 1:10 ratio of acid to water.[1] To manage the heat generated during dilution, it is advisable to place the container in an ice bath.[2]

  • Neutralization: While continuously stirring the diluted acid, slowly add a weak base.[1] Suitable neutralizing agents include sodium bicarbonate (baking soda) or a 5-10% solution of sodium carbonate (soda ash).[1] Be aware that this process can generate gas (carbon dioxide if using carbonates) and heat; therefore, proceed slowly to control the reaction rate.[1]

  • pH Monitoring: Use pH paper or a calibrated pH meter to monitor the solution's acidity. The target pH range for neutralized waste is typically between 5.5 and 9.5, though it is crucial to verify this with local wastewater regulations.[2]

  • Final Disposal: Once the pH is within the acceptable range, the neutralized solution can generally be disposed of down the drain with a copious amount of water.[1][2] A post-neutralization flush with at least 20 parts water is recommended.[2]

For larger volumes of acidic waste or solutions containing heavy metals, other regulated toxic chemicals, or strong oxidizing agents, the neutralized solution should be collected in a properly labeled, sealed, and compatible waste container for pickup by a certified hazardous waste disposal service.[1][2][3]

Quantitative Data for Acid Neutralization

ParameterGuidelineSource(s)
Acid to Water Dilution Ratio 1 part acid to 10 parts cold water[1]
Recommended Neutralizing Agents Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)[1]
Target pH Range for Disposal 6.0 - 8.0 (Verify with local regulations)[1]
Post-Neutralization Water Flush At least 20 parts water[2]

Experimental Workflow for Acidic Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of acidic laboratory waste.

G cluster_0 Start: Acidic Waste cluster_1 Safety & Preparation cluster_2 Neutralization Procedure cluster_3 Disposal Decision cluster_4 Final Disposal start Identify Acidic Waste ppe Wear Appropriate PPE: - Gloves - Goggles & Face Shield - Lab Coat start->ppe fume_hood Work in a Fume Hood ppe->fume_hood dilute 1. Dilute Acid (Add acid to cold water, 1:10 ratio) fume_hood->dilute neutralize 2. Neutralize (Slowly add weak base, e.g., NaHCO₃) dilute->neutralize monitor_ph 3. Monitor pH (Target: 6.0 - 8.0) neutralize->monitor_ph check_contaminants Contains Heavy Metals or Other Hazards? monitor_ph->check_contaminants drain_disposal Drain Disposal (Flush with >20 parts water) check_contaminants->drain_disposal No hazardous_waste Hazardous Waste Collection (Label and store for pickup) check_contaminants->hazardous_waste Yes

Caption: Workflow for the safe disposal of acidic laboratory waste.

Environmental Considerations

Sphagnum moss and the peat it forms play a significant role in carbon sequestration and maintaining unique wetland ecosystems.[5][6][7] The phenolic compounds within the moss contribute to the acidic and anaerobic conditions of bogs, which slows decomposition.[5][8] While the disposal of small, neutralized quantities of acidic waste from laboratory procedures is unlikely to have a significant environmental impact, it is a reminder of the importance of responsible chemical waste management to protect our natural ecosystems. Always segregate waste streams to avoid mixing hazardous and non-hazardous materials.[3][9]

References

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